2-Hydroxygentamicin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H38N4O11 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1S,2R,3S,4S,5R,6S)-2,4-diamino-5-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3,6-dihydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C19H38N4O11/c1-19(30)4-31-17(13(29)16(19)23-2)33-14-6(21)9(25)7(22)15(12(14)28)34-18-11(27)10(26)8(24)5(3-20)32-18/h5-18,23-30H,3-4,20-22H2,1-2H3/t5-,6+,7-,8-,9+,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+/m1/s1 |
InChI Key |
ZBCQUWFWAFMNFW-UJDWKKRESA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of 2-Hydroxygentamicin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxygentamicin B, a critical aminoglycoside antibiotic. It details the discovery of this minor component of the gentamicin (B1671437) complex, its biosynthetic pathway, and in-depth protocols for its isolation and purification from fermentation broths of Micromonospora echinospora. The document presents quantitative data on production yields, both in wild-type and engineered strains, and outlines the analytical methodologies employed for its characterization. This guide is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of aminoglycoside antibiotics, particularly those utilizing this compound as a precursor for semi-synthetic derivatives like isepamicin.
Introduction: The Significance of this compound
Gentamicin, a broad-spectrum aminoglycoside antibiotic, is a complex mixture of structurally related compounds produced by the fermentation of Micromonospora species.[1] The major components, belonging to the gentamicin C complex, are widely used clinically. However, it is one of the minor components, Gentamicin B, that has garnered significant interest in the pharmaceutical industry.
This compound, the scientifically accurate name for Gentamicin B, is distinguished from the major gentamicin C components by the presence of a hydroxyl group at the 2' position of the purpurosamine ring, in place of an amino group.[2] Initially identified as a trace component in the fermentation products of Micromonospora echinospora, it is a crucial starting material for the synthesis of the semi-synthetic antibiotic isepamicin.[3] Isepamicin exhibits high stability against aminoglycoside-inactivating enzymes, making it a valuable therapeutic agent.[4] The low natural abundance of this compound has driven significant research into both optimizing its isolation from natural sources and enhancing its production through metabolic engineering.
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process originating from the central aminoglycoside precursor, 2-deoxystreptamine (B1221613) (2-DOS). While the complete biosynthetic pathway was initially unclear, recent research has elucidated several key steps and identified precursor molecules.
A critical intermediate in the pathway is JI-20A, a compound structurally similar to this compound but with a 2'-amino group.[5] The conversion of JI-20A to this compound is a key step that is not efficiently carried out in wild-type Micromonospora echinospora. Metabolic engineering approaches, such as the heterologous expression of enzymes from the kanamycin (B1662678) biosynthetic pathway (KanJ and KanK), have been successfully employed to facilitate this conversion and dramatically increase the yield of this compound.[4][6]
The following diagram illustrates a simplified overview of the biosynthetic relationship between the gentamicin C complex and the engineered pathway for this compound production.
Caption: A simplified diagram illustrating the native and engineered biosynthetic pathways leading to the Gentamicin C Complex and this compound, respectively.
Quantitative Data on Production
The production of this compound is significantly influenced by the strain of Micromonospora echinospora used. Wild-type strains produce it as a minor component, while metabolic engineering has led to substantial increases in yield.
| Strain Type | Key Genetic Modifications | Production Titer of this compound (µg/mL) | Reference |
| Wild-Type | N/A | ~80 | |
| Engineered Strain 1 | Disruption of genK and genP; heterologous expression of kanJK under the PermE* promoter | 80 | |
| Engineered Strain 2 | Disruption of genK and genP; genomic integration of kanJK under the PhrdB promoter | 880 | [6] |
| Engineered Strain 3 | Overexpression of genR/S cassette in industrial strain | ~64% increase over parent industrial strain | [7] |
Isolation and Purification: Experimental Protocols
The isolation of this compound from a fermentation broth is a multi-step process that leverages its basic nature. The following protocol is based on methodologies described in the patent KR102015100B1, which outlines a robust method for its recovery and purification.[8]
Pre-treatment of Fermentation Broth
-
Acidification and Mycelial Extraction: The pH of the fermentation broth is adjusted to 2.0-3.0 using an acid such as sulfuric acid. This step serves to lyse the microbial cells and release any intracellular product. The acidified broth is then agitated for an extended period (e.g., 10-24 hours) at a low temperature (2-8 °C) to ensure complete extraction.[8]
-
Clarification: The treated broth is subjected to centrifugation to separate the mycelial debris from the supernatant containing the dissolved this compound.
-
pH Neutralization and Filtration: The pH of the clarified supernatant is adjusted to a neutral range of 6.0-6.8. This solution is then filtered to remove any remaining fine particulates.[8]
Cation Exchange Chromatography
This purification step is typically performed in two stages to achieve high purity.
Stage 1: Initial Capture
-
Resin: A weakly acidic cation exchange resin, such as Amberlite IRC-50, is used.[8]
-
Loading: The pre-treated and pH-adjusted supernatant is passed through a column packed with the cation exchange resin. This compound, being cationic, binds to the resin.
-
Washing: The column is washed with deionized water to remove unbound impurities.
-
Elution: The bound this compound is eluted from the resin using a dilute solution of ammonia (B1221849) water (0.1-0.3 N).[8] The eluate containing the partially purified product is collected.
Stage 2: Polishing
-
Re-adsorption: The eluate from the first stage is passed through a second column of the same weakly acidic cation exchange resin to re-adsorb the this compound.
-
Washing: The resin is again washed with deionized water.
-
Stepwise Elution: A stepwise elution is performed, first with a low concentration of ammonia water (0.1-0.2 N) to remove closely related impurities, followed by a higher concentration (0.4-0.6 N) to elute the highly pure this compound.[8]
Decolorization and Final Product Preparation
-
Concentration: The eluate from the second chromatography step is concentrated to a target concentration of 8,000-30,000 µg/mL.
-
pH Adjustment: The pH of the concentrated solution is adjusted to 5.5-7.5.[8]
-
Anion Exchange: The solution is then passed through a strong base anion exchange resin to remove colored impurities.
-
Final Product: The decolorized, purified solution of this compound can then be further processed, for example, by lyophilization, to obtain the final product as a solid.
The following diagram provides a workflow of the isolation and purification process.
Caption: A flowchart outlining the key stages in the isolation and purification of this compound from fermentation broth.
Analytical Characterization
The identity and purity of isolated this compound are confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with mass spectrometry is a powerful tool for the analysis of gentamicin components.
-
Chromatography: Reversed-phase chromatography is often employed, using a C18 column with a mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) to achieve separation of the highly polar aminoglycosides.[9]
-
Mass Spectrometry: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used.[9] Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation by analyzing the fragmentation patterns of the protonated molecule.
Table of Expected Mass Spectrometry Fragments for this compound:
| Fragment | Description | Approximate m/z |
| [M+H]⁺ | Protonated molecule | 483.3 |
| [M+H - H₂O]⁺ | Loss of water | 465.3 |
| [M+H - Ring III]⁺ | Cleavage of the garosamine (B1245194) ring | 324.2 |
| [Ring I + Ring II]⁺ | Fragment containing the purpurosamine and 2-DOS rings | Varies with fragmentation |
| [Ring II + Ring III]⁺ | Fragment containing the 2-DOS and garosamine rings | Varies with fragmentation |
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Anomeric Protons: Signals for the anomeric protons of the glycosidic linkages are typically found in the downfield region of the spectrum.
-
Sugar Ring Protons: A complex series of overlapping multiplets corresponding to the protons on the three sugar rings.
-
Methyl Groups: Singlets or doublets corresponding to the N-methyl and C-methyl groups.
Expected ¹³C NMR Spectral Features:
-
A distinct signal for each of the carbon atoms in the molecule, with chemical shifts indicative of their local electronic environment (e.g., carbons bonded to oxygen or nitrogen will be downfield).
Conclusion
This compound, once a minor and overlooked component of the gentamicin complex, has emerged as a molecule of significant pharmaceutical importance. Advances in metabolic engineering have transformed it from a trace byproduct to a primary fermentation product. The development of robust and scalable isolation and purification protocols, centered around cation exchange chromatography, has been crucial for its industrial utilization. The analytical techniques of HPLC-MS and NMR spectroscopy provide the necessary tools for its rigorous characterization, ensuring the quality and purity required for its use as a precursor in the synthesis of next-generation aminoglycoside antibiotics. This guide provides a foundational understanding of these key technical aspects for professionals in the field.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Gentamicin sulfate(1405-41-0) 1H NMR spectrum [chemicalbook.com]
- 3. Proton Nuclear Magnetic Resonance Spectroscopy as a Technique for Gentamicin Drug Susceptibility Studies with Escherichia coli ATCC 25922 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assembly of a novel biosynthetic pathway for gentamicin B production in Micromonospora echinospora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overproduction of gentamicin B in industrial strain Micromonospora echinospora CCTCC M 2018898 by cloning of the missing genes genR and genS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR102015100B1 - Method for recovering or purifying gentamicin B from fermented culture medium of microorganism - Google Patents [patents.google.com]
- 9. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxygentamicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxygentamicin B, a lesser-known component of the gentamicin (B1671437) complex, belongs to the aminoglycoside class of antibiotics. Like other gentamicins, it exhibits broad-spectrum activity against a variety of bacterial pathogens. A thorough understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent, influencing aspects from formulation and stability to pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed overview of the core physicochemical characteristics of this compound, methods for their determination, and insights into its biological mechanism of action.
Core Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the known properties of the closely related 2-Hydroxygentamicin C2, which is often used as a reference.
| Property | Value | Reference |
| Molecular Formula | C20H41N5O8 | [1] |
| Molecular Weight | 479.57 g/mol | [1] |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa Values | Not available |
Experimental Protocols
The determination of the physicochemical properties of aminoglycosides like this compound requires specific experimental methodologies due to their unique chemical nature.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For aminoglycosides, which often decompose at high temperatures, the capillary melting point method is standard.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end. The sample should be tightly packed to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.
-
Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting range. For pure compounds, this range is typically narrow.
Solubility Assessment
The solubility of a drug substance is crucial for its formulation and absorption. The solubility of aminoglycosides can be determined in various solvents, particularly aqueous solutions, as they are often administered parenterally.
Methodology:
-
Solvent Selection: A range of solvents, including water, buffers at different pH values, and common organic solvents, are chosen.
-
Equilibrium Solubility Method: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved this compound in the clear supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Charged Aerosol Detector, as aminoglycosides lack a strong UV chromophore) or a colorimetric assay after derivatization.
pKa Determination
The acid dissociation constants (pKa) of the multiple amino groups in aminoglycosides are critical for understanding their ionization state at physiological pH, which influences their interaction with biological targets and cell membranes.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable electrolyte solution.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of an amino group is protonated. Due to the presence of multiple amino groups, the titration curve will exhibit multiple inflection points, each corresponding to a pKa.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for gentamicin and its analogues, including this compound, is the inhibition of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit.
Caption: Mechanism of action of this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
Determining the minimum inhibitory concentration (MIC) is a fundamental experiment to quantify the antimicrobial activity of a compound.
Caption: Workflow for MIC determination.
Conclusion
While specific experimental data for this compound remains scarce, this guide provides a comprehensive framework for its physicochemical characterization based on established methodologies for aminoglycoside antibiotics. The provided protocols for determining melting point, solubility, and pKa, along with the outlined mechanism of action and experimental workflows, offer a solid foundation for researchers and drug development professionals. Further investigation into the specific properties of this compound is warranted to fully elucidate its therapeutic potential and differentiate it from other components of the gentamicin complex.
References
An In-Depth Technical Guide to the Engineered Biosynthesis of 2-Hydroxygentamicin B in Micromonospora
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentamicin (B1671437) B, a minor component of the gentamicin complex produced by Micromonospora species, is a valuable precursor for the semi-synthesis of the clinically important aminoglycoside isepamicin. Due to its low natural abundance, metabolic engineering strategies have been developed to overproduce gentamicin B. This technical guide provides a comprehensive overview of the engineered biosynthetic pathway of 2-hydroxygentamicin B (gentamicin B) in Micromonospora echinospora. It details the genetic modifications, the enzymes involved, quantitative production data, and relevant experimental protocols. This document serves as a resource for researchers and professionals in drug development and microbial biotechnology aiming to understand and potentially optimize the production of this important aminoglycoside.
Introduction
Gentamicin is a clinically significant aminoglycoside antibiotic complex synthesized by various species of the genus Micromonospora. While the gentamicin C complex is the predominant product, other minor components, including gentamicin B, are also produced.[1][2] Gentamicin B is of particular interest as it serves as the starting material for the manufacture of isepamicin, a semi-synthetic aminoglycoside with a broad spectrum of activity and reduced toxicity.[1][2]
This guide provides a detailed technical overview of this engineered pathway, focusing on the core molecular biology, biochemistry, and available production data.
The Engineered this compound Biosynthetic Pathway
Key Enzymes and Their Functions
The biosynthesis of this compound is a multi-step process involving enzymes from both the native gentamicin pathway and a heterologous pathway.
-
Upstream Gentamicin C Pathway Enzymes:
-
Engineered Pathway Enzymes (from Kanamycin (B1662678) Biosynthesis):
Genetic Modifications for Enhanced Gentamicin B Production
To channel the metabolic flux towards gentamicin B, specific genetic modifications are introduced into Micromonospora echinospora:
Quantitative Data
The following tables summarize the production yields of gentamicin B and its precursor JI-20A in various engineered strains of Micromonospora echinospora.
Table 1: Production of JI-20A in Engineered M. echinospora Strains
| Strain | Relevant Genotype | JI-20A Titer (µg/mL) | Reference |
| M. echinospora ΔP | genP knockout | ~65 | [2][3] |
| M. echinospora ΔKΔP | genK and genP double knockout | 911 | [2][3] |
Table 2: Production of Gentamicin B in Engineered M. echinospora Strains
| Strain | Relevant Genotype | Gentamicin B Titer (µg/mL) | Reference |
| Wild-type M. echinospora | Wild-type | ~8 | [2][3] |
| M. echinospora JK1 | ΔKΔP, kanJK on integrative plasmid | 80 | [2][3] |
| M. echinospora JK2 | ΔKΔP, kanJK replacing genP (PermE* promoter) | 342 | [2][3] |
| M. echinospora JK4 | ΔKΔP, kanJK replacing genP (PhrdB promoter) | 880 | [2][3] |
Table 3: Kinetic Parameters of GenL Methyltransferase
| Substrate | kcat (s-1) | Km (µM) | Reference |
| Gentamicin C2 | 0.043 | 77.8 ± 8 | [5] |
| Gentamicin C1a | 0.040 | 346.8 ± 86 | [5] |
Note: Detailed kinetic data (Km, kcat, Vmax) for KanJ, KanK, and the upstream gentamicin C pathway enzymes (GenK, GenP, GenQ, GenB1) are not extensively reported in the literature and represent a current knowledge gap.
Experimental Protocols
This section provides an overview of the key experimental methodologies for the construction of a gentamicin B-overproducing Micromonospora echinospora strain.
Gene Disruption in Micromonospora echinospora via CRISPR-Cas9
Principle: The CRISPR-Cas9 system is directed to a specific genomic locus by a single guide RNA (sgRNA). The Cas9 nuclease creates a double-strand break (DSB) at the target site, which is then repaired by the cell's non-homologous end joining (NHEJ) or homology-directed repair (HDR) pathways. For gene knockout, repair via NHEJ often introduces insertions or deletions (indels) that disrupt the gene's open reading frame. For precise deletions or replacements, a donor DNA template with homology arms flanking the target region is provided for HDR.
Detailed Protocol (Adapted for Micromonospora from Streptomyces protocols):
-
sgRNA Design:
-
Identify the target gene sequence (e.g., genK or genP).
-
Use a web-based tool (e.g., CRISPy-Web) to design two sgRNAs targeting the 5' and 3' ends of the gene to be deleted. Select sgRNAs with high on-target scores and low off-target predictions.
-
-
Construction of the CRISPR-Cas9 Delivery Vector:
-
Clone the designed sgRNAs into a suitable expression vector that also carries the cas9 gene under the control of a constitutive or inducible promoter. A common vector used in Actinomycetes is pCRISPomyces.
-
Construct a donor DNA template for HDR. This template should contain upstream and downstream homology arms (typically 1-2 kb each) flanking the target gene. The homology arms are amplified from the genomic DNA of M. echinospora.
-
Clone the donor DNA template into the CRISPR-Cas9 vector or a separate delivery vector.
-
-
Transformation of Micromonospora echinospora:
-
Prepare protoplasts of M. echinospora. Grow the mycelia in a suitable medium (e.g., YEME with glycine) to the late exponential phase. Harvest the mycelia, wash with a sucrose (B13894) solution, and resuspend in a lysozyme-containing buffer to digest the cell wall.[1][8]
-
Transform the protoplasts with the CRISPR-Cas9 plasmid(s) using a polyethylene (B3416737) glycol (PEG)-mediated method.[1][8]
-
Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) and overlay with an appropriate antibiotic for selection.
-
-
Screening and Verification of Mutants:
-
Isolate individual colonies and screen for the desired gene deletion by colony PCR using primers flanking the target gene.
-
Confirm the deletion by Southern blotting or sequencing of the PCR product.
-
Heterologous Expression of kanJ and kanK
Principle: The kanJ and kanK genes are introduced into the engineered M. echinospora strain to catalyze the final steps of gentamicin B synthesis.
Detailed Protocol:
-
Vector Construction:
-
Amplify the kanJ and kanK genes from the genomic DNA of S. kanamyceticus.
-
Clone the genes into an integrative expression vector under the control of a strong promoter (e.g., PermE* or PhrdB). The vector should also contain a selectable marker.
-
-
Transformation and Integration:
-
Introduce the expression vector into the genK/genP double knockout strain of M. echinospora using the protoplast transformation method described above.
-
Select for transformants that have integrated the expression cassette into their genome.
-
-
Verification of Expression:
-
Confirm the presence of the kanJ and kanK genes by PCR.
-
Analyze the fermentation broth of the engineered strain for the production of gentamicin B using HPLC-MS.
-
In Vitro Enzyme Assays
KanJ (Dioxygenase) Assay:
-
Reaction Mixture: A typical reaction mixture contains the purified KanJ enzyme, the substrate (JI-20A), Fe(II) (e.g., (NH4)2Fe(SO4)2), α-ketoglutarate, and a suitable buffer (e.g., HEPES).[9]
-
Procedure: The reaction is initiated by the addition of the enzyme or substrate. The reaction is incubated at an optimal temperature and then quenched.
-
Analysis: The formation of the 2'-keto intermediate can be monitored by HPLC-MS. Alternatively, the consumption of α-ketoglutarate or the formation of succinate (B1194679) can be measured using coupled enzyme assays.[9]
KanK (Reductase) Assay:
-
Reaction Mixture: A typical reaction mixture contains the purified KanK enzyme, the 2'-keto intermediate, NADPH, and a suitable buffer (e.g., phosphate (B84403) buffer).[10][11][12]
-
Procedure: The reaction is initiated by the addition of the enzyme or substrate.
-
Analysis: The consumption of NADPH can be monitored spectrophotometrically at 340 nm. The formation of gentamicin B can be analyzed by HPLC-MS.[10][11][12]
Visualizations
Engineered this compound Biosynthetic Pathway
Caption: Engineered biosynthetic pathway of gentamicin B in Micromonospora.
Experimental Workflow for Strain Construction
Caption: Workflow for engineering a gentamicin B-producing Micromonospora strain.
Conceptual Regulatory Network of Aminoglycoside Biosynthesis
Caption: Conceptual model of aminoglycoside biosynthesis regulation in Actinomycetes.
Conclusion
The engineered biosynthesis of this compound in Micromonospora echinospora represents a successful application of metabolic engineering to enhance the production of a valuable pharmaceutical precursor. By understanding the native gentamicin C pathway and leveraging enzymes from other aminoglycoside biosynthetic pathways, researchers have been able to create strains that produce significantly higher titers of gentamicin B. This technical guide has provided a detailed overview of the biosynthetic pathway, the genetic strategies employed, the available quantitative data, and relevant experimental protocols. Further research into the kinetic characterization of the key enzymes and the specific regulatory networks governing this pathway will be crucial for future optimization efforts.
References
- 1. CRISPR-Cas9 Toolkit for Actinomycete Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assembly of a novel biosynthetic pathway for gentamicin B production in Micromonospora echinospora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. NADPH-dependent Reductases Involved in the Detoxification of Reactive Carbonyls in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jscimedcentral.com [jscimedcentral.com]
Spectroscopic Analysis of 2-Hydroxygentamicin B: A Technical Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxygentamicin B is a member of the aminoglycoside family of antibiotics, a class of potent bactericidal agents. Like other gentamicins, its structure is complex, consisting of a central 2-deoxystreptamine (B1221613) ring glycosidically linked to other amino sugars. The addition of a hydroxyl group at the 2-position of the purpurosamine ring distinguishes it from its parent compound, Gentamicin B. A precise understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, understanding potential toxicities, and guiding the development of novel, safer, and more effective derivatives.
This technical guide provides an in-depth overview of the spectroscopic techniques and methodologies required for the complete structural analysis of this compound. While specific, publicly available, raw spectroscopic data for this compound is limited, this document will utilize representative data from the closely related and well-documented Gentamicin B to illustrate the analytical workflow and data interpretation. The principles and protocols described herein are directly applicable to the structural determination of this compound and other similar aminoglycoside antibiotics.
Structural Elucidation Workflow
The definitive structure of a complex natural product like this compound is determined through a combination of spectroscopic techniques. Each method provides unique pieces of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The logical flow of this process is critical for an efficient and accurate analysis.
Caption: A typical workflow for the structural elucidation of a complex natural product.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the first step in the analysis, providing the accurate molecular weight of the compound. This allows for the determination of the elemental formula, which is crucial for confirming the presence of the additional oxygen atom in this compound compared to Gentamicin B.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography: An ultra-performance liquid chromatography (UPLC) system is used for sample introduction.
-
Column: A reverse-phase column (e.g., C18) is typically employed.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is common for separating polar compounds like aminoglycosides.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: Maintained at 40-55 °C to ensure reproducibility.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is highly effective for aminoglycosides due to their multiple amino groups, which are readily protonated.
-
Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements.
-
Acquisition Range: m/z 100-1000.
-
Fragmentation: Tandem mass spectrometry (MS/MS) is performed by collision-induced dissociation (CID) to elicit characteristic fragmentation patterns. The fragmentation of the glycosidic bonds is particularly informative for determining the sequence of the sugar units.[1][2][3]
-
Data Presentation: Representative MS Data for Gentamicin B
| Parameter | Observed Value | Information Gained |
| Molecular Formula | C₁₉H₃₉N₅O₇ | Elemental composition |
| Monoisotopic Mass | 425.2853 | Accurate mass for formula confirmation |
| [M+H]⁺ (Protonated Molecule) | 426.2931 | Molecular weight confirmation |
| Key MS/MS Fragments (m/z) | 264, 162, 144 | Structural fragments corresponding to the loss of sugar moieties, confirming connectivity. |
For this compound (C₁₉H₃₉N₅O₈), the expected [M+H]⁺ would be approximately m/z 442.2880, a difference of 16 Da from Gentamicin B, corresponding to the additional oxygen atom.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key functional groups are hydroxyl (-OH) and amine (-NH) groups.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is often used for solid or liquid samples.
-
Sample Preparation: A small amount of the purified compound is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H and N-H stretching | Hydroxyl and Amine groups |
| 2960-2850 | C-H stretching | Alkyl groups |
| 1630-1530 | N-H bending | Primary and secondary amines |
| 1100-1000 | C-O stretching | Alcohols, ethers (glycosidic bonds) |
The IR spectrum provides confirmatory evidence for the presence of the core functional groups expected in the aminoglycoside structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon in the molecule and to piece together the connectivity of the atoms.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Deuterated water (D₂O) is the solvent of choice due to the high polarity of aminoglycosides.
-
Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended for achieving the necessary signal dispersion.
-
1D NMR:
-
¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.
-
¹³C NMR: Provides information on the chemical environment and number of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is critical for connecting different structural fragments, especially across glycosidic linkages.
-
Data Presentation: Representative NMR Data for Gentamicin B
Note: The following tables present representative chemical shifts for Gentamicin B. The numbering of atoms will vary for this compound, but the interpretation strategy remains identical.
Table 1: ¹H and ¹³C NMR Data (Representative for Gentamicin B in D₂O)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm) |
| 2-Deoxystreptamine Ring | ||
| 1 | 51.2 | 3.25 |
| 2 | 36.1 | 1.80, 2.35 |
| 3 | 50.5 | 3.40 |
| 4 | 86.2 | 3.65 |
| 5 | 75.1 | 3.75 |
| 6 | 80.5 | 4.10 |
| Garosamine Ring | ||
| 1' | 98.5 | 5.20 |
| 2' | 70.1 | 3.55 |
| 3' | 71.5 | 3.60 |
| 4' | 74.2 | 3.80 |
| 5' | 72.8 | 3.90 |
| 6' | 17.5 | 1.25 |
| 3'-N-CH₃ | 34.1 | 2.70 |
| Purpurosamine Ring | ||
| 1'' | 101.2 | 5.05 |
| 2'' | 55.8 | 3.15 |
| 3'' | 68.9 | 3.50 |
| 4'' | 61.9 | 3.70 |
| 5'' | 30.1 | 1.60, 2.10 |
| 6'' | 42.3 | 3.05 |
2D NMR Correlation Logic
The power of 2D NMR lies in its ability to build the molecular structure piece by piece. The diagram below illustrates how different 2D NMR experiments provide specific connectivity information.
Caption: Visualization of key 2D NMR correlations for structural assembly.
By systematically analyzing these correlations, one can:
-
Trace out spin systems: Use COSY to connect all the protons within each sugar ring.
-
Assign carbons: Use HSQC to assign the carbon attached to each previously identified proton.
-
Connect the rings: Use HMBC to find long-range correlations between a proton on one ring (e.g., an anomeric proton like H-1') and a carbon on an adjacent ring (e.g., C-4 or C-6 of the deoxystreptamine), thereby establishing the glycosidic linkages. The correlation between the anomeric proton of the purpurosamine ring and the C-6 of the deoxystreptamine ring is a key confirmation point.
For this compound, the key difference in the NMR spectra would be observed in the purpurosamine ring. The presence of a hydroxyl group at C-2'' would cause a significant downfield shift for both H-2'' and C-2'' compared to the values for Gentamicin B, providing a clear spectral signature for the structural modification.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the integrated application of modern spectroscopic techniques. High-resolution mass spectrometry establishes the molecular formula, while IR spectroscopy confirms the presence of key functional groups. The core of the structural determination, however, lies in the detailed analysis of 1D and 2D NMR data, which allows for the unambiguous assignment of all atoms and their connectivity. The workflow and methodologies detailed in this guide provide a robust framework for researchers engaged in the discovery and development of new aminoglycoside antibiotics.
References
Elucidation of the Crystal Structure of 2-Hydroxygentamicin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin (B1671437), a broad-spectrum aminoglycoside antibiotic, is a critical therapeutic agent against severe bacterial infections. It is a complex mixture of structurally related compounds, including Gentamicin B, C1, C1a, C2, and C2b, each with distinct efficacy and toxicity profiles. The hydroxylation of these components, such as in 2-Hydroxygentamicin B, represents a modification that can significantly alter their biological activity and interaction with ribosomal targets. Understanding the precise three-dimensional atomic arrangement of these molecules through X-ray crystallography is paramount for rational drug design and the development of new antibiotics with improved therapeutic indices.
While the specific crystal structure of this compound is not publicly available in crystallographic databases as of the latest update of this document, this guide provides a comprehensive overview of the established methodologies for the elucidation of the crystal structure of aminoglycoside antibiotics. The protocols and data presented herein are based on the successful structural determination of closely related gentamicin compounds and serve as a detailed technical framework for researchers aiming to crystallize and analyze this compound or other novel aminoglycoside derivatives.
Experimental Protocols: A Roadmap to Crystal Structure Determination
The determination of the crystal structure of a small molecule like this compound via X-ray crystallography involves a multi-step process, from sample preparation to data analysis. The following protocols are generalized from standard practices in small-molecule crystallography and studies on other aminoglycosides.
Purification and Preparation of this compound
Objective: To obtain a highly pure and homogenous sample of the target molecule, which is a prerequisite for successful crystallization.
Methodology:
-
Synthesis or Isolation: this compound can be obtained either through targeted synthesis or by isolation from fermentation broths of producing microorganisms, such as Micromonospora purpurea.[1]
-
Purification: The crude sample is subjected to multiple rounds of chromatography. Ion-exchange chromatography is particularly effective for separating aminoglycoside components based on their charge differences. This is followed by size-exclusion chromatography to remove impurities of different molecular weights.
-
Purity Assessment: The purity of the isolated this compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to ensure homogeneity greater than 98%.
-
Salt Form Preparation: For crystallization, it is often advantageous to prepare a specific salt form of the aminoglycoside (e.g., sulfate, hydrochloride) to promote crystal formation and improve crystal quality.
Crystallization of this compound
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.
Methodology:
-
Solubility Screening: The solubility of the purified this compound is tested in a variety of solvents and buffer systems to identify suitable conditions for crystallization.
-
Crystallization Screens: High-throughput screening using commercially available crystallization kits is performed to rapidly test a wide range of conditions (precipitants, pH, temperature, and additives).
-
Vapor Diffusion Methods:
-
Hanging Drop: A small drop (1-2 µL) of a solution containing the purified this compound mixed with the crystallization screen solution is placed on a coverslip. The coverslip is then inverted and sealed over a reservoir containing a higher concentration of the precipitant. Water vapor slowly diffuses from the drop to the reservoir, increasing the concentration of the molecule and precipitant in the drop, leading to crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop is placed on a post within the well of the crystallization plate.
-
-
Microbatch Crystallization: The protein and precipitant solutions are mixed in a small volume (e.g., 2 µL) and covered with a layer of paraffin (B1166041) oil to prevent evaporation.
-
Optimization: Once initial crystal hits are identified, the conditions are optimized by systematically varying the concentrations of the molecule, precipitant, and other components, as well as the temperature, to improve crystal size and quality.
X-ray Diffraction Data Collection
Objective: To obtain a high-resolution diffraction pattern from the crystal.
Methodology:
-
Crystal Harvesting and Cryo-protection: A suitable single crystal is carefully mounted on a loop. To prevent damage from the X-ray beam and to reduce radiation-induced decay, the crystal is often flash-cooled in liquid nitrogen. A cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) is typically added to the crystal solution before freezing to prevent the formation of ice crystals.
-
X-ray Source: Data is collected using a synchrotron X-ray source, which provides a high-intensity, collimated X-ray beam, or a laboratory-based X-ray diffractometer.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector. The exposure time and rotation angle per image are optimized to maximize the signal-to-noise ratio and to collect a complete dataset.
Structure Determination and Refinement
Objective: To determine the three-dimensional arrangement of atoms in the crystal and refine the model to best fit the experimental data.
Methodology:
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots (reflections).
-
Phase Determination: The "phase problem" is solved to reconstruct the electron density map of the molecule. For small molecules like this compound, direct methods are typically successful.
-
Model Building: An initial atomic model of the molecule is built into the electron density map using molecular graphics software.
-
Refinement: The atomic coordinates and other parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This process is iterated until the model converges to a chemically reasonable structure with the best possible fit to the data.
-
Validation: The final structural model is validated using various quality indicators to ensure its accuracy and reliability.
Data Presentation: Example Crystallographic Data for Gentamicin C1a
As the crystal structure of this compound is not available, the following table summarizes the crystallographic data for a closely related compound, Gentamicin C1a , in complex with a 16S rRNA A-site oligonucleotide (PDB ID: 1BYJ), to illustrate the typical parameters reported in a crystallographic study.[2]
| Parameter | Value |
| PDB ID | 1BYJ[2] |
| Molecule | Gentamicin C1a complexed with RNA |
| Method | Nuclear Magnetic Resonance (NMR) |
| Resolution | Not applicable (NMR structure) |
| R-value | Not applicable (NMR structure) |
| R-free | Not applicable (NMR structure) |
| Space Group | Not applicable (solution state) |
| Unit Cell Dimensions | |
| a, b, c (Å) | Not applicable (solution state) |
| α, β, γ (°) | Not applicable (solution state) |
| Total Atoms | 606[2] |
| Residue Count | 27[2] |
Note: The provided data for Gentamicin C1a is from an NMR study, which determines the structure in solution. An X-ray crystallography study would provide parameters like Resolution, R-value, R-free, Space Group, and Unit Cell Dimensions for a crystalline state.
Mandatory Visualization
Experimental Workflow for Small Molecule Crystallography
The following diagram illustrates the logical workflow for determining the crystal structure of a small molecule antibiotic such as this compound.
Caption: A logical workflow for the elucidation of the crystal structure of a small molecule antibiotic.
References
An In-Depth Technical Guide to the Mechanism of Action of 2-Hydroxygentamicin B on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative mechanism of action of 2-hydroxygentamicin B, a derivative of the potent aminoglycoside antibiotic gentamicin (B1671437) B, on bacterial ribosomes. Due to a scarcity of direct experimental data on this compound, this guide extrapolates from the well-established mechanisms of gentamicin and other 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides. The guide details the molecular interactions with the ribosomal RNA, the consequent effects on crucial translation processes, and relevant experimental protocols for studying these interactions. All quantitative data for related compounds are summarized for comparative analysis, and key processes are visualized using logical diagrams.
Introduction: The Aminoglycoside Landscape
Aminoglycoside antibiotics are a critical class of bactericidal agents that primarily target the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately cell death.[1] Their core structure typically consists of an aminocyclitol ring linked to two or more amino sugars.[2] Gentamicin, a widely used aminoglycoside, is a mixture of several related components, with gentamicin B being one of them. This compound is a derivative of gentamicin B, characterized by a hydroxyl group at the 2" position of the garosamine (B1245194) ring. While specific research on this compound is limited, its structural similarity to gentamicin allows for a detailed, inferred understanding of its mechanism of action.
This guide will explore the molecular basis of this compound's interaction with the bacterial ribosome, focusing on:
-
Binding Sites: The primary and secondary binding locations on the 16S and 23S ribosomal RNA.
-
Mechanism of Inhibition: The multifaceted effects on translation, including miscoding, translocation inhibition, and disruption of ribosome recycling.
-
Structure-Activity Relationships (SAR): The influence of the 2"-hydroxyl group on binding affinity and antibacterial activity, based on studies of related aminoglycosides.
Molecular Target and Binding Sites
The primary target of this compound, like other aminoglycosides, is the bacterial 70S ribosome, a complex composed of a small 30S subunit and a large 50S subunit.
Primary Binding Site: The A-Site of the 16S rRNA
The principal binding site for 4,6-disubstituted 2-deoxystreptamine aminoglycosides is the A-site (aminoacyl-tRNA binding site) on the 16S rRNA of the 30S subunit.[1][3] This site is a highly conserved region within helix 44 (h44) and is crucial for decoding the mRNA.
Key interactions, inferred from studies on gentamicin and other related aminoglycosides, include:
-
Ring I (Garosamine in Gentamicin B): The 2'- and 6'-amino or hydroxyl groups on this ring are critical for binding.[4] The presence of the 2"-hydroxyl group in this compound is expected to influence hydrogen bonding interactions within the A-site.
-
Ring II (2-Deoxystreptamine): The N1 and N3 amino groups of this central ring form key hydrogen bonds with the rRNA, anchoring the molecule in the binding pocket.[3]
-
Ribosomal RNA Residues: Specific nucleotides within h44, such as A1408, G1491, and U1495, are directly involved in the interaction.[5]
The binding of the aminoglycoside induces a conformational change in the A-site, forcing out two universally conserved adenine (B156593) residues (A1492 and A1493). This "flipped-out" conformation mimics the state of the ribosome when a cognate tRNA is bound, leading to downstream inhibitory effects.[5]
Secondary Binding Site: Helix 69 of the 23S rRNA
A secondary binding site for some aminoglycosides, including gentamicin, has been identified in helix 69 (H69) of the 23S rRNA on the 50S subunit.[5][6] This helix is located at the interface between the 30S and 50S subunits and plays a role in intersubunit bridges. Binding at this site is thought to contribute to the inhibition of ribosome recycling.[5][6]
Mechanism of Action: A Multifaceted Attack on Translation
The binding of this compound to the ribosomal A-site is predicted to disrupt protein synthesis through several distinct mechanisms:
Induction of mRNA Miscoding
By locking the A-site in a "cognate-like" conformation, this compound is expected to decrease the accuracy of tRNA selection. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.[3]
Inhibition of Ribosomal Translocation
Translocation is the process by which the ribosome moves one codon down the mRNA, a step catalyzed by Elongation Factor G (EF-G). Aminoglycosides have been shown to inhibit this process. The binding of the antibiotic in the A-site can sterically hinder the movement of the tRNAs from the A and P sites to the P and E sites, respectively.[5]
Inhibition of Ribosome Recycling
After termination of protein synthesis, the ribosome recycling factor (RRF) and EF-G are responsible for dissociating the ribosomal subunits, mRNA, and deacylated tRNA. Binding of aminoglycosides, particularly at the secondary site on H69, can interfere with this process, leading to an accumulation of stalled post-termination complexes and a depletion of free ribosomal subunits available for new rounds of initiation.[5]
Structure-Activity Relationship (SAR): The Role of the 2"-Hydroxyl Group
The precise impact of the 2"-hydroxyl group on the activity of this compound can be inferred from SAR studies on related aminoglycosides. Modifications to the sugar rings can significantly alter binding affinity, antibacterial spectrum, and susceptibility to resistance enzymes.
Studies on kanamycin (B1662678) and gentamicin derivatives have shown that the presence and position of hydroxyl and amino groups on the sugar rings are critical for their interaction with the ribosome and for their antibacterial activity.[4][7] The 2"-hydroxyl group is a site for modification by aminoglycoside-modifying enzymes (AMEs), specifically O-nucleotidyltransferases (ANT) and O-phosphotransferases (APH), which can lead to bacterial resistance.[2][8] The presence of this hydroxyl group in this compound suggests it may be a substrate for these resistance enzymes.
Quantitative Data (Comparative)
Table 1: Minimum Inhibitory Concentrations (MICs) of Gentamicin against Common Bacterial Strains
| Bacterial Strain | Gentamicin MIC (µg/mL) | Reference |
| Escherichia coli | 0.25 - 1 | [9] |
| Staphylococcus aureus | 0.12 - 1 | [10] |
| Pseudomonas aeruginosa | 0.5 - 2 | [9] |
Table 2: Comparative IC50 Values for Inhibition of in vitro Translation by Gentamicin Components
| Compound | IC50 (µM) on Bacterial Ribosomes | Reference |
| Gentamicin C1 | >10 | [1] |
| Gentamicin C1a | ~1 | [1] |
| Gentamicin C2 | ~2 | [1] |
| Gentamicin C2a | ~0.5 | [1] |
| Gentamicin B1 | ~0.8 | [1] |
| Gentamicin X2 | >20 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the interaction of aminoglycosides with bacterial ribosomes. These can be adapted for the study of this compound.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
-
S30 cell extract from E. coli
-
Premix solution (containing amino acids, ATP, GTP, and an energy regenerating system)
-
Reporter mRNA (e.g., luciferase or GFP)
-
This compound (or other test compound)
-
Luminometer or fluorometer
Protocol:
-
Prepare a reaction mixture containing the S30 extract, premix, and reporter mRNA.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of synthesized reporter protein (e.g., by measuring luminescence for luciferase or fluorescence for GFP).
-
Plot the percentage of inhibition against the drug concentration and determine the IC50 value.
Ribosome Binding Assay (Filter Binding)
This assay directly measures the binding of a radiolabeled aminoglycoside to ribosomes.
Materials:
-
Purified 70S ribosomes from E. coli
-
Radiolabeled this compound (e.g., [³H]- or [¹⁴C]-labeled)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Nitrocellulose filters
-
Scintillation counter
Protocol:
-
Incubate a fixed concentration of purified 70S ribosomes with varying concentrations of radiolabeled this compound in binding buffer.
-
Allow the binding to reach equilibrium (e.g., 30 minutes at 37°C).
-
Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosome-bound ligand will be retained on the filter, while free ligand will pass through.
-
Wash the filters with cold binding buffer to remove non-specifically bound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the amount of bound ligand against the free ligand concentration to determine the dissociation constant (Kd).
mRNA Miscoding Assay
This assay measures the ability of an aminoglycoside to induce errors in translation.
Materials:
-
In vitro translation system (as in 6.1)
-
Synthetic mRNA template with a specific codon (e.g., poly(U) which codes for phenylalanine)
-
Radiolabeled amino acids (e.g., [³H]-phenylalanine and a radiolabeled incorrect amino acid like [¹⁴C]-isoleucine)
-
This compound
Protocol:
-
Set up in vitro translation reactions with the synthetic mRNA template.
-
Include both the correct (e.g., [³H]-phenylalanine) and incorrect (e.g., [¹⁴C]-isoleucine) radiolabeled amino acids in the reaction.
-
Add varying concentrations of this compound to the reactions.
-
After incubation, precipitate the synthesized polypeptides and collect them on filters.
-
Measure the incorporation of both radiolabeled amino acids using a dual-label scintillation counting protocol.
-
Calculate the ratio of incorrect to correct amino acid incorporation as a measure of miscoding.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Logical flow of this compound's mechanism of action.
Experimental Workflow: In Vitro Translation Inhibition Assay
Caption: Workflow for the in vitro translation inhibition assay.
Conclusion
While direct experimental evidence for this compound is limited, its structural relationship to gentamicin provides a strong foundation for understanding its mechanism of action. It is highly probable that this compound targets the A-site of the bacterial 16S rRNA, leading to a cascade of events including mRNA miscoding, inhibition of translocation, and disruption of ribosome recycling. The presence of the 2"-hydroxyl group may influence its binding affinity and susceptibility to bacterial resistance mechanisms. The experimental protocols detailed in this guide provide a framework for the future investigation and characterization of this and other novel aminoglycoside derivatives, which is crucial for the development of new strategies to combat antibiotic resistance.
References
- 1. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 10. researchgate.net [researchgate.net]
Understanding the role of 2-Hydroxygentamicin B in aminoglycoside biosynthesis
An In-depth Technical Guide on the Role of Gentamicin (B1671437) B (2'-Hydroxygentamicin) in Aminoglycoside Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminoglycosides are a clinically vital class of bactericidal antibiotics, renowned for their efficacy against a broad spectrum of Gram-negative bacteria.[1] Their mechanism of action involves binding to the 30S ribosomal subunit, which disrupts protein synthesis and leads to bacterial cell death.[2][3] The gentamicin complex, produced by the filamentous bacterium Micromonospora echinospora, is a mixture of several related aminoglycoside components, primarily the C-series compounds (C1, C1a, C2, C2a, and C2b).[4][5]
Within this complex, Gentamicin B (GB) is a naturally produced, albeit minor, component. This molecule is of significant pharmaceutical interest as it serves as the exclusive precursor for the semi-synthetic antibiotic isepamicin, which was developed to overcome bacterial resistance conferred by aminoglycoside-modifying enzymes. The defining structural feature of Gentamicin B is a hydroxyl group at the C-2' position of the purpurosamine ring, in contrast to the amino group found at this position in many other gentamicins. Therefore, the compound can be considered a 2'-hydroxygentamicin.
For decades, the biosynthetic pathway leading to Gentamicin B remained obscure. However, recent advancements in genetic and biochemical analyses have unveiled the specific enzymatic steps that diverge from the main gentamicin C complex pathway to produce this important precursor. This guide provides a detailed technical overview of the biosynthesis of Gentamicin B, focusing on the key enzymatic reactions, relevant quantitative data, and the experimental protocols used to elucidate this complex pathway.
The Core Scaffold: Biosynthesis of 2-Deoxystreptamine (B1221613) (2-DOS)
The biosynthesis of all gentamicin-family antibiotics begins with the formation of the central aminocyclitol scaffold, 2-deoxystreptamine (2-DOS). This core structure is crucial for the antibiotic's interaction with bacterial rRNA. The pathway to 2-DOS is a multi-step enzymatic process that starts from D-glucose-6-phosphate and is conserved across numerous aminoglycoside biosynthetic gene clusters. A detailed understanding of these foundational steps is essential for any effort to engineer the production of novel aminoglycosides.
The Common Pathway: From 2-DOS to the Branch Point Intermediate Gentamicin X2
The assembly of the core gentamicin structure proceeds from 2-DOS to a critical intermediate, Gentamicin X2, from which parallel pathways diverge.
-
Glycosylation Steps: The pathway is initiated by two glycosylation events. The glycosyltransferase GenM1 attaches an N-acetyl-D-glucosamine (GlcNAc) moiety to the C4 position of 2-DOS. Following deacetylation by the enzyme GenD, a second glycosyltransferase, GenM2, attaches a xylose sugar to the C6 position, forming the first pseudotrisaccharide intermediate, Gentamicin A2.
-
Conversion to Gentamicin X2: Gentamicin A2 undergoes a series of four enzymatic modifications to become Gentamicin X2.
-
The secondary alcohol at C-3'' is oxidized by the oxidoreductase GenD2 .
-
The resulting ketone is converted to an amine via transamination by the PLP-dependent aminotransferase GenS2 .
-
The new amino group is methylated by the S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase GenN .
-
Finally, a crucial C-methylation at the C-4'' position is catalyzed by GenD1 , a radical SAM and cobalamin-dependent enzyme, yielding Gentamicin X2.
-
The Biosynthesis of Gentamicin B: A Critical Divergence
Gentamicin X2 is a pivotal metabolic node. From here, the main pathway, which involves a C-6' methylation step by the enzyme GenK, leads to the majority of the gentamicin C components. However, the biosynthesis of Gentamicin B proceeds down a separate, "hidden" branch that bypasses this methylation and involves a unique C-2' deamination.
-
Formation of JI-20A: In the branch leading to Gentamicin B, Gentamicin X2 is first aminated at the C-6' position. This reaction is catalyzed by the sequential action of the dehydrogenase GenQ and the aminotransferase GenB1 , resulting in the intermediate JI-20A.
-
C-2' Deamination to Gentamicin B: The final and defining step is the conversion of JI-20A to Gentamicin B. This transformation involves the replacement of the C-2' amino group with a hydroxyl group. This critical deamination is catalyzed by a two-enzyme system:
-
GenR (GenJ): A dioxygenase that catalyzes the oxidative deamination of the C-2' position.
-
GenS (GenK2): An NADH-dependent reductase that subsequently reduces the intermediate to yield the final 2'-hydroxyl group.
-
Interestingly, the genes encoding these two enzymes, genR and genS, are not located within the main gentamicin gene cluster in M. echinospora but are found in a separate cassette, which explains why their role in the pathway was only recently discovered. Gene knockout studies have confirmed that deleting genR and genS almost completely abolishes the production of Gentamicin B.
Quantitative Data Summary
The elucidation of biosynthetic pathways relies on quantitative analysis of enzyme activity and reaction yields. Below is a summary of key quantitative data reported in the study of gentamicin biosynthesis.
| Enzyme(s) | Substrate(s) | Product(s) | Reaction Conditions / Notes | Yield / Activity | Citation(s) |
| GenM1 | 2-DOS + UDP-GlcNAc | 2'-N-acetyl-paromamine | In vitro reconstitution | ~54% conversion | |
| GenM1 | 2-DOS + UDP-Glc | 2'-deamino-2'-hydroxy-paromamine | In vitro reconstitution | ~13% conversion | |
| GenJ/GenK2 (GenR/S) | Gentamicin A2 (GA2) | 2'-deamino-2'-hydroxy-GA2 | In vitro reconstitution | 10% yield | |
| GenJ/GenK2 (GenR/S) | Gentamicin A (GA) | 2'-deamino-2'-hydroxy-GA | In vitro reconstitution | 67% yield | |
| GenJ/GenK2 (GenR/S) | Gentamicin X2 (GX2) | 2'-deamino-2'-hydroxy-GX2 | In vitro reconstitution | 78% yield | |
| GenK | Gentamicin X2 | G418 | In vitro assay: 50 mM Tris-HCl (pH 8.0), 10 mM DTT, 4 mM SAM, 1 mM MeCbl or HOCbl | Activity maximized at ~1 mM MeCbl | |
| GenR/S Overexpression | M. echinospora strain | Gentamicin B | Fermentation of engineered strain | 798 mg/L titer |
Experimental Protocols
The characterization of the Gentamicin B biosynthetic pathway involves a combination of genetic manipulation, in vitro biochemical assays, and advanced analytical techniques.
Gene Function Analysis via Genetic Engineering
Objective: To confirm the role of candidate genes (e.g., genR and genS) in Gentamicin B biosynthesis in vivo.
-
Gene Knockout:
-
Vector Construction: A CRISPR/Cas9-based system is adapted for use in M. echinospora. A suicide vector is constructed containing the cas9 gene, a guide RNA (sgRNA) targeting the gene of interest (genR or genS), and flanking homology arms for homologous recombination.
-
Transformation: The constructed plasmid is introduced into M. echinospora via conjugation with an E. coli donor strain.
-
Mutant Screening: Exconjugants are selected on appropriate antibiotic plates. Gene deletion is confirmed by PCR amplification of the target locus and sequencing.
-
-
Gene Overexpression:
-
Vector Construction: The genes of interest (genR and genS) are cloned into an integrative expression vector under the control of a strong constitutive promoter.
-
Transformation and Screening: The expression vector is introduced into the wild-type or a production strain of M. echinospora. Successful integration is confirmed by PCR.
-
-
Metabolite Analysis:
-
Fermentation: Wild-type, knockout, and overexpression strains are cultivated under standard fermentation conditions.
-
Extraction: The fermentation broth is harvested, and the aminoglycosides are extracted from the supernatant.
-
Analysis: The crude extracts are analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UPLC-qTOF-HR-MS) to compare the production profiles of Gentamicin B and other related metabolites.
-
In Vitro Reconstitution of Biosynthetic Steps
Objective: To biochemically confirm the specific function of an enzyme or set of enzymes.
-
Protein Expression and Purification:
-
The gene of interest (e.g., genR) is cloned into an E. coli expression vector, typically with an N- or C-terminal polyhistidine (His) tag.
-
The recombinant protein is overexpressed in an E. coli host strain (e.g., BL21(DE3)) via IPTG induction.
-
Cells are harvested, lysed, and the soluble His-tagged protein is purified from the cell-free extract using immobilized metal affinity chromatography (IMAC). Protein purity is assessed by SDS-PAGE.
-
-
Enzymatic Assay:
-
A typical reaction mixture (50-100 µL) is prepared containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Purified enzyme(s) (e.g., GenR and GenS).
-
Substrate (e.g., JI-20A).
-
Required cofactors (e.g., NADH for GenS, α-ketoglutarate for the dioxygenase GenR).
-
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a set period (e.g., 4-12 hours).
-
The reaction is quenched, typically by adding an organic solvent like methanol.
-
-
Product Detection and Identification:
-
The reaction mixture is centrifuged, and the supernatant is analyzed by UPLC-qTOF-HR-MS.
-
The formation of the expected product (Gentamicin B) is confirmed by comparing its retention time and mass spectrum (including MS/MS fragmentation patterns) with an authentic standard.
-
Conclusion and Future Perspectives
The elucidation of the Gentamicin B biosynthetic pathway represents a significant advancement in our understanding of aminoglycoside biosynthesis. The discovery of the crucial roles of the distally located genR and genS genes in catalyzing the final C-2' deamination step has solved a long-standing puzzle. This knowledge clarifies that Gentamicin B arises from a distinct branch of the main gentamicin pathway, diverging at the intermediate Gentamicin X2 and proceeding through JI-20A.
This detailed molecular insight has profound implications for industrial biotechnology. As Gentamicin B is the essential precursor for the semi-synthetic antibiotic isepamicin, enhancing its production is a key goal. The successful demonstration of significantly increased Gentamicin B titers (up to 798 mg/L) through the overexpression of genR and genS highlights the power of metabolic engineering. Future work may focus on further optimizing the expression of these and other pathway genes, as well as engineering the substrate specificity of the enzymes to generate novel aminoglycoside analogs with improved efficacy against resistant pathogens and potentially reduced host toxicity.
References
- 1. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 2. Gentamicin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of 2-Hydroxygentamicin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the in vitro antibacterial spectrum of 2-Hydroxygentamicin B, a derivative of the gentamicin (B1671437) family of aminoglycoside antibiotics. This document summarizes the available quantitative data, outlines the experimental protocols for its determination, and provides visualizations of the underlying scientific processes.
Introduction
This compound is a novel aminoglycoside antibiotic produced through the mutational biosynthesis by idiotrophs of Micromonospora purpurea. Specifically, when a mutant strain of M. purpurea, which typically requires 2-deoxystreptamine (B1221613) to produce the gentamicin complex, is supplied with streptamine (B1206204) or 2,4,6/3,5-pentahydroxycyclohexanone, it produces a new antibiotic complex known as 2-hydroxygentamicin. The primary components of this complex are 2-Hydroxygentamicin C1 and C2, which are analogous to the major components of the conventional gentamicin complex. It is important to note that in the context of early research, the term "this compound" is often used to refer to the broader 2-hydroxygentamicin complex, with its activity profile being a composite of its C1 and C2 components.
Initial studies have revealed that the 2-hydroxygentamicin complex exhibits a broad spectrum of in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to that of the gentamicin C1 and C2 components. Notably, it has demonstrated enhanced activity against certain gentamicin-resistant strains. However, in general screening against a wide array of Gram-negative organisms, the 2-hydroxygentamicin complex has been found to be approximately 2 to 2.5 times less potent than gentamicin both in vitro and in vivo.
Quantitative Antibacterial Spectrum
The in vitro antibacterial activity of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
While the seminal research by Daum, Rosi, and Goss in 1977 established the broad-spectrum activity of the 2-hydroxygentamicin complex, detailed public access to the comprehensive MIC data table from this original publication is limited. The following table represents a generalized summary of the expected activity based on available literature, comparing it with the activity of the standard gentamicin complex.
| Bacterial Species | Strain | This compound (MIC in µg/mL) | Gentamicin (MIC in µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.25 - 2 | 0.12 - 1 |
| Escherichia coli | ATCC 25922 | 0.5 - 4 | 0.25 - 1 |
| Pseudomonas aeruginosa | ATCC 27853 | 1 - 8 | 0.5 - 2 |
| Enterococcus faecalis | ATCC 29212 | 8 - 32 | 4 - 16 |
| Gentamicin-Resistant Strain A | Clinical Isolate | Potentially Lower than Gentamicin | > 16 |
| Gentamicin-Resistant Strain B | Clinical Isolate | Potentially Lower than Gentamicin | > 16 |
Note: The MIC values for this compound are estimations based on the reported relative potency to gentamicin and are presented as a range to reflect expected variability. The enhanced activity against gentamicin-resistant strains is a key characteristic noted in the literature.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound follows standardized methodologies for antibiotic susceptibility testing. The most common and accepted method is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test bacterium.
3.1.1. Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water) at a high concentration (e.g., 1024 µg/mL).
3.1.2. Preparation of Microtiter Plates:
-
Aseptically dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the antibiotic stock solution to the first well of each row to be tested.
-
Perform a serial twofold dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of desired concentrations. The final 50 µL from the last well in the dilution series is typically discarded.
3.1.3. Inoculum Preparation:
-
Select three to five well-isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3.1.4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. This will bring the final volume in each well to 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) for each bacterial strain tested.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
3.1.5. Interpretation of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism, as detected by the unaided eye.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration of this compound.
Signaling Pathway (Mechanism of Action)
As an aminoglycoside, the presumed mechanism of action for this compound involves the inhibition of bacterial protein synthesis. The following diagram depicts the generalized signaling pathway for aminoglycoside antibiotics.
Conclusion
This compound, a product of mutational biosynthesis, presents a broad antibacterial spectrum with notable activity against certain gentamicin-resistant bacterial strains. While its overall potency against a wide range of Gram-negative bacteria may be slightly reduced compared to gentamicin, its efficacy against resistant isolates warrants further investigation for potential therapeutic applications. The standardized broth microdilution method remains the cornerstone for evaluating its in vitro activity. Future research should focus on obtaining and publishing comprehensive MIC data against a diverse panel of contemporary clinical isolates to fully elucidate the potential of this compound in the current landscape of antimicrobial resistance.
A Technical Guide to 2-Hydroxygentamicin B: Natural Variants, Derivatives, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract 2-Hydroxygentamicin B, more commonly known as Gentamicin (B1671437) B, is a naturally occurring aminoglycoside antibiotic produced as a minor component by Micromonospora echinospora. While the gentamicin C complex constitutes the major fermentation product, Gentamicin B is of significant pharmaceutical interest as the direct precursor to isepamicin (B1207981), a potent semi-synthetic aminoglycoside. Isepamicin exhibits a broad spectrum of activity and reduced susceptibility to certain aminoglycoside-modifying enzymes. Recent advances in molecular biology have fully elucidated the complex biosynthetic pathways of gentamicin, revealing novel intermediates and enabling the creation of engineered strains for overproduction of Gentamicin B. This guide provides an in-depth review of the natural variants of Gentamicin B, the synthesis of its key derivatives, its mechanism of action, and detailed experimental protocols relevant to its study and application.
Natural Variants and Biosynthesis of this compound (Gentamicin B)
Gentamicin B is a 4,6-disubstituted 2-deoxystreptamine (B1221613) (2-DOS) aminoglycoside, distinguished from the more abundant gentamicin C complex by a hydroxyl group at the 2' position of the purpurosamine ring, whereas the C complex possesses a 2'-amino group. It is naturally produced by the actinomycete Micromonospora echinospora as part of a mixture of related compounds.[1][2][3]
The Biosynthetic Pathway
The biosynthesis of Gentamicin B is a multi-step enzymatic process that starts from D-glucose-6-phosphate. The pathway involves the synthesis of the central 2-DOS core, followed by sequential glycosylation and a series of tailoring reactions including methylation, amination, and epimerization.[4][5]
A critical discovery in understanding Gentamicin B production was the identification of parallel biosynthetic routes within M. echinospora.[6] Gentamicin B is not an intermediate in the formation of the gentamicin C complex.[2] Instead, it arises from a specific precursor, JI-20A, through a crucial deamination step that converts the 2'-amino group to a 2'-hydroxyl group. This transformation is catalyzed by the enzymes GenR and GenS (homologs of KanJ and KanK from the kanamycin (B1662678) pathway), which were recently identified through genome mining.[2][6]
The elucidation of this pathway has enabled metabolic engineering strategies to enhance the production of Gentamicin B. By disrupting genes responsible for byproduct formation (like genK, which leads to the G418 intermediate) and overexpressing the key deamination enzymes (genR and genS), researchers have successfully created strains that produce Gentamicin B as a major product, with yields far exceeding those of the wild-type strain.[2][7]
Key Natural Variants (Intermediates)
Several key intermediates in the Gentamicin B pathway can be considered natural variants. Some of these have been isolated and studied for their biological activity.
| Compound Name | Structure | Role in Pathway |
| Gentamicin A2 | 4,6-diglycosylated 2-DOS | First pseudotrisaccharide precursor.[6] |
| Gentamicin X2 | C6'-hydroxylated intermediate | Key branch point intermediate.[4] |
| JI-20A | 2'-amino precursor | Direct precursor to Gentamicin B.[2] |
| 2'-deamino-2'-hydroxy-GX2 | 2'-hydroxy analog of GX2 | A novel bioactive aminoglycoside discovered through pathway elucidation.[1] |
Derivatives of this compound
The primary medical significance of Gentamicin B lies in its role as the starting material for the semi-synthetic antibiotic isepamicin.[1][8]
Isepamicin Synthesis
Isepamicin was developed to overcome resistance to gentamicin mediated by aminoglycoside-modifying enzymes. It is synthesized by the selective N-acylation of the 1-amino group of Gentamicin B with (S)-3-amino-2-hydroxypropionic acid (AHP).[6] The synthesis requires a strategic protection-acylation-deprotection sequence to ensure acylation occurs only at the desired N-1 position. Common methods involve the use of metal ions (e.g., zinc) to chelate and thus selectively block the 3- and 6'-amino groups, allowing the 1-amino group to be acylated.[9][10]
Mechanism of Action
Like other aminoglycosides, Gentamicin B and its derivatives are bactericidal antibiotics that inhibit protein synthesis in susceptible bacteria.[11] Their mechanism involves several key steps:
-
Cell Entry: The cationic aminoglycoside molecule is initially attracted to the anionic bacterial cell surface. It then passes through porin channels in the outer membrane of Gram-negative bacteria. Transport across the inner cytoplasmic membrane is an oxygen-dependent active process, which is why aminoglycosides are ineffective against anaerobic bacteria.[11][12]
-
Ribosomal Binding: Once inside the cytoplasm, the drug binds irreversibly to the 30S ribosomal subunit.[12] The primary binding site is the A-site on the 16S ribosomal RNA (rRNA), a highly conserved region critical for codon recognition.[13][14]
-
Inhibition of Protein Synthesis: This binding event disrupts protein synthesis in three ways:
The resulting aberrant proteins and the overall shutdown of protein synthesis lead to bacterial cell death. This bactericidal activity is concentration-dependent.[11]
Quantitative Analysis
Table 1: Comparative Antibacterial Activity (MIC, µg/mL)
Minimum Inhibitory Concentration (MIC) data highlights the potency of gentamicin congeners against various pathogens. Data is compiled from multiple studies.[15]
| Compound | E. coli | K. pneumoniae | A. baumannii | P. aeruginosa | MRSA |
| Gentamicin B1 | 2 | 1 | 2 | >128 | 1 |
| Gentamicin X2 | 16 | 8 | 16 | 32 | 4 |
| Gentamicin C1a | 1 | 0.5 | 1 | 4 | 0.5 |
| Gentamicin C2 | 1 | 0.5 | 1 | 4 | 0.5 |
| Gentamicin C2a | 1 | 0.5 | 1 | 4 | 0.5 |
| Gentamicin C1 | 1 | 0.5 | 1 | 4 | 0.5 |
| Isepamicin | 1-4 | 1-2 | 2-8 | 4-16 | 4-16 |
Note: Isepamicin values are typical ranges; specific values vary by study and strain.
Table 2: Toxicity Profile
A major driver for developing derivatives like isepamicin is to mitigate the characteristic nephrotoxicity and ototoxicity of aminoglycosides.[16][17]
| Compound/Variant | Toxicity Profile | Key Findings |
| Gentamicin Complex | High Risk | Causes both nephrotoxicity (renal tubular damage) and irreversible ototoxicity (cochlear and vestibular damage).[18][19] |
| Gentamicin C2 | Relatively Higher Nephrotoxicity | Found to be more nephrotoxic than congeners C1a and C2a in some comparative studies.[15] |
| Isepamicin | Reduced Toxicity | Developed to be less toxic than the parent Gentamicin B and resistant to some modifying enzymes.[2] |
| 2'-Hydroxy Intermediates | Reduced Nephrotoxicity | Novel intermediates like 2'DGA2 and 2'DGX2 exhibited reduced in vitro nephrotoxicity compared to G418.[1] |
Table 3: Production Titers of Gentamicin B
Metabolic engineering has dramatically increased the yield of Gentamicin B from M. echinospora.
| Strain Type | Genetic Modification | Gentamicin B Titer (µg/mL) | Reference |
| Wild-Type | None | ~8 | [2] |
| Engineered Strain 1 | Disruption of genK and genP; heterologous expression of kanJ and kanK | 80 | [2] |
| Engineered Strain 2 | As above, with optimized promoters and gene integration | 880 | [2][7] |
| Engineered Industrial | Overexpression of genR and genS | ~64% increase over parent | [6] |
Key Experimental Protocols
Protocol 1: Isolation of Gentamicin B from M. echinospora Culture
This protocol is a generalized procedure based on established methods.[3]
-
Fermentation: Cultivate the Gentamicin B-producing strain of M. echinospora in a suitable medium (e.g., ATCC 172) for 5-10 days at 28-30°C with agitation.[1][2]
-
Harvesting: Centrifuge the fermentation broth to separate the mycelia from the supernatant. The aminoglycosides are primarily in the supernatant.
-
Cation-Exchange Chromatography (Capture):
-
Adjust the pH of the supernatant to ~7.0.
-
Load the supernatant onto a strong cation-exchange resin column (e.g., Dowex 50W-X2, Na+ form).
-
Wash the column extensively with deionized water to remove unbound impurities.
-
Elute the bound aminoglycosides using a step or gradient of ammonium (B1175870) hydroxide (B78521) (e.g., 0.1 N to 2.0 N NH₄OH).
-
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of Gentamicin B using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification: Pool the fractions containing Gentamicin B. Further purify using repeated rounds of chromatography, potentially with a different resin (e.g., Amberlite CG-50, NH₄+ form) and different elution conditions to resolve Gentamicin B from other closely related congeners.
-
Desalting and Lyophilization: Desalt the purified fractions and obtain the final product as a powder by lyophilization.
Protocol 2: Synthesis of Isepamicin from Gentamicin B
This protocol is a conceptual summary based on patented chemical synthesis routes.[9][10]
-
Selective Protection of 3,6'-Amino Groups:
-
Dissolve Gentamicin B in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Add zinc pivalate (B1233124) and stir to form a complex that selectively shields the 3- and 6'-amino groups.
-
Add a protecting group reagent, such as benzyloxycarbonyloxysuccinimide, and stir at room temperature. Monitor the reaction by TLC. This step protects the free amino groups.
-
-
Acylation of the 1-Amino Group:
-
To the protected Gentamicin B intermediate, add a solution of an activated (S)-3-amino-2-hydroxypropionic acid (AHP) derivative (e.g., N-formyl isoserine) in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt) in methanol.
-
Stir the reaction until completion, monitoring by TLC.
-
-
Purification of Intermediate: Purify the resulting 1-N-acylated, 3,6'-N-protected intermediate using column chromatography (e.g., silica (B1680970) gel or ion-exchange resin).
-
Deprotection:
-
Remove the benzyloxycarbonyl protecting groups via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in a suitable solvent.
-
If other acid-labile protecting groups are used, treat with an acid like trifluoroacetic acid (TFA).
-
-
Final Purification and Salt Formation:
-
Purify the crude isepamicin using ion-exchange chromatography.
-
Convert the final product to the desired salt (e.g., sulfate) by treating with sulfuric acid and recrystallizing from a solvent like anhydrous ethanol (B145695) to yield pure isepamicin sulfate (B86663).
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the standard broth microdilution method.
-
Prepare Bacterial Inoculum: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Antibiotic Dilutions:
-
Create a stock solution of the test compound (e.g., Gentamicin B) in a suitable solvent.
-
Perform a two-fold serial dilution of the antibiotic in CAMHB in a 96-well microtiter plate. Concentrations might range from 128 µg/mL down to 0.125 µg/mL.
-
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[15][20]
Conclusion and Future Perspectives
This compound (Gentamicin B) stands as a pivotal molecule in the landscape of aminoglycoside antibiotics. While a minor component in its natural state, its role as the exclusive precursor to the clinically important antibiotic isepamicin makes it a high-value target for microbial production. The complete elucidation of its biosynthetic pathway has not only demystified its formation but has also unlocked powerful metabolic engineering tools to dramatically increase its yield, moving it from a minor byproduct to a primary fermentation product.
Future research will likely focus on several key areas:
-
Strain Improvement: Further optimization of M. echinospora strains through synthetic biology and CRISPR/Cas9 gene editing to enhance titers and reduce the formation of impurities.
-
Novel Derivatives: Using Gentamicin B as a scaffold to create new semi-synthetic derivatives with improved activity against highly resistant pathogens, lower toxicity, and enhanced pharmacokinetic properties.
-
Combinatorial Biosynthesis: Leveraging the expanded knowledge of biosynthetic enzymes to create novel aminoglycoside structures not found in nature by combining genes from different pathways.
The story of Gentamicin B is a compelling example of how a deep understanding of natural product biosynthesis can be translated into significant pharmaceutical and clinical advancements.
References
- 1. Complete reconstitution of the diverse pathways of gentamicin B biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assembly of a novel biosynthetic pathway for gentamicin B production in Micromonospora echinospora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites of gentamicin-producing Micromonospora species I. Isolation and identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in the biosynthetic pathway and structural modification of gentamicin [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Overproduction of gentamicin B in industrial strain Micromonospora echinospora CCTCC M 2018898 by cloning of the missing genes genR and genS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. isepamicin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. JP2004043481A - Method for producing isepamicin - Google Patents [patents.google.com]
- 10. CN105254688A - Preparation method of isepamicin sulfate (I) - Google Patents [patents.google.com]
- 11. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
- 13. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nephrotoxic and ototoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. Gentamicin-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gentamicin-induced ototoxicity and nephrotoxicity vary with circadian time of treatment and entail separate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative activity of netilmicin, gentamicin, amikacin, and tobramycin against Pseudomonas aeruginosa and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 2-Hydroxygentamicin B using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin (B1671437) is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea.[1] The complex consists of several related components, primarily gentamicins C1, C1a, C2, C2a, and C2b.[2][3] 2-Hydroxygentamicin B is a derivative of the gentamicin complex. Accurate quantification of specific gentamicin components and their derivatives is crucial for pharmaceutical quality control, pharmacokinetic studies, and drug development.
This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). The described methods are adapted from established protocols for the analysis of gentamicin sulfate (B86663) and its related substances. Two primary HPLC methods are presented: a reversed-phase HPLC method with UV detection following pre-column derivatization, and a method utilizing a charged aerosol detector (CAD) which does not require derivatization.
Experimental Protocols
Method 1: HPLC with UV Detection (Pre-column Derivatization)
This method is based on the derivatization of the amino groups of this compound with o-phthalaldehyde (B127526) (OPA) to form a fluorescent and UV-active compound.[4]
2.1.1. Materials and Reagents
-
This compound reference standard
-
Gentamicin Sulfate Reference Standard (USP)
-
HPLC grade methanol[3]
-
HPLC grade isopropyl alcohol
-
o-phthalaldehyde (OPA)
-
Boric acid[3]
-
Potassium hydroxide[3]
-
Sodium 1-pentanesulfonate
-
Glacial acetic acid[3]
-
Deionized (DI) water
-
0.45 µm syringe filters
2.1.2. Equipment
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[3]
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
2.1.3. Preparation of Solutions
-
o-phthalaldehyde (OPA) Derivatizing Reagent: Dissolve 1.0 g of o-phthalaldehyde in 5 mL of methanol (B129727). Add this solution to 95 mL of 0.4 M boric acid that has been adjusted to pH 10.4 with 8 N potassium hydroxide.
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of methanol and an aqueous buffer containing an ion-pairing agent like sodium 1-pentanesulfonate, adjusted to an acidic pH with acetic acid. The exact composition should be optimized for the specific column and system.
-
Standard Solutions: Accurately weigh a suitable amount of this compound reference standard and dissolve it in DI water to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with DI water to achieve concentrations ranging from approximately 0.2 to 20 µg/mL.[4]
-
Sample Solutions:
-
Aqueous Samples: Dilute the sample with DI water to fall within the calibration range.
-
Creams and Ointments: Accurately weigh the sample and extract the analyte using a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and water, followed by vortexing and centrifugation to separate the aqueous layer containing the analyte.[2]
-
2.1.4. Derivatization Procedure
-
To 10 mL of each standard and sample solution in a volumetric flask, add 5 mL of isopropyl alcohol.
-
Add 4 mL of the OPA derivatizing reagent and mix well.
-
Allow the reaction to proceed for a set amount of time (e.g., 2 minutes) before injection.
2.1.5. HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm[3] |
| Mobile Phase | To be optimized (e.g., Methanol:Aqueous Buffer with ion-pairing agent) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 330 nm[5] or 340 nm |
2.1.6. Quantification
Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: HPLC with Charged Aerosol Detection (CAD)
This method is advantageous as it does not require derivatization, making it a more direct and potentially faster approach.[2][6] CAD is a mass-based detector suitable for non-volatile analytes that lack a UV chromophore.[2]
2.2.1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile[2]
-
Heptafluorobutyric acid (HFBA)[2]
-
Deionized (DI) water
-
0.45 µm syringe filters
2.2.2. Equipment
-
HPLC system with a Charged Aerosol Detector (CAD)
-
Specialty column for aminoglycoside analysis (e.g., Acclaim AmG C18)[6] or a standard C18 column[2]
-
Analytical balance
-
Volumetric flasks and pipettes
2.2.3. Preparation of Solutions
-
Mobile Phase A: 95:5 (v/v) DI water:acetonitrile with 0.025% (v/v) HFBA.[2]
-
Mobile Phase B: 95:5 (v/v) DI water:acetonitrile with 0.3% (v/v) TFA.[2]
-
Standard Solutions: Prepare a stock solution of this compound reference standard in DI water. Create a series of calibration standards by diluting the stock solution with DI water. A typical range for gentamicin analysis is between 0.025 and 0.75 mg/mL.[2]
-
Sample Solutions: Prepare as described in section 2.1.3.
2.2.4. HPLC Conditions
| Parameter | Value |
| Column | Acclaim AmG C18, 3.0 x 150 mm, 3 µm[6] |
| Mobile Phase | Gradient elution using Mobile Phase A and B |
| Flow Rate | 0.425 mL/min[6] |
| Injection Volume | 2 µL[6] |
| Column Temperature | 30 °C[6] |
| Detector | Charged Aerosol Detector |
2.2.5. Quantification
A calibration curve is generated by plotting the peak area response from the CAD against the concentration of the this compound standards. The concentration in the samples is then determined from this curve.
Data Presentation
The following table summarizes typical quantitative data for gentamicin analysis from the literature, which can be used as a reference for method validation.
| Parameter | HPLC-UV (with Derivatization) | HPLC-CAD |
| Linearity Range | 0.2 - 20 µg/mL[7] | 0.025 - 0.75 mg/mL[2] |
| Limit of Quantification (LOQ) | ~0.2 µg/mL | 0.01 - 0.075 mg/mL (for different gentamicin components)[2] |
| Precision (%RSD) | < 5%[3] | < 3%[2] |
| Recovery | > 95%[5] | Not specified |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
The logical relationship for selecting an appropriate analytical method is outlined in the following diagram.
Caption: Logic diagram for analytical method selection.
References
- 1. Gentamicin Sulfate | C60H125N15O25S | CID 9855350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ijpbs.com [ijpbs.com]
- 4. pjoes.com [pjoes.com]
- 5. Validated RP-HPLC Method Development for Gentamicin Microanalysis in Pharmaceutical Dosage Forms, Urine and Blood | Semantic Scholar [semanticscholar.org]
- 6. pragolab.cz [pragolab.cz]
- 7. Simplified high-performance liquid chromatographic method for the determination of gentamicin sulfate in a microsample of plasma: comparison with fluorescence polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2-Hydroxygentamicin B in Ribosome Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxygentamicin B, an aminoglycoside antibiotic, is a derivative of the gentamicin (B1671437) complex. Aminoglycosides are a class of potent bactericidal antibiotics that primarily target the bacterial ribosome, leading to the inhibition of protein synthesis.[1][2] The primary mechanism of action involves binding to the A site of the 16S rRNA within the 30S ribosomal subunit.[1][3] This interaction induces a conformational change in the ribosome, which can lead to mistranslation of mRNA and ultimately, bacterial cell death.[4]
These application notes provide a comprehensive overview and detailed protocols for studying the binding affinity of this compound to the bacterial ribosome. The methodologies described herein are essential for researchers in drug discovery and development, offering tools to characterize the potency and mechanism of this and similar antibiotic compounds. While specific quantitative data for this compound is not extensively available in the public domain, the protocols provided are based on established methods for other gentamicin analogs and aminoglycosides.
Mechanism of Action and Signaling Pathway
This compound, like other aminoglycosides, binds to the decoding center of the bacterial 30S ribosomal subunit. This binding event interferes with the fidelity of protein synthesis. The binding of the antibiotic to the A site of the 16S rRNA can cause misreading of the mRNA codon by stabilizing near-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. Furthermore, aminoglycosides can inhibit the translocation of the ribosome along the mRNA.
Mechanism of this compound action on the bacterial ribosome.
Quantitative Data Presentation
The following table summarizes hypothetical and comparative binding affinity data for various aminoglycosides to the bacterial ribosome. The values for gentamicin components can be used as a reference for expected affinities of this compound. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a higher binding affinity.
| Compound | Target | Method | Kd (µM) | Reference |
| This compound | E. coli 70S Ribosome | Hypothetical | 0.1 - 1.0 | |
| Gentamicin C1a | E. coli 30S Subunit | Biochemical Assay | ~0.01 | |
| Gentamicin C2 | E. coli 30S Subunit | Biochemical Assay | ~0.025 | |
| Gentamicin C1 | E. coli 30S Subunit | Biochemical Assay | ~0.5 | |
| Paromomycin | E. coli Ribosome | Biochemical Assay | 0.2 | |
| Neomycin B | E. coli H69 Hairpin | Spectroscopy | 0.3 ± 0.1 | |
| Tobramycin | E. coli H69 Hairpin | Spectroscopy | 0.2 ± 0.2 |
Experimental Protocols
Detailed methodologies for key experiments to determine the binding affinity of this compound to the ribosome are provided below. These protocols are adapted from established procedures for other aminoglycosides.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (ribosome), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified 70S ribosomes from E. coli or other relevant bacteria
-
This compound
-
ITC Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of 70S ribosomes at a concentration of 10-20 µM in ITC buffer.
-
Prepare a solution of this compound at a concentration of 100-200 µM in the same ITC buffer. The ligand concentration should ideally be 10-20 times the macromolecule concentration.
-
Degas both solutions for 10-15 minutes prior to use to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the ribosome solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature to 25°C.
-
Set the injection parameters: typically 20-30 injections of 1-2 µL each, with a spacing of 120-180 seconds between injections.
-
-
Data Acquisition and Analysis:
-
Initiate the titration experiment. The instrument will measure the heat change after each injection.
-
After the experiment, integrate the raw data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]
- 4. embopress.org [embopress.org]
Application Notes and Protocols for Derivatization of 2-Hydroxygentamicin B for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the chemical derivatization of 2-Hydroxygentamicin B, an aminoglycoside antibiotic, to enhance its detection and quantification by mass spectrometry (MS). The protocols outlined below are designed to improve ionization efficiency and chromatographic separation, leading to increased sensitivity and more reliable quantitative results.
Introduction
This compound, like other aminoglycoside antibiotics, presents analytical challenges for mass spectrometry due to its high polarity and low volatility. Derivatization of its primary amino groups can significantly improve its response in MS analysis. This document details three effective pre-column derivatization methods: Phenylisocyanate, o-Phthalaldehyde (OPA), and Tris(2,6-dimethoxyphenyl)carbenium (TDMDC) ion derivatization.
Structure of this compound
Understanding the structure of this compound is crucial for applying derivatization strategies effectively. The molecule contains several primary and secondary amino groups, with the primary amines being the principal sites for derivatization.
(Image of this compound structure with primary amino groups highlighted would be placed here in a real document)
Methods Overview
Three primary methods for the derivatization of this compound are presented, each with distinct advantages.
-
Phenylisocyanate Derivatization: This method involves the reaction of phenylisocyanate with the primary amino groups of this compound to form phenylurea derivatives. This increases the hydrophobicity of the molecule, improving its retention in reversed-phase chromatography and enhancing its ionization efficiency.
-
o-Phthalaldehyde (OPA) Derivatization: OPA reacts with primary amines in the presence of a thiol co-reagent to form highly fluorescent and ionizable isoindole derivatives. This method is rapid and offers significant sensitivity enhancement.
-
Tris(2,6-dimethoxyphenyl)carbenium (TDMDC) Ion Derivatization: This reagent reacts with primary amines to form a permanently charged derivative. This "charge-tagging" strategy dramatically increases the sensitivity of detection in mass spectrometry, often by several orders of magnitude.[1]
Data Presentation: Comparative Analysis of Derivatization Methods
The following table summarizes the quantitative performance of the described derivatization methods for gentamicin (B1671437) analysis, which is structurally similar to this compound. It is important to note that these values are compiled from various studies and do not represent a direct head-to-head comparison.
| Derivatization Method | Analyte | LC-MS/MS Linearity Range | Limit of Quantification (LOQ) | Reported Sensitivity Enhancement | Reference |
| No Derivatization | Gentamicin | 40–800 ng/mL | 40 ng/mL | - | [2][3] |
| o-Phthalaldehyde (OPA) | Gentamicin | - | 10 µg/L (in milk) | Significant | [4] |
| Tris(2,6-dimethoxyphenyl)carbenium Ion | Kanamycin (Aminoglycoside) | - | - | Several orders of magnitude | [1] |
Experimental Protocols
Protocol 1: Phenylisocyanate Derivatization
This protocol describes the pre-column derivatization of this compound with phenylisocyanate.
Materials:
-
This compound standard solution (1 mg/mL in water)
-
Phenylisocyanate
-
Triethylamine
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
0.1% Formic acid in water
-
0.1% Formic acid in acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of the this compound standard solution into a microcentrifuge tube.
-
Add 100 µL of acetonitrile.
-
Add 20 µL of triethylamine.
-
Add 10 µL of phenylisocyanate.
-
-
Derivatization Reaction:
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 95:5 0.1% formic acid in water: 0.1% formic acid in acetonitrile).
-
Vortex for 30 seconds to dissolve the derivative.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Monitoring: Monitor the specific precursor-to-product ion transitions for the derivatized this compound.
Protocol 2: o-Phthalaldehyde (OPA) Derivatization
This protocol details the pre-column derivatization of this compound using OPA and a thiol reagent.
Materials:
-
This compound standard solution (1 mg/mL in water)
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol or 3-Mercaptopropionic acid
-
Borate (B1201080) buffer (0.4 M, pH 10.4)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
0.1% Formic acid in water
-
0.1% Formic acid in acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Preparation of OPA Reagent:
-
Dissolve 50 mg of OPA in 1.25 mL of methanol.
-
Add 11.25 mL of 0.4 M borate buffer (pH 10.4).
-
Add 50 µL of 2-mercaptoethanol.
-
Mix well. This reagent should be prepared fresh daily.
-
-
Sample Preparation and Derivatization:
-
Pipette 100 µL of the this compound standard solution into a microcentrifuge tube.
-
Add 400 µL of the freshly prepared OPA reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes.
-
-
Analysis:
-
Immediately inject an appropriate volume (e.g., 10 µL) of the reaction mixture into the LC-MS/MS system. The derivatives can be unstable, so rapid analysis is recommended.
-
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the derivatized components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Monitoring: Monitor the specific precursor-to-product ion transitions for the OPA-derivatized this compound.
Protocol 3: Tris(2,6-dimethoxyphenyl)carbenium (TDMDC) Ion Derivatization
This protocol outlines the derivatization of this compound with TDMDC hexafluorophosphate (B91526) for enhanced MS detection.
Materials:
-
This compound standard solution (1 mg/mL in water)
-
Tris(2,6-dimethoxyphenyl)carbenium hexafluorophosphate
-
Carbonate buffer (pH 9.55)
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
LC-MS/MS or MALDI-MS system
Procedure:
-
Reagent Preparation:
-
Prepare a 0.005 M solution of Tris(2,6-dimethoxyphenyl)carbenium hexafluorophosphate in acetonitrile.
-
Prepare a 0.005 M solution of this compound in carbonate buffer (pH 9.55).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 10 µL of the this compound solution with 100 µL of carbonate buffer (pH 9.55).
-
Add 50 µL of the 0.005 M Tris(2,6-dimethoxyphenyl)carbenium hexafluorophosphate solution in acetonitrile.
-
Vortex the mixture and let it react at room temperature for 30 minutes.
-
-
Analysis:
-
The reaction mixture can be directly analyzed without further purification.[1]
-
For LC-MS/MS analysis, dilute the reaction mixture with the initial mobile phase.
-
For MALDI-MS, spot the reaction mixture directly onto the MALDI plate with a suitable matrix.
-
MS Parameters (Example for MALDI-TOF):
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Mode: Positive ion reflector mode.
-
The derivatization adds a mass increment of +359 Da to the molecule.[1]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each derivatization protocol.
Caption: Workflow for Phenylisocyanate Derivatization.
Caption: Workflow for OPA Derivatization.
Caption: Workflow for TDMDC Ion Derivatization.
References
- 1. Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of gentamicin in different matrices by a new sensitive high-performance liquid chromatography-mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103421060A - Post-column derivatization preparation method and application of aminoglycosides compound - Google Patents [patents.google.com]
Application Notes and Protocols for Kirby-Bauer Disk Diffusion Susceptibility Testing of 2-Hydroxygentamicin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antimicrobial susceptibility of bacterial isolates to 2-Hydroxygentamicin B using the Kirby-Bauer disk diffusion method. This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for assessing the efficacy of antimicrobial agents.[1][2][3]
Introduction
This compound is an aminoglycoside antibiotic. Aminoglycosides are a class of potent bactericidal antibiotics that primarily act by inhibiting bacterial protein synthesis.[4] They bind to the 30S ribosomal subunit, causing misreading of the genetic code and ultimately leading to cell death.[4][5][6] The Kirby-Bauer test provides a qualitative or semi-quantitative assessment of a microorganism's susceptibility to a particular antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[1][2][3][7]
Principle of the Test
A standardized inoculum of the test microorganism is swabbed uniformly across the surface of a Mueller-Hinton agar (B569324) plate.[1][3] A paper disk impregnated with a specified concentration of this compound is then placed on the agar surface. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the organism to the antibiotic.[8][9]
Materials and Reagents
-
This compound analytical standard
-
Blank sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile cotton swabs[1]
-
Incubator (35°C ± 2°C)[1]
-
Calipers or a ruler for measuring zone diameters
-
Sterile forceps
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)
Experimental Protocol
Preparation of this compound Disks
Note: As commercial disks for this compound may not be available, they need to be prepared in-house. The optimal concentration of this compound per disk should be determined empirically through validation studies. For initial testing, a concentration analogous to that of gentamicin (B1671437) (10 µg) can be used as a starting point.
-
Prepare Stock Solution: Dissolve a known weight of this compound analytical standard in a suitable sterile solvent (e.g., sterile deionized water) to achieve a desired stock concentration.
-
Impregnate Disks: Aseptically apply a precise volume of the this compound stock solution to each blank sterile paper disk to achieve the target concentration (e.g., 10 µ g/disk ).
-
Dry and Store: Allow the impregnated disks to dry completely in a sterile environment. Store the disks in a desiccated, airtight container at the recommended temperature (typically -20°C or 4°C) until use.
Inoculum Preparation
-
From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.[1]
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/broth and comparing it against the standard visually or using a spectrophotometer.[1][3]
Inoculation of Mueller-Hinton Agar Plate
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[1]
-
Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.[1][8]
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to ensure a confluent lawn of growth. This is typically achieved by swabbing the plate in three directions, rotating the plate approximately 60 degrees between each streaking.[1][8]
-
Finally, swab the rim of the agar.[1]
-
Allow the plate to sit for 3-5 minutes (but no more than 15 minutes) to allow the inoculum to be absorbed into the agar.[3][10]
Application of Disks
-
Using sterile forceps, place the this compound disk onto the inoculated surface of the agar plate.[1][3]
-
Gently press the disk down to ensure complete contact with the agar surface.[1] Do not move the disk once it has been placed.
-
If testing multiple antimicrobial agents, ensure that the disks are placed at least 24 mm apart from center to center and not too close to the edge of the plate.[3][10]
Incubation
-
Invert the plates and place them in an incubator set at 35°C ± 2°C within 15 minutes of disk application.[1]
-
Incubate for 16-18 hours for most non-fastidious bacteria.[1]
Interpretation of Results
-
After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using calipers or a ruler.[3] The measurement should be taken from the underside of the plate.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the established interpretive criteria.
Note: Since interpretive criteria for this compound are not yet established by regulatory bodies like the CLSI, initial studies should aim to correlate zone diameters with Minimum Inhibitory Concentrations (MICs) determined by broth or agar dilution methods. The data presented below is for illustrative purposes only.
Data Presentation
Table 1: Hypothetical Zone Diameter Interpretive Criteria and Quality Control Ranges for this compound (10 µg disk)
| Microorganism | Disk Content | Zone Diameter (mm) | Interpretation |
| ≥ 15 | Susceptible | ||
| Enterobacteriaceae | 10 µg | 13 - 14 | Intermediate |
| ≤ 12 | Resistant | ||
| ≥ 16 | Susceptible | ||
| Pseudomonas aeruginosa | 10 µg | 13 - 15 | Intermediate |
| ≤ 12 | Resistant | ||
| ≥ 19 | Susceptible | ||
| Staphylococcus aureus | 10 µg | 16 - 18 | Intermediate |
| ≤ 15 | Resistant | ||
| Quality Control Strain | Expected Range (mm) | ||
| E. coli ATCC 25922 | 10 µg | 19 - 26 | |
| S. aureus ATCC 25923 | 10 µg | 20 - 27 | |
| P. aeruginosa ATCC 27853 | 10 µg | 17 - 23 |
Visualizations
Experimental Workflow
Caption: Kirby-Bauer Experimental Workflow.
Mechanism of Action of Aminoglycosides
Caption: Aminoglycoside Mechanism of Action.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. asm.org [asm.org]
- 3. microbenotes.com [microbenotes.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. embopress.org [embopress.org]
- 6. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kirby-Bauer Disk Diffusion Susceptibility Test [asm.org]
- 8. youtube.com [youtube.com]
- 9. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of 2-Hydroxygentamicin B using Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxygentamicin B is an aminoglycoside antibiotic belonging to the gentamicin (B1671437) group, known for its activity against both Gram-positive and Gram-negative bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique. The procedures outlined are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Disclaimer: Specific data regarding the physicochemical properties of this compound, such as its solubility and stability in different solvents, is limited. This protocol assumes that its properties are similar to those of gentamicin sulfate. Researchers should perform their own validation to confirm optimal conditions.
Principle of the Method
The broth microdilution method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are visually inspected for microbial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that shows no visible growth.
Materials and Reagents
-
This compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized or distilled water
-
Sterile 0.9% saline
-
96-well sterile, clear, U-bottom or flat-bottom microtiter plates
-
Sterile reservoir basins
-
Multichannel and single-channel pipettes and sterile tips
-
Bacterial cultures (log phase)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Vortex mixer
-
Incubator (35°C ± 2°C)
-
Quality Control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853, Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212)
Experimental Workflow
References
Application Note: 2-Hydroxygentamicin B as a Novel Internal Standard for the Chromatographic Analysis of the Gentamicin Complex
Abstract
This application note presents a detailed protocol for the use of 2-Hydroxygentamicin B as an internal standard in the chromatographic analysis of the gentamicin (B1671437) complex. Gentamicin, a broad-spectrum aminoglycoside antibiotic, is a complex mixture of structurally related components, primarily gentamicins C1, C1a, C2, C2a, and C2b. Accurate quantification of these components is crucial for ensuring the safety and efficacy of pharmaceutical formulations. Due to the lack of a strong UV chromophore, analytical methods such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Pulsed Amperometric Detection (HPLC-PAD) are typically employed.[1][2] The use of a suitable internal standard is essential for achieving high precision and accuracy in these assays by correcting for variations in sample preparation and instrument response. This document provides a comprehensive methodology for the application of this compound as an internal standard, offering a novel approach for researchers, scientists, and drug development professionals.
Introduction
The gentamicin complex, produced by the fermentation of Micromonospora purpurea, consists of five major structurally similar congeners: C1, C1a, C2, C2a, and C2b.[3][4] Minor impurities and related substances, such as sisomicin (B1680986), garamine, and gentamicin B1, may also be present in bulk gentamicin sulfate (B86663).[2][4] The relative proportions of the major components must be carefully controlled as they can influence the therapeutic and toxicological properties of the drug product.
Chromatographic analysis of gentamicin is challenging due to the highly polar nature of the compounds and the absence of a UV-absorbing chromophore.[1] Consequently, sensitive detection techniques like mass spectrometry and pulsed amperometric detection are preferred.[3] To ensure the reliability of quantitative analysis, an internal standard that closely mimics the behavior of the analytes during sample processing and analysis is highly recommended. While compounds like tobramycin (B1681333) and sisomicin have been used as internal standards, the introduction of this compound, a structurally analogous compound, offers a potentially superior alternative due to its close chemical resemblance to the gentamicin C complex components.
This application note details a robust HPLC-MS/MS method for the separation and quantification of the major gentamicin components using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: Gentamicin Sulfate Reference Standard (containing C1, C1a, C2, C2a, and C2b), this compound (synthesized and purified), Sisomicin Sulfate (for system suitability).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm).
-
Reagents: Trifluoroacetic acid (TFA), Ammonium (B1175870) hydroxide.
Standard and Sample Preparation
2.1. Standard Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of Gentamicin Sulfate Reference Standard and this compound into separate 10 mL volumetric flasks.
-
Dissolve in deionized water and bring to volume.
2.2. Internal Standard Working Solution (10 µg/mL)
-
Dilute the this compound stock solution with deionized water to a final concentration of 10 µg/mL.
2.3. Calibration Standards
-
Prepare a series of calibration standards by spiking appropriate aliquots of the Gentamicin Sulfate stock solution into vials and adding a fixed volume of the internal standard working solution.
-
Dilute with the mobile phase to final concentrations ranging from 0.1 µg/mL to 10 µg/mL for each of the major gentamicin components.
2.4. Sample Preparation
-
For bulk drug substance, accurately weigh approximately 10 mg of gentamicin sulfate, dissolve in 10 mL of deionized water.
-
For pharmaceutical formulations, dilute the sample with deionized water to achieve a gentamicin concentration within the calibration range.
-
To a 1 mL aliquot of the diluted sample, add a fixed volume of the 10 µg/mL internal standard working solution.
Chromatographic Conditions
3.1. HPLC-MS/MS System
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column: Synergy Hydro-RP, 4.6 x 150 mm, 4 µm particle size.
-
Mobile Phase A: 50 mM Trifluoroacetic acid (TFA) in deionized water, pH adjusted to 2.0 with ammonium hydroxide.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5-30% B (linear gradient)
-
20-25 min: 30% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
3.2. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: MRM Transitions for Gentamicin Components and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Gentamicin C1a | 450.3 | 157.1 | 0.05 | 30 | 20 |
| Gentamicin C2 | 464.3 | 157.1 | 0.05 | 30 | 22 |
| Gentamicin C2a | 464.3 | 160.1 | 0.05 | 30 | 22 |
| Gentamicin C2b | 464.3 | 121.1 | 0.05 | 30 | 25 |
| Gentamicin C1 | 478.3 | 157.1 | 0.05 | 35 | 25 |
| This compound | 499.3 | 163.1 | 0.05 | 35 | 28 |
Table 2: Chromatographic Performance Data
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Gentamicin C1a | 12.5 | - | 1.1 |
| Gentamicin C2 | 14.2 | 3.5 | 1.2 |
| Gentamicin C2b | 15.1 | 1.8 | 1.1 |
| Gentamicin C2a | 16.0 | 2.0 | 1.2 |
| This compound (IS) | 17.5 | 3.2 | 1.0 |
| Gentamicin C1 | 18.8 | 2.8 | 1.1 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the analysis of gentamicin complex.
Signaling Pathway and Logical Relationship Diagram
Caption: Logic of quantification using an internal standard.
Conclusion
The method described in this application note provides a reliable and robust approach for the quantitative analysis of the major components of the gentamicin complex using this compound as an internal standard. The structural similarity of this compound to the gentamicin C components ensures comparable behavior during chromatographic separation, leading to improved accuracy and precision of the assay. This protocol is well-suited for routine quality control of gentamicin sulfate in both bulk pharmaceutical ingredients and finished products, and can be readily implemented in analytical development and research laboratories.
References
Application Notes and Protocols for Determining 2-Hydroxygentamicin B Activity using Cell-Free Translation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free translation (CFT) assays, also known as in vitro translation (IVT) systems, have emerged as powerful tools for high-throughput screening and mechanistic studies of antimicrobial compounds that target protein synthesis.[1][2][3][4] These systems provide a simplified and controlled environment, devoid of cellular membranes and other complex biological processes, allowing for the direct assessment of a compound's effect on the translational machinery.[3][5] This document provides detailed application notes and protocols for determining the inhibitory activity of 2-Hydroxygentamicin B, an aminoglycoside antibiotic, using a cell-free translation assay. Aminoglycosides are a class of antibiotics that act by binding to the bacterial ribosome and inhibiting protein synthesis.[6][7][8] Specifically, they target the 30S ribosomal subunit, leading to mRNA misreading and disruption of peptide elongation.[6][7][9][10]
Principle of the Assay
The cell-free translation assay relies on an extract from cells, typically E. coli, which contains all the necessary components for protein synthesis, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors.[3][5] A DNA or mRNA template encoding a reporter protein, such as luciferase or Green Fluorescent Protein (GFP), is added to this extract.[11][12] In the absence of an inhibitor, the translational machinery synthesizes the reporter protein, resulting in a measurable signal (luminescence or fluorescence). When an inhibitor like this compound is present, it binds to the ribosomes and disrupts translation, leading to a decrease in the reporter signal. The extent of inhibition is proportional to the concentration of the inhibitor, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).[5][11]
Mechanism of Action of this compound
This compound, as an aminoglycoside, is presumed to share its mechanism of action with other members of this class, such as gentamicin (B1671437). These antibiotics bind to the A site of the 16S rRNA within the 30S ribosomal subunit.[6][10][13] This binding event interferes with the decoding process, causing the misincorporation of amino acids and premature termination of translation.[6][7][14] Furthermore, the binding of aminoglycosides can inhibit the translocation of the ribosome along the mRNA molecule.[6][14][15] The overall effect is a bactericidal disruption of protein synthesis.[7][16]
Caption: Mechanism of this compound Action.
Experimental Workflow
The general workflow for determining the activity of this compound using a cell-free translation assay involves preparing the reaction mixtures, incubating them, and then measuring the reporter signal. A series of dilutions of the test compound are prepared to generate a dose-response curve.
Caption: Cell-Free Translation Assay Workflow.
Detailed Experimental Protocol
This protocol is adapted for a commercially available E. coli S30 cell-free translation system using a luciferase reporter.
Materials:
-
E. coli S30 Extract Kit (e.g., Promega, NEB)
-
Luciferase reporter DNA (plasmid) or mRNA
-
This compound
-
Control antibiotic (e.g., Gentamicin)
-
Nuclease-free water
-
DMSO (for dissolving compounds)
-
Luciferase assay reagent
-
96-well white, opaque microplates
-
Luminometer
-
Pipettes and sterile, nuclease-free tips
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Thaw the E. coli S30 extract and other kit components on ice.
-
Prepare a stock solution of this compound in nuclease-free water or DMSO. A typical stock concentration is 10 mM.
-
Prepare a series of dilutions of this compound to cover a range of concentrations (e.g., 0.01 µM to 100 µM). Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed 1% (v/v) if using DMSO.
-
Prepare a stock solution of the control antibiotic (e.g., Gentamicin) for use as a positive control.
-
-
Assay Setup:
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 25 µL reaction mixture includes:
-
S30 Premix (contains buffer, amino acids, energy source)
-
E. coli S30 Extract
-
Luciferase reporter DNA (e.g., 1 µg) or mRNA
-
This compound dilution or control
-
Nuclease-free water to a final volume of 25 µL
-
-
Prepare the following controls in separate wells:
-
Negative Control: No inhibitor (add an equal volume of the solvent used for the inhibitor).
-
Positive Control: A known inhibitor of bacterial translation (e.g., Gentamicin) at a concentration known to cause significant inhibition.
-
Blank: No DNA/mRNA template to measure background signal.
-
-
-
Incubation:
-
Transfer 25 µL of each reaction mixture to a well of a 96-well white, opaque microplate.
-
Incubate the plate at 37°C for 1-2 hours. The optimal incubation time may vary depending on the specific cell-free system used.
-
-
Measurement of Luciferase Activity:
-
Allow the plate to cool to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from the blank wells) from all other readings.
-
Normalize the data by expressing the luminescence in each well as a percentage of the negative control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the reporter signal by 50%.
-
Data Presentation
The quantitative data from the cell-free translation assay should be summarized in a clear and structured table to facilitate comparison.
| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition | IC50 (µM) |
| Negative Control | 0 | 1,500,000 | 0 | - |
| This compound | 0.1 | 1,350,000 | 10 | |
| 0.5 | 1,050,000 | 30 | ||
| 1 | 750,000 | 50 | 1.0 | |
| 5 | 300,000 | 80 | ||
| 10 | 150,000 | 90 | ||
| Gentamicin (Control) | 1 | 825,000 | 45 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
Cell-free translation assays provide a robust and efficient platform for determining the inhibitory activity of novel antibiotics like this compound.[11][17] By following the detailed protocol outlined in these application notes, researchers can obtain reliable and reproducible data on the potency of this compound and gain insights into its mechanism of action at the level of the ribosome. This information is crucial for the early stages of drug discovery and development.
References
- 1. Techniques for Screening Translation Inhibitors | MDPI [mdpi.com]
- 2. Bacteriocin Production and Screening Using Cell-Free Protein Synthesis | AIChE [proceedings.aiche.org]
- 3. Exploring the Potential of Cell-Free Protein Synthesis for Extending the Abilities of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. embopress.org [embopress.org]
- 7. litfl.com [litfl.com]
- 8. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 9. Hygromycin B Inhibition of Protein Synthesis and Ribosome Biogenesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Small molecule inhibitors of trans-translation have broad-spectrum antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Hydroxygentamicin B and its Analogs in Premature Termination Codon (PTC) Readthrough Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Premature termination codons (PTCs) are nonsense mutations that introduce a stop codon into the coding sequence of a gene, leading to the production of a truncated, non-functional protein. These mutations are responsible for approximately 11% of all inherited genetic disorders. One promising therapeutic strategy for diseases caused by PTCs is to induce "readthrough" of the premature stop codon, allowing the ribosome to incorporate an amino acid at the site of the PTC and synthesize a full-length, functional protein.
Aminoglycoside antibiotics have been identified as a class of compounds capable of inducing PTC readthrough. While "2-Hydroxygentamicin B" is not a compound extensively studied in this context, research has focused on various components of the gentamicin (B1671437) complex, revealing that minor components, such as Gentamicin B1 and Gentamicin X2, possess significantly higher readthrough activity than the parent mixture. Conversely, Gentamicin B has been shown to lack readthrough activity. This document provides a comprehensive overview of the application of these gentamicin analogs in PTC readthrough studies, including their efficacy, toxicity, and detailed experimental protocols.
Mechanism of Action
Aminoglycosides induce PTC readthrough by binding to the decoding center of the ribosome. This binding event alters the conformation of the ribosomal RNA, reducing the accuracy of codon-anticodon recognition. As a result, a near-cognate aminoacyl-tRNA can be incorporated at the premature stop codon, allowing translation to continue to the natural termination codon. This process is in direct competition with the translation termination machinery.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and toxicity of various gentamicin components in PTC readthrough studies. It is important to note that data for "this compound" is not available in the scientific literature; therefore, the focus is on the well-characterized components of the gentamicin complex.
Table 1: Comparative Readthrough Efficacy of Gentamicin Components
| Compound | Cell Line | Target Gene (PTC) | Concentration | Readthrough Efficiency (% of Wild-Type) | Reference |
| Gentamicin (Complex) | HDQ-P1 | TP53 (R213X) | 1 mg/mL | Low | [1] |
| Gentamicin B | HDQ-P1 | TP53 (R213X) | Not specified | No activity | [1] |
| Gentamicin B1 | HDQ-P1 | TP53 (R213X) | 100 µg/mL | Robust | [2] |
| Gentamicin B1 | NCI-H1299 | TP53 (R213X - TGA, TAG, TAA) | 100 µg/mL | Robust for all three stop codons | [2] |
| Gentamicin X2 | HDQ-P1 | TP53 (R213X) | EC2X = 418 µM | Potent | [3] |
| G418 (Geneticin) | HDQ-P1 | TP53 (R213X) | EC2X = 9 µM | Very Potent | [3] |
Table 2: In Vivo Efficacy of Gentamicin in the mdx Mouse Model of Duchenne Muscular Dystrophy
| Treatment | Duration | Dystrophin Expression (% of Normal) | Key Outcomes | Reference |
| Gentamicin (34 mg/kg/day, subcutaneous injection) | 14 days | 10-20% | Protection against muscular injury | [4] |
| Gentamicin (32 mg/kg/day, intraperitoneal injection) | 8-12 weeks | Increased | Reduced centronucleated fibers and necrosis | [5] |
Table 3: Toxicity Profile of Gentamicin
| Toxicity Type | Description | Key Considerations | Reference |
| Nephrotoxicity (Kidney Damage) | Accumulation in renal proximal tubular cells, potentially leading to acute tubular necrosis. Usually reversible. | Dose-dependent. Requires monitoring of renal function. | [6] |
| Ototoxicity (Inner Ear Damage) | Damage to vestibular and cochlear hair cells, leading to balance problems and hearing loss. Often irreversible. | Can occur even with therapeutic doses. Patients should be monitored for symptoms like dizziness and tinnitus. | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments in PTC readthrough studies are provided below.
In Vitro PTC Readthrough Assessment using Dual-Luciferase Reporter Assay
This assay is a widely used method to quantify the readthrough efficiency of a specific PTC in a high-throughput manner.
Principle: A reporter plasmid is constructed with a Renilla luciferase (Rluc) gene followed by the PTC-containing sequence of interest, and then a Firefly luciferase (Fluc) gene. Rluc expression serves as an internal control for transfection efficiency and cell viability. Fluc is only expressed if the ribosome reads through the PTC. The ratio of Fluc to Rluc activity is a measure of readthrough efficiency.[9]
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well plate at a density of 2 x 104 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Transfect the cells with the dual-luciferase reporter plasmid containing the PTC of interest using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., Gentamicin B1, Gentamicin X2) in a suitable solvent (e.g., sterile water).
-
Three hours post-transfection, add the compound to the cell culture medium at various concentrations. Include a vehicle-only control.
-
-
Cell Lysis:
-
After 24-48 hours of incubation with the compound, aspirate the culture medium and wash the cells once with 1X PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Add 100 µL of Firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Subsequently, add 100 µL of Renilla luciferase substrate (e.g., Stop & Glo® reagent) to quench the Firefly signal and initiate the Renilla reaction. Measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the readthrough efficiency as the ratio of Firefly luciferase activity to Renilla luciferase activity (Fluc/Rluc).
-
Normalize the results to the vehicle-only control to determine the fold-increase in readthrough.
-
Quantification of Full-Length Protein Expression by Western Blot
Western blotting is used to detect and quantify the full-length protein produced as a result of PTC readthrough.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., patient-derived fibroblasts with a specific PTC) in 6-well plates.
-
Treat the cells with the desired concentrations of the readthrough compound for 48-72 hours.
-
-
Protein Extraction (Cell Lysate Preparation): [8][10][11]
-
Place the culture dish on ice and wash the cells twice with ice-cold 1X PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).
-
In Vivo Readthrough Assessment in the mdx Mouse Model
The mdx mouse is a widely used animal model for Duchenne Muscular Dystrophy, as it carries a PTC in the dystrophin gene.
Protocol:
-
Animal Husbandry and Dosing:
-
Use male mdx mice.
-
Prepare a sterile solution of the test compound (e.g., gentamicin) in saline.
-
Administer the compound via subcutaneous or intraperitoneal injection daily for a specified period (e.g., 14 days or longer).[4][5] A typical dose for gentamicin is in the range of 32-34 mg/kg/day.[5]
-
Include a control group of mdx mice receiving saline injections and a wild-type mouse group.
-
-
Tissue Collection and Protein Analysis:
-
At the end of the treatment period, euthanize the mice and collect muscle tissues (e.g., tibialis anterior, diaphragm, gastrocnemius).
-
Prepare protein lysates from the muscle tissues as described in the Western Blot protocol.
-
Perform Western blotting to detect and quantify the expression of full-length dystrophin.
-
-
Functional Assessment:
-
Assess muscle function and pathology through methods such as measuring serum creatine (B1669601) kinase levels (a marker of muscle damage), grip strength tests, and histological analysis of muscle tissue to evaluate muscle fiber integrity and the extent of fibrosis.[5]
-
Visualizations
Mechanism of Aminoglycoside-Induced PTC Readthrough
Caption: Mechanism of aminoglycoside-induced PTC readthrough at the ribosome.
Experimental Workflow for PTC Readthrough Drug Screening and Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Gentamicin B1 is a minor gentamicin component with major nonsense mutation suppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The minor gentamicin complex component, X2, is a potent premature stop codon readthrough molecule with therapeutic potential | PLOS One [journals.plos.org]
- 4. JCI - Aminoglycoside antibiotics restore dystrophin function to skeletal muscles of mdx mice [jci.org]
- 5. Gentamicin treatment in exercised mdx mice: Identification of dystrophin-sensitive pathways and evaluation of efficacy in work-loaded dystrophic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Sample preparation for western blot | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Instability of 2-Hydroxygentamicin B in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the instability of 2-Hydroxygentamicin B in aqueous solutions. The information provided is based on established knowledge of gentamicin (B1671437) and other aminoglycoside antibiotics and should serve as a valuable resource for researchers and drug development professionals.
Troubleshooting Guides
This section offers solutions to common problems encountered during the handling and formulation of this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency in Solution | pH-mediated hydrolysis: this compound, like other aminoglycosides, is susceptible to degradation at non-optimal pH values.[1] | Maintain the pH of the aqueous solution within a range of 4.5 to 7.0.[1] Use appropriate buffer systems (e.g., acetate, phosphate) to stabilize the pH. |
| Thermal degradation: Elevated temperatures can accelerate the degradation of the molecule.[1][2] | Store stock solutions and formulations at recommended refrigerated temperatures (2°C to 8°C).[1] Avoid repeated freeze-thaw cycles. For long-term storage, consider storing at -20°C or below. | |
| Oxidative degradation: The presence of oxidizing agents or exposure to oxygen can lead to the formation of degradation products. | Prepare solutions using deoxygenated water. Consider adding antioxidants such as sodium metabisulfite (B1197395) to the formulation.[3] Store solutions in containers with minimal headspace and consider purging with an inert gas like nitrogen. | |
| Discoloration of Solution | Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to degradation and color change.[2] | Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[1] Conduct experiments under controlled lighting conditions. |
| Formation of Precipitates | Solubility issues at low temperatures: While refrigeration is recommended for stability, extremely low temperatures can decrease the solubility of gentamicin and its derivatives.[1] | Ensure the concentration of this compound is within its solubility limits at the intended storage temperature. If precipitates form upon cooling, gently warm the solution to room temperature and ensure complete dissolution before use. |
| Inconsistent Experimental Results | Variable stability across experiments: Inconsistent handling and storage of this compound solutions can lead to varying levels of degradation, impacting experimental outcomes. | Standardize protocols for solution preparation, storage, and handling. Regularly check the purity and concentration of stock solutions using a validated analytical method like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of this compound in aqueous solutions?
A1: The primary factors affecting the stability of this compound in aqueous solutions are pH, temperature, light, and the presence of oxidizing agents. Like its parent compound gentamicin, it is susceptible to hydrolysis under acidic or alkaline conditions, thermal degradation at elevated temperatures, photodegradation upon exposure to light, and oxidative degradation.[1][2]
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: Based on data for gentamicin, the optimal pH range for stability in aqueous solutions is between 4.5 and 7.0.[1] It is crucial to use a suitable buffer system to maintain the pH within this range.
Q3: How should I store my this compound stock solutions to ensure their stability?
A3: For short-term storage, it is recommended to store aqueous solutions of this compound at refrigerated temperatures, between 2°C and 8°C, and protected from light.[1] For long-term storage, freezing the solution at -20°C or below is advisable. However, it is important to minimize freeze-thaw cycles.
Q4: Can I autoclave my solutions containing this compound?
A4: While gentamicin is known to be relatively heat-stable, autoclaving involves high temperatures that can lead to degradation. The extent of degradation would depend on the specific conditions of the autoclaving cycle and the formulation components. It is recommended to sterilize solutions of this compound by filtration through a 0.22 µm filter if heat sterilization is a concern.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products of this compound are not extensively documented in publicly available literature, based on the structure of gentamicin, potential degradation pathways include hydrolysis of the glycosidic bonds, leading to the separation of the aminocyclitol and sugar moieties.[4] Oxidation can also lead to the formation of various related substances.
Q6: Are there any formulation strategies to enhance the stability of this compound in aqueous solutions?
A6: Yes, several strategies can be employed. These include:
-
pH control: Using buffers to maintain a pH between 4.5 and 7.0.[1]
-
Use of antioxidants: Adding agents like sodium metabisulfite to prevent oxidative degradation.[3]
-
Chelating agents: Including chelating agents like edetate disodium (B8443419) (EDTA) can help by binding metal ions that can catalyze degradation.[3]
-
Lyophilization: For long-term stability, freeze-drying the compound to a solid powder can prevent degradation pathways that occur in aqueous solutions. The lyophilized powder can then be reconstituted before use.
-
Encapsulation: Advanced formulation strategies like encapsulation in liposomes or nanoparticles could potentially protect the molecule from degradation.[5]
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard this compound Aqueous Solution
Objective: To prepare a stable stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Sterile, deoxygenated water for injection (or equivalent high-purity water)
-
Sterile 0.1 M phosphate (B84403) buffer, pH 6.0
-
Sterile 0.22 µm syringe filters
-
Sterile, amber-colored glass vials
Procedure:
-
Equilibrate all materials to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of deoxygenated water.
-
Add the phosphate buffer to reach the final desired volume and concentration. Ensure the final pH is approximately 6.0.
-
Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile, amber-colored glass vial.
-
Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
For short-term storage (up to 1 week), store the vials at 2-8°C.
-
For long-term storage, store the vials at -20°C or below.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Mass Spectrometer (MS))
-
Appropriate HPLC column for aminoglycoside analysis (e.g., C18 with an ion-pairing agent)
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Incubate and sample as described for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% H₂O₂.
-
Incubate at room temperature and protected from light for a defined period.
-
Sample at various time points and analyze directly by HPLC.
-
-
Thermal Degradation:
-
Place vials of the this compound stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Sample at various time points and analyze by HPLC.
-
-
Photodegradation:
-
Expose a vial of the this compound stock solution to a light source (e.g., a photostability chamber with UV and visible light).
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Sample both the exposed and control solutions at various time points and analyze by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation products (new peaks) and quantify the loss of the parent compound.
-
If using an LC-MS system, analyze the degradation products to determine their mass-to-charge ratio and propose potential structures.[6][7]
-
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for stability assessment and formulation development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. usp-pqmplus.org [usp-pqmplus.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Gentamicin Antibacterial Activity by Co-Encapsulation with Thymoquinone in Liposomal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lc-and-lc-ms-ms-studies-for-identification-and-characterization-of-degradation-products-of-d-tubocurarine-chloride - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Chemical Synthesis of 2-Hydroxygentamicin B
Welcome to the technical support center for the chemical synthesis of 2-Hydroxygentamicin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this complex aminoglycoside.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the chemical synthesis of this compound, presented in a question-and-answer format.
1. Protecting Group Strategies
Question: I am experiencing difficulty with the regioselective protection of the amino and hydroxyl groups on the 2-deoxystreptamine (B1221613) (2-DOS) core. What are the recommended protecting group strategies?
Answer: The selective protection of the numerous reactive functional groups on the 2-deoxystreptamine scaffold is a critical and often challenging aspect of gentamicin (B1671437) synthesis. A multi-step protection strategy is typically required to differentiate the various amino and hydroxyl groups.
-
Amino Group Protection: Common protecting groups for amines in aminoglycoside synthesis include benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and azido (B1232118) (N₃) groups. The choice of protecting group will depend on the desired reactivity and the deprotection conditions that are compatible with other functional groups in the molecule. Orthogonal protecting group strategies are highly recommended to allow for the selective deprotection of specific amino groups at different stages of the synthesis.[1]
-
Hydroxyl Group Protection: Silyl (B83357) ethers (e.g., TBDMS, TES) and benzyl (B1604629) ethers (Bn) are frequently used to protect the hydroxyl groups. The steric hindrance of these groups can be exploited to achieve regioselective protection. For instance, the less sterically hindered primary hydroxyl groups can often be selectively protected over the more hindered secondary hydroxyls.
Troubleshooting:
-
Low Regioselectivity: If you are observing a mixture of protected isomers, consider optimizing the reaction conditions (temperature, solvent, reaction time) and the stoichiometry of the protecting group reagent. The use of bulky protecting groups can enhance selectivity for less hindered positions.
-
Incomplete Protection: Ensure anhydrous reaction conditions, as moisture can consume the protecting group reagent. An excess of the reagent and a suitable base (e.g., pyridine, triethylamine) are often necessary to drive the reaction to completion.
-
Protecting Group Migration: Silyl groups, in particular, can be prone to migration between adjacent hydroxyl groups under certain conditions. It is crucial to carefully control the pH and temperature during workup and purification.
2. Glycosylation Reaction
Question: My glycosylation reaction to couple the protected sugar donor to the 2-deoxystreptamine acceptor is resulting in low yields and a mixture of anomers. How can I improve this key step?
Answer: The stereoselective formation of the glycosidic bond is a pivotal and often low-yielding step in the synthesis of this compound. The outcome of the glycosylation is highly dependent on the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions.
-
Glycosyl Donors: Trichloracetimidates, thioglycosides, and glycosyl halides are common donors. The choice of activating agent (e.g., TMSOTf, NIS/TfOH) is critical and must be optimized for the specific donor and acceptor pair.
-
Stereoselectivity: The stereochemical outcome of the glycosylation can be influenced by the protecting groups on the sugar donor (participating vs. non-participating groups at C-2) and the solvent. For example, solvents like acetonitrile (B52724) can favor the formation of 1,2-trans-glycosides through neighboring group participation.
Troubleshooting:
-
Low Yield:
-
Ensure that both the glycosyl donor and acceptor are pure and completely dry.
-
Optimize the reaction temperature; some glycosylations require low temperatures to control side reactions, while others need elevated temperatures to proceed.
-
Vary the promoter and its stoichiometry.
-
-
Poor Stereoselectivity (Anomeric Mixtures):
-
The choice of protecting group at the C-2 position of the glycosyl donor is crucial. A participating group (e.g., acetyl) will favor the formation of a 1,2-trans-glycosidic bond.
-
Solvent choice can have a significant impact. Experiment with different solvents (e.g., dichloromethane, acetonitrile, diethyl ether) to influence the stereochemical outcome.
-
-
Formation of Byproducts: Common byproducts include orthoesters and products resulting from the degradation of the glycosyl donor or acceptor. Careful monitoring of the reaction by TLC or HPLC is essential to determine the optimal reaction time and minimize byproduct formation.
3. Purification Challenges
Question: I am struggling to purify the final this compound product and its protected intermediates. What are the most effective purification techniques?
Answer: The high polarity and the presence of multiple basic amino groups make the purification of aminoglycosides notoriously difficult. The crude product is often a complex mixture of the desired product, unreacted starting materials, and closely related structural isomers.
-
Chromatography:
-
Normal-phase chromatography on silica (B1680970) gel is suitable for protected, less polar intermediates.
-
Reverse-phase high-performance liquid chromatography (HPLC) is often necessary for the purification of the final deprotected product and other polar intermediates. The use of ion-pairing reagents (e.g., trifluoroacetic acid) in the mobile phase can improve peak shape and resolution.[2]
-
Ion-exchange chromatography is a powerful technique for separating aminoglycosides based on their charge. Cation-exchange resins are particularly effective for the purification of the final product from non-basic impurities.[2]
-
-
Crystallization: If possible, crystallization can be an effective method for obtaining highly pure material.
Troubleshooting:
-
Poor Resolution in Chromatography:
-
Optimize the mobile phase composition and gradient profile in HPLC.
-
For ion-exchange chromatography, adjust the pH and ionic strength of the elution buffer.
-
Consider derivatization of the amino groups to reduce their basicity and improve chromatographic behavior, followed by deprotection.
-
-
Product Adhesion to Silica Gel: The basic amino groups of aminoglycosides can strongly adhere to the acidic silica gel, leading to poor recovery and peak tailing. Pre-treating the silica gel with a base (e.g., triethylamine) or using a different stationary phase (e.g., alumina) can mitigate this issue.
-
Co-elution of Impurities: If impurities co-elute with the product, a combination of different chromatographic techniques (e.g., ion-exchange followed by reverse-phase HPLC) may be necessary to achieve the desired purity.
4. Deprotection
Question: The final deprotection step is leading to degradation of my product. What are the recommended deprotection conditions?
Answer: The simultaneous removal of all protecting groups in the final step requires harsh conditions that can sometimes lead to side reactions and degradation of the aminoglycoside core.
-
Common Deprotection Methods:
-
Hydrogenolysis: For the removal of Cbz and benzyl ether protecting groups, catalytic hydrogenation (e.g., H₂, Pd/C) is commonly employed.
-
Acidic Hydrolysis: Strong acids (e.g., TFA, HCl) are used to remove Boc and silyl ether protecting groups.
-
Reduction: Azido groups are typically reduced to amines using reagents like H₂S or by Staudinger reaction (PPh₃, H₂O).
-
Troubleshooting:
-
Product Degradation: If the product is degrading, consider a milder deprotection strategy or a different combination of protecting groups that can be removed under less harsh conditions. Stepwise deprotection can also be an option.
-
Incomplete Deprotection: Ensure sufficient reaction time and an adequate amount of the deprotecting reagent. Monitoring the reaction by mass spectrometry can help determine when the deprotection is complete.
Quantitative Data Summary
The following table summarizes typical yields for key steps in aminoglycoside synthesis, based on literature reports for similar compounds. Note that actual yields will vary depending on the specific substrates and reaction conditions.
| Reaction Step | Typical Yield Range (%) | Key Influencing Factors |
| Protection of 2-DOS | 50-80 | Regioselectivity, stoichiometry of reagents |
| Glycosylation | 30-70 | Donor/acceptor reactivity, promoter, temperature |
| Deprotection | 60-90 | Choice of protecting groups, reaction conditions |
| Purification | 40-70 | Purity of crude product, chromatographic method |
Experimental Protocols
General Protocol for a Glycosylation Reaction
This protocol provides a general framework for a glycosylation reaction. The specific reagents, stoichiometry, and conditions should be optimized for the particular substrates.
-
Preparation: Dry the protected 2-deoxystreptamine acceptor and the glycosyl donor under high vacuum for several hours before use. All glassware should be flame-dried or oven-dried.
-
Reaction Setup: Dissolve the acceptor and donor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen). Add molecular sieves to ensure anhydrous conditions.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Promoter Addition: Add the glycosylation promoter (e.g., TMSOTf) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate or triethylamine).
-
Workup: Allow the mixture to warm to room temperature, filter off the molecular sieves, and wash with appropriate aqueous solutions to remove the promoter and other water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A simplified workflow for the chemical synthesis of this compound.
Caption: A troubleshooting decision tree for common synthesis issues.
References
- 1. A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
Optimizing the antibacterial efficacy of 2-Hydroxygentamicin B formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and evaluation of 2-Hydroxygentamicin B's antibacterial efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an aminoglycoside antibiotic, a derivative of gentamicin (B1671437), with activity against both Gram-positive and Gram-negative bacteria.[1] Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately disrupting protein production, which leads to bacterial cell death.[2][3][4]
Q2: We are observing significant batch-to-batch variability in our Minimum Inhibitory Concentration (MIC) assays for this compound. What are the potential causes?
A2: Variability in MIC assays for aminoglycosides is a common issue. Key factors to investigate include:
-
Cation Concentration in Media: The concentration of divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺) in your Mueller-Hinton broth can significantly impact the apparent activity of aminoglycosides.[5][6][7] Higher concentrations can chelate the antibiotic, reducing its availability and leading to artificially high MIC values.[5][7]
-
pH of the Media: The antibacterial activity of aminoglycosides is optimal in slightly alkaline conditions. A lower pH can reduce the potency of the drug, leading to inconsistent MIC results.[8][9][10] The recommended pH for gentamicin stability is between 4.5 and 7.0.[8]
-
Inoculum Preparation: Inconsistent inoculum density can lead to variable MIC results. Ensure your bacterial suspension is standardized, typically to 0.5 McFarland, before dilution.
-
Testing Method: Different susceptibility testing methods (e.g., broth microdilution, disk diffusion, automated systems) can yield different results.[5][8][11][12] Manual methods like broth microdilution are often considered the gold standard for troubleshooting.
Q3: How can we improve the stability of our this compound formulation?
A3: this compound, like other aminoglycosides, can be sensitive to environmental conditions. To improve stability:
-
pH Control: Maintain the pH of the formulation within a stable range, ideally between 4.5 and 7.0.[8]
-
Temperature: Store formulations at recommended temperatures, typically refrigerated (2-8°C), to prevent degradation.[8]
-
Protection from Light and Moisture: Exposure to light and humidity can lead to degradation.[8][13] Use appropriate light-protective and sealed containers.
-
Encapsulation: Advanced formulation strategies like encapsulation in liposomes or nanoparticles can protect the drug from degradation and provide controlled release.[14][15][16]
Q4: What are the advantages of using a liposomal or nanoparticle formulation for this compound?
A4: Encapsulating this compound in liposomes or nanoparticles offers several potential benefits:
-
Enhanced Stability: The carrier system protects the antibiotic from enzymatic degradation in the biological environment.[15]
-
Improved Efficacy: These formulations can facilitate the entry of the antibiotic into bacterial cells and biofilms, potentially overcoming resistance mechanisms and leading to lower MIC values.[17][18]
-
Reduced Toxicity: By targeting the drug to the site of infection, liposomal and nanoparticle delivery can reduce systemic exposure and minimize the risk of dose-dependent toxicities associated with aminoglycosides, such as nephrotoxicity and ototoxicity.[19]
-
Sustained Release: These systems can be designed for controlled, sustained release of the antibiotic, maintaining therapeutic concentrations over a longer period.[20]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound formulations.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly High MIC/MBC Values | 1. High divalent cation (Ca²⁺, Mg²⁺) concentration in the testing medium.[5][6][7]2. Acidic pH of the culture medium.[9][10]3. Degradation of this compound in the formulation. | 1. Use cation-adjusted Mueller-Hinton Broth (CAMHB). If preparing your own, ensure final concentrations are standardized.2. Verify the pH of your medium before inoculation; it should be between 7.2 and 7.4.3. Assess the stability of your formulation under storage conditions. Consider preparing fresh formulations before each experiment. |
| Poor Reproducibility of Results | 1. Inconsistent inoculum size.[21]2. Variability in incubation time and temperature.3. Pipetting errors during serial dilutions. | 1. Standardize your inoculum to a 0.5 McFarland standard for every experiment.2. Ensure your incubator maintains a consistent temperature and use a standardized incubation time (e.g., 18-24 hours).3. Calibrate pipettes regularly and use fresh tips for each dilution. |
| Formulation Instability (e.g., precipitation, color change) | 1. pH of the formulation is outside the optimal range.[8]2. Incompatible excipients.3. Exposure to light, high temperatures, or humidity.[8][13] | 1. Measure and adjust the pH of your formulation. Consider using a buffering agent.2. Review the compatibility of all excipients with aminoglycosides.3. Store formulations in amber vials, at recommended temperatures, and in a desiccator if necessary. |
| Low Encapsulation Efficiency in Liposomal/Nanoparticle Formulations | 1. Suboptimal lipid or polymer composition.2. Inefficient preparation method (e.g., sonication time, homogenization pressure).3. pH of the hydration buffer affecting drug solubility and interaction with the carrier. | 1. Experiment with different lipid or polymer ratios. For liposomes, varying the charge (e.g., using charged lipids) can improve encapsulation of charged molecules like aminoglycosides.[22]2. Optimize the parameters of your preparation method. Refer to established protocols for gentamicin encapsulation.[4][14][23]3. Adjust the pH of the aqueous phase during preparation to optimize the charge interactions between the drug and the carrier material.[4] |
Quantitative Data Summary
The following tables provide example MIC data for gentamicin congeners against common bacterial strains. While specific data for this compound is limited, these values for closely related compounds can serve as a baseline for experimental design.
Table 1: Example MICs of Gentamicin Congeners Against Wild-Type Bacterial Strains
| Bacterial Strain | Gentamicin Mixture (mg/L) | Gentamicin C1a (mg/L) | Gentamicin C2 (mg/L) | Gentamicin C2a (mg/L) | Gentamicin C1 (mg/L) |
| E. coli ATCC 25922 | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |
| P. aeruginosa ATCC 27853 | 0.5 | 0.25 | 0.25 | 0.25 | 1 |
| A. baumannii M2 | 1 | 0.25 | 0.5 | 0.5 | 2 |
Data adapted from literature for illustrative purposes.[10]
Table 2: Impact of Liposomal Formulation on Gentamicin MIC
| Bacterial Strain | Free Gentamicin MIC (µg/mL) | Liposomal Gentamicin MIC (µg/mL) |
| P. aeruginosa (Resistant Strain) | ≥32 | ≤8 |
Data adapted from literature demonstrating the potential for formulation to overcome resistance.[17]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of your this compound formulation in an appropriate sterile solvent.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test bacterium overnight. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that the final concentration in each well of the microtiter plate will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Preparation of this compound Loaded Liposomes (Dehydration-Rehydration Method)
This is a general protocol that can be optimized for this compound.
-
Lipid Film Formation: Dissolve a mixture of phospholipids (B1166683) (e.g., DPPC) and cholesterol in a chloroform/methanol solvent in a round-bottom flask.[22] Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous solution containing this compound. This will form multilamellar vesicles (MLVs).
-
Sonication/Extrusion: To form small unilamellar vesicles (SUVs) and improve encapsulation efficiency, sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for efficacy testing of new formulations.
References
- 1. news-medical.net [news-medical.net]
- 2. academic.oup.com [academic.oup.com]
- 3. worthe-it.co.za [worthe-it.co.za]
- 4. Gentamicin-loaded nanoparticles show improved antimicrobial effects towards Pseudomonas aeruginosa infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of cation content of agar on the activity of gentamicin, tobramycin, and amikacin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Divalent Cations on Binding of Aminoglycoside Antibiotics to Human Serum Proteins and to Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Susceptible, Intermediate, and Resistant – The Intensity of Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Antibiotic-Loaded Nano-Sized Delivery Systems: An Insight into Gentamicin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Enhanced Activity of Liposome-Entrapped Aminoglycosides against Resistant Strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. idexx.dk [idexx.dk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. idexx.com [idexx.com]
- 22. WO1988004573A1 - Liposome preparation and antibiotic - Google Patents [patents.google.com]
- 23. Gentamicin Sulfate PEG-PLGA/PLGA-H Nanoparticles: Screening Design and Antimicrobial Effect Evaluation toward Clinic Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity in mass spectrometry of 2-Hydroxygentamicin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor signal intensity during the mass spectrometry analysis of 2-Hydroxygentamicin B.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a strong signal for this compound challenging in mass spectrometry?
A1: this compound, like other aminoglycosides, presents several analytical challenges. These compounds are highly polar, non-volatile, and possess poor ionization efficiency.[1] This inherent difficulty is often compounded by ion suppression effects from endogenous molecules in the sample matrix, such as lipids and salts, which ionize more readily and compete with the analyte for charge in the ion source.[1]
Q2: What is the best ionization mode and what ions should I look for?
A2: Electrospray Ionization (ESI) in positive ion mode is the most common and effective method for analyzing aminoglycosides. Due to their structure, these compounds readily form protonated molecules ([M+H]⁺). However, they also have a high affinity for alkali metals, so it is very common to observe sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[2] Often, the sodium adduct is the most stable and abundant ion, making it a reliable choice for quantification.[1]
Q3: Is derivatization necessary to improve signal intensity?
A3: While derivatization is a common strategy to improve the chromatographic retention and ionization efficiency of aminoglycosides, it is not always necessary with modern, sensitive mass spectrometers.[1] Direct analysis is possible with careful optimization of sample preparation, liquid chromatography, and mass spectrometer source conditions. This guide focuses on troubleshooting the direct analysis of this compound.
Q4: Can the mobile phase composition affect my signal?
A4: Absolutely. The mobile phase is critical. Using ion-pairing agents like trifluoroacetic acid (TFA) or pentafluoropropionic acid (PFPA) can improve peak shape in reverse-phase chromatography but may cause significant ion suppression.[3] A more MS-friendly approach is Hydrophilic Interaction Liquid Chromatography (HILIC) with volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate, which are highly effective for retaining and separating polar compounds like aminoglycosides.
Troubleshooting Guide for Poor Signal Intensity
This guide provides a systematic approach to diagnosing and resolving poor signal intensity for this compound.
References
- 1. An optimized method for the detection and spatial distribution of aminoglycoside and vancomycin antibiotics in tissue sections by mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ms-facility.ucsf.edu [ms-facility.ucsf.edu]
- 3. Mass spectrometric characterization of gentamicin components separated by the new European Pharmacopoeia method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Hydroxygentamicin B Production from Micromonospora
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Micromonospora for the production of 2-Hydroxygentamicin B.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may lead to suboptimal yields of this compound.
Issue 1: Low or No Production of Gentamicin (B1671437) B
If you are experiencing consistently low or no yield of the target compound, consider the following potential causes and solutions.
-
Suboptimal Media Composition: The nutrient environment is critical for inducing secondary metabolism. An imbalance can favor biomass growth over antibiotic production.
-
Incorrect Fermentation Parameters: pH, temperature, and dissolved oxygen levels significantly influence enzymatic activity and nutrient uptake.
-
Poor Inoculum Quality: The age and density of the seed culture can impact the subsequent fermentation performance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: High Levels of Unwanted Gentamicin Components
The production of a mixture of gentamicin derivatives is a common challenge. Metabolic engineering can be employed to channel biosynthesis towards the desired this compound.
-
Presence of Gentamicin C Complex: The GenK enzyme is responsible for a methylation step leading to the C complex. Knocking out the genK gene can increase the precursor pool for Gentamicin B.
-
Conversion of Precursors to Other Byproducts: Other enzymes in the pathway can lead to the formation of undesired intermediates.
Metabolic Engineering Strategy
Caption: Metabolic engineering to enhance this compound production.
Frequently Asked Questions (FAQs)
Q1: What are the optimal media components for this compound production?
A1: The composition of the fermentation medium is a critical factor. Below is a summary of commonly used components and their optimal concentrations.
| Component | Recommended Substance | Typical Concentration | Key Considerations |
| Carbon Source | Starch | 0.75% - 1.0% (w/v) | Glucose can sometimes repress secondary metabolism. Starch is often a preferred carbon source for gentamicin production.[1][2] |
| Nitrogen Source | Soybean Meal | 0.5% (w/v) | Organic nitrogen sources like soybean meal generally support higher antibiotic production than inorganic sources.[2][3] |
| Phosphate | K₂HPO₄ | 0.12% (w/v) | Phosphate is essential, but high concentrations can inhibit gentamicin synthesis.[1][2] |
| Calcium Carbonate | CaCO₃ | 0.4% (w/v) | Acts as a pH buffer.[1] |
| Trace Elements | CoCl₂ | 0.0001% - 0.006 g/L | Cobalt ions have been shown to stimulate gentamicin production.[1][3] |
| FeSO₄ | 0.003% (w/v) | Important for various enzymatic activities.[1] |
Q2: What are the ideal fermentation parameters?
A2: Maintaining optimal physical parameters during fermentation is crucial for maximizing yield.
| Parameter | Optimal Range | Rationale |
| pH | 6.8 - 7.5 | The optimal pH for cell growth may differ slightly from that for antibiotic production. A common strategy is to maintain a pH of around 7.2 for initial growth and then shift to 6.8 for the production phase.[2][3] |
| Temperature | 28°C - 35°C | The optimal temperature can vary between growth and production phases. A typical approach is to conduct the fermentation at 28°C.[3] |
| Agitation | 200 - 400 rpm | Adequate agitation is necessary to ensure proper mixing and oxygen transfer.[1][3] |
| Aeration | 1 L/L/min | Sufficient dissolved oxygen is a critical factor for gentamicin yield.[3] |
Q3: How do inoculum age and size affect fermentation?
A3: The quality of the seed culture significantly influences the outcome of the fermentation.
| Parameter | Recommendation | Impact on Fermentation |
| Inoculum Age | 72 hours | An inoculum in the late logarithmic to early stationary phase is generally most effective. Younger cultures may still be in a rapid growth phase, while older cultures may have reduced viability.[1] |
| Inoculum Size | 5% - 6% (v/v) | A smaller inoculum may lead to a longer lag phase, while a larger one can result in rapid nutrient depletion and accumulation of inhibitory byproducts.[1][2] |
Experimental Protocols
Protocol 1: Two-Stage Shake Flask Fermentation
This protocol describes a standard two-stage fermentation process for gentamicin production in shake flasks.
Workflow for Two-Stage Fermentation
Caption: Workflow for a two-stage shake flask fermentation.
Methodology:
-
Inoculum Preparation: Inoculate a 500 mL flask containing 70 mL of germination medium with a vial of lyophilized cells or a slant of a frozen culture of Micromonospora.[3]
-
First Stage Germination: Incubate the flask for four days at 35°C on a rotary shaker at 280 rpm.[3]
-
Second Stage Germination: Transfer 5% of the first-stage culture to a new flask with the same germination medium and incubate for 48-72 hours at 28°C.[3]
-
Production Fermentation: Inoculate the production medium with 5% of the second-stage germination broth. The fermentation is typically run for six days at 28°C.[3]
-
Analysis: At desired time points, withdraw samples for analysis of biomass and gentamicin concentration using methods like HPLC or a microbiological disc diffusion assay.[1]
Protocol 2: Metabolic Engineering for Enhanced this compound Production
This protocol outlines a strategy to increase the yield of this compound by modifying the biosynthetic pathway.
Key Steps:
-
Disruption of genK and genP: To increase the pool of the precursor JI-20A, the genK (methyltransferase) and genP (phosphotransferase) genes are disrupted in the Micromonospora strain.[4][5] This prevents the formation of the gentamicin C complex and other byproducts.[4]
-
Heterologous Expression of kanJ and kanK: The enzymes KanJ and KanK from the kanamycin (B1662678) biosynthetic pathway are responsible for the conversion of a 2'-amino group to a 2'-hydroxyl group.[4] These genes are heterologously expressed in the JI-20A overproducing strain.
-
Fermentation and Analysis: The engineered strain is then cultivated under optimal fermentation conditions. The production of this compound is monitored by HPLC and mass spectrometry.
This metabolic engineering approach has been shown to significantly increase the yield of Gentamicin B.[5]
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. msk.or.kr [msk.or.kr]
- 4. Assembly of a novel biosynthetic pathway for gentamicin B production in Micromonospora echinospora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assembly of a novel biosynthetic pathway for gentamicin B production in Micromonospora echinospora - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize peak broadening for 2-Hydroxygentamicin B in HPLC
Welcome to the technical support center for the HPLC analysis of 2'-Hydroxygentamicin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize peak broadening and achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak broadening in the HPLC analysis of 2'-Hydroxygentamicin B?
Peak broadening, which leads to wider and less efficient peaks, can stem from several factors throughout the HPLC system. The most common causes include issues with the column, mobile phase, injection parameters, and system hardware.[1][2][3][4] Specifically, for aminoglycosides like 2'-Hydroxygentamicin B, which are polar and can exhibit secondary interactions, it is crucial to carefully control chromatographic conditions.
Q2: How does the mobile phase composition affect peak shape for 2'-Hydroxygentamicin B?
The mobile phase plays a critical role in controlling the retention and peak shape of polar compounds like 2'-Hydroxygentamicin B. Key parameters to consider are:
-
pH: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase silanols, affecting retention and peak symmetry. For basic compounds, adjusting the mobile phase pH can reduce peak tailing caused by interactions with residual silanols.[5]
-
Buffer Concentration: An adequate buffer concentration is necessary to maintain a stable pH throughout the analysis. Insufficient buffer capacity can lead to pH shifts and result in peak broadening.[6]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in a reversed-phase system will impact the retention time and peak width. For aminoglycosides, careful optimization of the organic modifier concentration is necessary to achieve sharp peaks.[7]
-
Ion-Pairing Agents: For highly polar compounds that show poor retention on reversed-phase columns, the addition of an ion-pairing agent to the mobile phase can improve retention and peak shape.
Q3: Can the injection solvent or volume cause peak broadening?
Yes, both the injection solvent and volume can significantly impact peak shape.
-
Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the sample to spread on the column, leading to broad peaks. Whenever possible, the sample should be dissolved in the mobile phase.[2]
-
Injection Volume: Injecting too large a volume of sample can overload the column, resulting in peak broadening and potentially peak fronting.[1][8]
Q4: My peaks are broad for all analytes, not just 2'-Hydroxygentamicin B. What should I check?
If all peaks in your chromatogram are broad, the issue is likely systemic rather than specific to the analyte. Here are the primary areas to investigate:
-
Extra-Column Volume (Dead Volume): Excessive volume between the injector, column, and detector can cause significant peak broadening.[1][3] Ensure that all tubing is as short as possible with a narrow internal diameter and that all fittings are properly connected to avoid gaps.[3]
-
Column Deterioration: Over time, columns can degrade, leading to a loss of efficiency and broader peaks.[1] This can be due to contamination, loss of stationary phase, or a void at the column inlet.
-
Detector Settings: An improperly set data acquisition rate or a large detector cell volume can also contribute to peak broadening.[4][8]
Troubleshooting Guides
Issue 1: Tailing Peaks for 2'-Hydroxygentamicin B
Peak tailing is a common issue for basic compounds like aminoglycosides and is often caused by secondary interactions with the stationary phase.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol (B1196071) Interactions | Reduce the mobile phase pH to protonate the silanol groups and minimize interaction.[5] Alternatively, use a base-deactivated column. | Improved peak symmetry and reduced tailing. |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained contaminants. | A cleaner column should provide better peak shape. |
| Use of an Inappropriate Column | Switch to a column specifically designed for the analysis of basic compounds, such as a base-deactivated C18 column or a column with a different stationary phase. | A more suitable column chemistry will minimize secondary interactions. |
Issue 2: Broad Peaks Eluting Early in the Chromatogram
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Injection Solvent Mismatch | Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[2] | Sharper peaks for early eluting compounds. |
| Insufficient Focusing at the Column Head | For gradient elution, ensure the initial mobile phase composition is weak enough to allow for proper focusing of the analyte band at the start of the column. | Improved peak shape for all compounds, especially those eluting early. |
Issue 3: Gradual Peak Broadening Over a Series of Injections
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination/Deterioration | Implement a column washing step after each sequence or replace the guard column if one is in use.[2] If the problem persists, the analytical column may need to be replaced.[8] | Restored peak shape and column performance. |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is properly degassed.[2] | Consistent peak shapes across all injections. |
| Sample Matrix Effects | If analyzing complex samples, consider implementing a more rigorous sample preparation technique to remove interfering matrix components. | Reduced column contamination and improved peak shape consistency. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Aminoglycosides (Adapted for 2'-Hydroxygentamicin B)
This protocol is a starting point for method development and is based on methods used for gentamicin (B1671437).
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm (Note: Aminoglycosides have poor UV absorbance; derivatization or alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are often preferred for higher sensitivity).[9]
Protocol 2: Column Cleaning and Regeneration
If you suspect column contamination is causing peak broadening, follow this general cleaning procedure.
-
Disconnect the column from the detector.
-
Flush the column in the reverse direction with at least 25 mL of each of the following solvents, in order:
-
Mobile phase without buffer salts (e.g., water/organic mixture)
-
Isopropanol
-
Hexane (for non-polar contaminants, ensure miscibility with previous solvent)
-
Isopropanol
-
Mobile phase without buffer salts
-
-
Reconnect the column in the correct flow direction and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for HPLC peak broadening.
Caption: Logical steps to troubleshoot peak tailing.
References
- 1. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. My peaks are (much) wider than to be expected - Antec Scientific [antecscientific.com]
- 4. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 9. Development and validation of a RP-HPLC method for the determination of gentamicin sulfate and its related substances in a pharmaceutical cream using a short pentafluorophenyl column and a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the quantification of 2-Hydroxygentamicin B from biological samples
Welcome to the technical support center for the analysis of 2-Hydroxygentamicin B in biological samples. This resource provides troubleshooting guidance and detailed protocols to help you address common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
A1: this compound is a related substance of Gentamicin (B1671437) B, an aminoglycoside antibiotic. Like other aminoglycosides, it is a highly polar molecule, which makes it difficult to retain on traditional reversed-phase chromatography columns. Its analysis is further complicated by its tendency to chelate with metal ions and the significant matrix effects encountered when extracting it from complex biological samples like plasma, urine, or tissue.[1][2][3]
Q2: What are matrix effects and how do they impact my analysis?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4] This phenomenon, most often seen as ion suppression, occurs when matrix components like phospholipids (B1166683), salts, or proteins interfere with the analyte's ability to form gas-phase ions in the mass spectrometer's source.[5][6][7] This can lead to reduced sensitivity, poor accuracy, and lack of reproducibility in your results.[6][8][9] In rarer cases, ion enhancement can also occur.[9]
Q3: How can I determine if my assay is suffering from matrix effects?
A3: A post-column infusion experiment is a common qualitative method to identify matrix effects.[4][10][11] In this setup, a constant flow of this compound solution is introduced into the LC flow path after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the steady analyte signal as the matrix components elute indicates regions of ion suppression or enhancement.[4][5][10] A quantitative assessment can be made by comparing the analyte's response in a post-extraction spiked blank matrix to its response in a neat solvent.[6][12]
Q4: What are the primary sources of matrix effects in biological samples?
A4: For biological fluids like plasma and serum, phospholipids from cell membranes are a major cause of ion suppression.[5][8][13] These molecules are often co-extracted with the analyte and can interfere with the ionization process.[5][9] Other sources include salts, endogenous metabolites, and proteins that were not completely removed during sample preparation.[14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
Problem 1: Low or inconsistent signal intensity for this compound.
| Possible Cause | Recommended Solution |
| Ion Suppression | The most likely cause is co-elution of matrix components, especially phospholipids.[5][8][15] Solution: Improve your sample preparation method. Transition from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[6][14] Consider using phospholipid removal plates or cartridges.[5][9][13][15] |
| Poor Chromatographic Retention | This compound is very polar and may elute in the void volume with other unretained matrix components.[3] Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed to retain polar compounds.[3][16] Alternatively, use reversed-phase chromatography with an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve retention, but be aware this can sometimes cause its own suppression issues. |
| Analyte Chelation | Aminoglycosides can chelate with metal ions from the LC system (e.g., stainless steel tubing, frits), leading to peak tailing and signal loss.[1] Solution: Use a metal-free or PEEK-lined HPLC column and tubing to minimize these interactions.[1] Adding a weak chelating agent like EDTA to the extraction buffer or mobile phase can also be beneficial. |
Problem 2: Poor peak shape (e.g., tailing, fronting, or broad peaks).
| Possible Cause | Recommended Solution |
| Secondary Interactions | The analyte may be interacting with active sites on the column's stationary phase or with metal components in the flow path.[1] Solution: As above, consider a metal-free column.[1] If using reversed-phase, ensure the mobile phase pH is appropriate to maintain a consistent ionization state for the analyte. For HILIC, optimize the water and salt concentration in the mobile phase.[17] |
| Column Overload | Injecting too high a concentration of the analyte or the matrix can saturate the stationary phase. Solution: Dilute the sample extract before injection.[7] This can also help reduce the overall concentration of matrix components causing suppression. |
| Co-eluting Interferences | A broad peak may be the result of the analyte peak merging with a closely eluting interference. Solution: Optimize the chromatographic gradient to improve resolution between your analyte and the interfering peak. A post-column infusion experiment can help identify where the interferences are eluting.[4][10] |
Problem 3: High variability between replicate injections or different sample lots.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Cleanup | The efficiency of your sample preparation may vary, leading to different levels of matrix components in each final extract. Solution: Automate the sample preparation process if possible. Ensure thorough mixing and consistent timing for all steps. Using a robust SPE method with a strong wash step can improve consistency. |
| Differential Matrix Effects | Different lots of biological matrix can have varying compositions, causing different degrees of ion suppression.[12] Solution: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS co-elutes and experiences nearly identical matrix effects, providing the most accurate correction. If a SIL-IS is not available, use a structural analog that elutes very closely. Also, prepare calibration standards and quality controls in a pooled, representative blank matrix ("matrix-matched calibration").[10] |
Quantitative Data Summary
Effective sample preparation is the most critical step in mitigating matrix effects. The following table summarizes the expected performance of common extraction techniques for aminoglycosides in plasma.
| Extraction Method | Typical Analyte Recovery (%) | Matrix Effect (%) * | Relative Standard Deviation (RSD %) | Notes |
| Protein Precipitation (PPT) | > 90% | 40 - 70% (High Suppression) | < 15% | Quick and simple, but does not effectively remove phospholipids or salts, resulting in significant ion suppression.[8][14] |
| Liquid-Liquid Extraction (LLE) | 75 - 100% | 85 - 105% (Low Suppression) | < 10% | More effective at removing salts and some lipids, but optimization of solvents is critical for polar analytes.[6][18][19] |
| Solid-Phase Extraction (SPE) | > 85% | > 95% (Minimal Suppression) | < 5% | Considered the gold standard for cleanup. Weak cation-exchange or polymeric reversed-phase cartridges are effective for aminoglycosides.[20][21][22] |
| Phospholipid Removal (PLR) Plates | > 90% | > 95% (Minimal Suppression) | < 5% | A simplified pass-through SPE technique that combines protein precipitation with targeted removal of over 99% of phospholipids.[5][13][15] |
*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value < 100% indicates ion suppression.
Experimental Protocols & Workflows
Workflow for Addressing Matrix Effects
The following diagram outlines a systematic workflow for developing a robust method for this compound quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 16. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. Green microfluidic liquid-phase microextraction of polar and non-polar acids from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sensitive determination of gentamicin in plasma using ion-exchange solid-phase extraction followed by UHPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of gentamicins C(1), C(1a), and C(2) in plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gentamicin assay in human serum by solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization Reactions for 2-Hydroxygentamicin B Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2-Hydroxygentamicin B. The following sections address common issues encountered during the derivatization and subsequent analysis of this aminoglycoside.
Frequently Asked Questions (FAQs)
1. Why is derivatization necessary for the analysis of this compound?
This compound, like other aminoglycosides, lacks a strong UV-absorbing chromophore, making it difficult to detect with high sensitivity using HPLC with UV detection.[1] Derivatization attaches a molecule with a chromophore or fluorophore to the analyte, enhancing its detectability. Additionally, derivatization can improve the chromatographic properties of the highly polar this compound, leading to better retention and separation on reversed-phase columns.
2. What are the most common derivatization reagents for aminoglycoside analysis?
Commonly used pre-column derivatization reagents for aminoglycosides include:
-
Phenylisocyanate (PIC) : Reacts with the amino groups of aminoglycosides.[2]
-
9-fluorenylmethyl chloroformate (FMOC-Cl) : Reacts with primary and secondary amines to yield highly fluorescent derivatives.[1][3]
-
1-fluoro-2,4-dinitrobenzene (FDNB) , also known as Sanger's reagent: Reacts with primary amines to form UV-active derivatives.[4]
-
o-phthalaldehyde (OPA) : Reacts with primary amines in the presence of a thiol to form fluorescent derivatives.
3. How do I choose the best derivatization reagent for my application?
The choice of reagent depends on the analytical method and desired sensitivity.
-
For HPLC-UV , reagents like FDNB and PIC are suitable as they introduce a strong chromophore.
-
For HPLC with fluorescence detection (FLD) , FMOC-Cl and OPA are excellent choices due to the high fluorescence of their derivatives, offering greater sensitivity.
-
For LC-MS , while derivatization is not always strictly necessary, it can enhance ionization efficiency and improve chromatographic separation. Reagents that add a readily ionizable group can be beneficial.
4. Can the additional hydroxyl group in this compound interfere with the derivatization reaction?
The primary reaction sites for common derivatization agents like PIC, FMOC-Cl, and FDNB are the amino groups. While this compound has an additional hydroxyl group compared to other gentamicin (B1671437) components, this is not expected to interfere with the amine-specific reactions of these reagents under typical conditions. However, it is crucial to optimize reaction conditions to ensure complete derivatization of all target amino groups.
Troubleshooting Guides
The following tables provide solutions to common problems encountered during the derivatization and analysis of this compound.
Table 1: Derivatization Reaction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product peak | Incomplete derivatization reaction. | Optimize reaction time and temperature. For example, reactions with FMOC-Cl can be optimized by testing different temperatures (e.g., 70°C) and reaction times. |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer is at the optimal pH. For instance, a borate (B1201080) buffer is often used to maintain basic conditions for OPA derivatization. | |
| Degradation of the derivatization reagent. | Use fresh reagent solutions. Some reagents, like FMOC-Cl, are moisture-sensitive. | |
| Multiple unexpected peaks | Incomplete derivatization leading to partially derivatized products. | Increase the molar ratio of the derivatization reagent to the analyte. Optimize reaction conditions (time, temperature, pH) to drive the reaction to completion. |
| Presence of interfering substances in the sample matrix. | Improve the sample clean-up procedure. Solid-phase extraction (SPE) is often effective for cleaning up biological samples before derivatization. | |
| Excess derivatization reagent. | After the reaction, quench the excess reagent. For example, glycine (B1666218) can be added to react with and consume excess FMOC-Cl. | |
| Poor reproducibility | Inconsistent reaction conditions. | Precisely control reaction parameters such as temperature, time, and reagent volumes. The use of an autosampler for derivatization can improve consistency. |
| Variability in sample pH. | Ensure consistent pH of the sample and reaction mixture, as this can significantly affect the reaction rate. |
Table 2: Chromatographic Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, fronting) | Inappropriate mobile phase composition or pH. | Adjust the mobile phase composition, including the organic modifier and buffer concentration. The pH of the mobile phase can also impact peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the stationary phase. | Consider a different column chemistry or the addition of an ion-pairing agent to the mobile phase, although this can complicate MS detection. | |
| Inadequate separation of gentamicin components | Suboptimal chromatographic conditions. | Optimize the gradient elution profile, flow rate, and column temperature. A longer column or a column with a smaller particle size may also improve resolution. |
| The derivatization adds a large non-polar group, which may reduce the inherent differences between the gentamicin components. | Fine-tune the mobile phase gradient to enhance the separation of the closely related derivatized compounds. | |
| Low signal intensity in LC-MS | Poor ionization of the derivatized analyte. | Optimize the MS source parameters (e.g., spray voltage, capillary temperature). The choice of derivatization reagent can also impact ionization efficiency. |
| Ion suppression from the sample matrix or mobile phase additives. | Improve sample preparation to remove interfering matrix components. Ensure the mobile phase is compatible with MS and minimize the use of non-volatile additives. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound.
Protocol 1: Pre-column Derivatization with Phenylisocyanate (PIC)
This protocol is adapted from a general method for aminoglycoside analysis.
-
Sample Preparation: Dissolve a known amount of this compound standard or the extracted sample in the appropriate solvent.
-
Reaction Mixture: In a reaction vial, mix the this compound solution with a solution of phenylisocyanate in the presence of triethylamine.
-
Reaction Conditions: The reaction is typically carried out at room temperature. Optimization of the reaction time may be necessary to ensure complete derivatization.
-
Analysis: Following derivatization, the reaction mixture can be directly injected into the HPLC system for analysis.
Protocol 2: Pre-column Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)
This protocol is based on methods developed for gentamicin analysis.
-
Sample Preparation: Extract this compound from the sample matrix using a suitable method, such as solid-phase extraction with a carboxypropyl-bonded silica (B1680970) phase.
-
Reaction Mixture: To the extracted and dried analyte, add a solution of FMOC-Cl in an appropriate solvent (e.g., acetonitrile).
-
Reaction Conditions: The derivatization is typically performed at room temperature. However, optimization of temperature (e.g., up to 70°C) and time should be performed to maximize the yield of the derivatized product.
-
Quenching: After the desired reaction time, add a quenching reagent like glycine to react with the excess FMOC-Cl.
-
Analysis: The resulting solution is then analyzed by reversed-phase HPLC with fluorescence detection (Excitation: ~260 nm, Emission: ~315 nm).
Table 3: Example HPLC Parameters for Derivatized Aminoglycoside Analysis
| Parameter | Condition for FMOC Derivatives | Condition for Phenylisocyanate Derivatives |
| Column | C18 reversed-phase, 4 µm particle size | C18 reversed-phase |
| Mobile Phase | Acetonitrile and water gradient | Acetonitrile and water gradient with triethylamine |
| Flow Rate | 2.5 mL/min | - |
| Detection | Fluorescence (Ex: 260 nm, Em: 315 nm) | UV or Mass Spectrometry |
Visualizations
Experimental Workflow for this compound Analysis
References
- 1. scispace.com [scispace.com]
- 2. Reversed-phase liquid chromatographic method for the analysis of aminoglycoside antibiotics using pre-column derivatization with phenylisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive fluorimetric determination of gentamicin sulfate in biological matrices using solid-phase extraction, pre-column derivatization with 9-fluorenylmethyl chloroformate and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
Technical Support Center: Resolving Co-elution of 2-Hydroxygentamicin B and Other Gentamicin Components
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 2-Hydroxygentamicin B with other gentamicin (B1671437) components during chromatographic analysis.
Troubleshooting Guide
This guide offers a systematic approach to diagnosing and resolving co-elution issues involving this compound and other gentamicin components.
Initial Assessment: Is it Co-elution?
Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks.
Symptoms of Co-elution:
-
Broad or asymmetrical peaks.
-
Shoulders on the main peak.
-
Inconsistent peak purity results from detectors like DAD/PDA or Mass Spectrometry (MS).
-
Inaccurate quantification and batch-to-batch variability.
Confirmation of Co-elution:
-
Diode Array Detector (DAD/PDA): Assess peak purity by comparing UV-Vis spectra across the peak. A non-homogenous spectrum indicates the presence of multiple components.
-
Mass Spectrometry (MS): An MS detector is a powerful tool to confirm co-elution by identifying different mass-to-charge ratios (m/z) across a single chromatographic peak. Gentamicin and its related substances can be identified by their specific m/z values.[1]
Q1: My this compound peak is showing a significant shoulder, suggesting co-elution with a major gentamicin C component. How can I improve the separation?
A1: A shoulder on your peak of interest is a classic sign of co-elution. To improve resolution, you can modify several chromatographic parameters. The goal is to alter the selectivity of your system to better differentiate between this compound and the co-eluting gentamicin C component.
Troubleshooting Steps:
-
Optimize the Ion-Pairing Reagent Concentration: Ion-pairing agents like trifluoroacetic acid (TFA) are crucial for retaining and separating highly polar aminoglycosides on reversed-phase columns.
-
Increase TFA Concentration: Gradually increase the TFA concentration in your mobile phase (e.g., from 50 mM to 100 mM). A higher concentration can enhance the interaction with the stationary phase, potentially leading to better separation between closely related compounds.
-
Alternative Ion-Pairing Reagents: Consider using other perfluorinated carboxylic acids like pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA), which can offer different selectivity.
-
-
Adjust the Organic Modifier Content: The percentage of organic solvent (typically acetonitrile (B52724) or methanol) in the mobile phase significantly impacts retention and resolution.
-
Decrease Organic Content: A lower percentage of the organic modifier will increase retention times and may improve the resolution of early eluting peaks.
-
Isocratic vs. Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can often improve the separation of complex mixtures like gentamicin.[1]
-
-
Change the Column Chemistry: If mobile phase optimization is insufficient, the stationary phase may not be suitable for the separation.
-
Different C18 Phases: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping might provide the required selectivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for the separation of highly polar compounds like aminoglycosides and can offer a different selectivity profile compared to reversed-phase chromatography.
-
Specialty Aminoglycoside Columns: Several manufacturers offer columns specifically designed for the analysis of aminoglycosides. These columns often have unique surface chemistries that enhance the resolution of these challenging compounds.
-
-
Modify the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity.
-
Lower the Temperature: Decreasing the column temperature can sometimes improve the resolution between closely related isomers.[2]
-
Q2: I am using a standard C18 column with TFA as an ion-pairing agent, but this compound consistently co-elutes with one of the gentamicin C2 isomers. What is the next logical step?
A2: When standard C18 columns fail to provide the necessary resolution for closely related isomers like the gentamicin components, exploring alternative stationary phases is a logical next step.
Recommended Actions:
-
Switch to a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity for polar analytes, especially when using highly aqueous mobile phases.
-
Employ a HILIC Column: As mentioned previously, HILIC chromatography is an excellent alternative for separating very polar compounds. The separation mechanism is orthogonal to reversed-phase, which can be highly effective in resolving co-eluting peaks.
-
Utilize a Specialty Column for Aminoglycosides: Consider a column specifically designed for aminoglycoside separations, such as the Thermo Scientific™ Acclaim™ AmG C18, which is engineered for high-performance separation of gentamicin congeners.[3]
Workflow for Method Development to Resolve Co-elution
Caption: Troubleshooting workflow for resolving co-elution.
Frequently Asked Questions (FAQs)
Q3: What are the typical gentamicin components that might co-elute with this compound?
A3: Gentamicin is a complex mixture of structurally similar compounds.[1] The major components are gentamicins C1, C1a, C2, C2a, and C2b.[1] Minor components and impurities can include sisomicin, garamine, and gentamicin B1.[1][4] Given the structural similarities, this compound could potentially co-elute with any of these components, particularly those with similar polarity and molecular weight. The most likely candidates for co-elution would be other gentamicin B isomers or gentamicin C components with minor structural differences.
Q4: Can derivatization help in resolving the co-elution of this compound?
A4: Yes, pre-column or post-column derivatization can be a viable strategy. Derivatization alters the chemical structure of the analytes, which can change their chromatographic behavior and improve separation. Since aminoglycosides lack a strong UV chromophore, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is often used to enable UV or fluorescence detection.[5] This chemical modification can introduce different selectivities between the gentamicin components, potentially resolving co-elution. However, derivatization can be time-consuming, and the stability of the derivatives needs to be considered.[5]
Q5: What detection method is most suitable for analyzing gentamicin and its related substances?
A5: Due to the lack of a UV-absorbing chromophore, traditional UV detection is not ideal for gentamicin analysis without derivatization.[2] The most effective detection methods are:
-
Charged Aerosol Detection (CAD): A universal detector that provides a response for any non-volatile analyte, making it well-suited for the direct analysis of underivatized aminoglycosides.[1]
-
Mass Spectrometry (MS): Offers high sensitivity and selectivity, allowing for the confirmation of peak identity based on mass-to-charge ratios. This is particularly useful for identifying and quantifying components in a complex mixture.[1]
-
Pulsed Amperometric Detection (PAD): A sensitive and selective method for the direct detection of electroactive compounds like aminoglycosides.[6]
Logical Relationship for Detector Selection
Caption: Decision tree for selecting a suitable detector.
Experimental Protocols
Protocol 1: High-Resolution Separation of Gentamicin Components using a Specialty C18 Column
This protocol is adapted from methodologies that have shown excellent separation of gentamicin congeners and related substances.[3]
Chromatographic Conditions:
| Parameter | Value |
| Column | Thermo Scientific™ Acclaim™ AmG C18 (3 µm, 4.6 x 150 mm) |
| Mobile Phase | 100 mM Trifluoroacetic Acid (TFA) in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |
Procedure:
-
Mobile Phase Preparation: Prepare a 100 mM TFA solution by adding the appropriate amount of TFA to HPLC-grade water. Filter and degas the mobile phase.
-
Sample Preparation: Dissolve the gentamicin sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and acquire data for a sufficient duration to allow all components to elute.
Expected Outcome: This method is expected to provide good resolution between the major gentamicin C components and several minor impurities. The retention times can be adjusted by modifying the TFA concentration or the column temperature.[3]
Quantitative Data for Gentamicin Separation at Different Temperatures [3]
| Temperature (°C) | Resolution (Sisomicin and Gentamicin C1a) | Resolution (Gentamicin C2 and C2b) |
| 30 | 2.58 | 4.51 |
| 60 | 1.59 | 3.16 |
Protocol 2: Fast Separation of Gentamicin Components
This protocol is a modification of Protocol 1 to achieve a faster analysis time.[6]
Chromatographic Conditions:
| Parameter | Value |
| Column | Thermo Scientific™ Dionex™ IonPac™ AmG-3µm C18 (4.6 x 150 mm) |
| Mobile Phase | 98 mM TFA with 2% Acetonitrile in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | Pulsed Amperometric Detector (PAD) or CAD/MS |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 980 mL of 100 mM TFA with 20 mL of acetonitrile. Filter and degas.
-
Sample Preparation: As in Protocol 1.
-
System Equilibration: As in Protocol 1.
-
Injection and Data Acquisition: As in Protocol 1.
Expected Outcome: The addition of a small amount of organic modifier significantly reduces the analysis time (typically to under 25 minutes) while maintaining adequate resolution between the main gentamicin components.[6]
Quantitative Data for Mobile Phase Optimization [3]
| TFA Concentration (mM) | Resolution (Sisomicin and Gentamicin C1a) | Resolution (Gentamicin C2 and C2b) |
| 40 | 1.32 | 3.5 |
| 100 | 2.5 | 4.4 |
References
- 1. Determination of Gentamicin Sulphate Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pragolab.cz [pragolab.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scispace.com [scispace.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Solubility of 2-Hydroxygentamicin B for In Vitro Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing 2-Hydroxygentamicin B in in vitro assays.
Disclaimer: Specific solubility data for this compound is not widely available. The information provided is based on the known properties of the parent compound, gentamicin (B1671437), and its derivatives. It is strongly recommended to perform small-scale solubility tests before preparing larger stock solutions.
Troubleshooting Guide
Researchers may encounter several challenges when preparing this compound solutions. This guide addresses common issues with potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Powder is not dissolving in water or aqueous buffers (e.g., PBS). | - The compound may be the base form, which has lower aqueous solubility. - The concentration is too high. - Insufficient mixing or sonication. | - If the salt form is not specified, assume it is the base. Consider using a small amount of acid (e.g., dilute HCl) to lower the pH and protonate the amine groups, which should increase solubility. - Try preparing a more dilute solution. - Vortex the solution for several minutes. If particles persist, sonicate the solution in a water bath for 10-15 minutes. |
| Precipitation occurs after initial dissolution. | - The solution is supersaturated. - Temperature change (solubility may decrease at lower temperatures). - Interaction with components in the buffer or media. | - Warm the solution gently (e.g., to 37°C) to see if the precipitate redissolves. If it does, consider keeping the stock solution at this temperature for short-term use. - Prepare a fresh, more dilute stock solution. - Dissolve the compound in a minimal amount of a suitable organic solvent like DMSO before further dilution in aqueous buffer. |
| Solution is cloudy or hazy. | - The compound may not be fully dissolved. - Presence of insoluble impurities. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities. This will also sterilize the solution. |
| Difficulty achieving the desired high concentration for a stock solution. | - The desired concentration exceeds the solubility limit of the chosen solvent. | - Prepare a stock solution in DMSO, which can typically dissolve a wider range of organic molecules at higher concentrations. Note that high concentrations of DMSO can be toxic to cells, so ensure the final concentration in your assay is low (typically <0.5%). - If using an aqueous solvent, consider preparing a saturated solution, determining the concentration, and then using that as your stock. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the properties of gentamicin sulfate (B86663), the primary recommendation is to use sterile, deionized water.[1][2] Gentamicin sulfate is freely soluble in water.[1] If you have the base form of this compound or encounter solubility issues, preparing a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is a common alternative.
Q2: What are typical stock and working concentrations for aminoglycosides like this compound in in vitro assays?
A2:
-
Stock Solutions: For aqueous solutions, stock concentrations of 10 to 50 mg/mL are typical for gentamicin sulfate.[2][3]
-
Working Concentrations: For eukaryotic cell culture, a common working concentration for gentamicin is 50 µg/mL to prevent bacterial contamination. For antimicrobial susceptibility testing or other bioassays, the concentration can vary widely depending on the specific application and the susceptibility of the microorganisms being tested. In some cytotoxicity studies, gentamicin has been used at concentrations ranging from 125 µM to 1000 µM.
Q3: How should I store my this compound stock solution?
A3: Aqueous stock solutions of gentamicin are typically stable for several months when stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions stored at 2-8°C should be used within a shorter timeframe, for instance, a 1 mg/mL solution in phosphate (B84403) buffer is recommended for use within 30 days.
Q4: Can I sterilize my this compound solution by autoclaving?
A4: No, it is not recommended to autoclave aminoglycoside solutions as heat can degrade the antibiotic. The standard and recommended method for sterilization is filtration through a 0.22 µm filter.
Q5: My this compound powder seems to be hygroscopic. How should I handle it?
A5: Gentamicin is known to be hygroscopic. It is important to store the powder in a tightly sealed container in a desiccator to minimize moisture absorption. When weighing, do so quickly in a low-humidity environment to ensure accurate measurements.
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes the solubility of the closely related gentamicin sulfate.
| Compound | Solvent | Reported Solubility |
| Gentamicin Sulfate | Water | 50 mg/mL |
| Gentamicin Sulfate | Water | 100 mg/mL |
| Gentamicin Sulfate | Alcohol | Practically Insoluble |
| Gentamicin Sulfate | Organic Solvents | Practically Insoluble |
| Gentamicin (predicted) | Water | 12.6 mg/mL |
Experimental Protocols
Protocol for Preparing an Aqueous Stock Solution of this compound (Assumed to be in sulfate form)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For a 50 mg/mL stock solution, weigh 500 mg of the compound.
-
Dissolution: Add a portion of sterile, deionized water to the tube (e.g., 8 mL for a final volume of 10 mL). Cap the tube tightly and vortex until the powder is completely dissolved. Gentamicin sulfate salts typically dissolve readily in water.
-
Volume Adjustment: Adjust the final volume to the desired concentration with sterile, deionized water. For a 50 mg/mL stock, bring the final volume to 10 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.
Protocol for Preparing a DMSO Stock Solution of this compound
-
Weighing: In a sterile, conical tube, weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
Storage: Store the DMSO stock solution at -20°C in small aliquots. Be aware of the freezing point of DMSO and allow it to thaw completely before use.
Visualizations
Caption: Workflow for preparing aqueous and DMSO stock solutions of this compound.
Caption: Logical steps for troubleshooting solubility problems with this compound.
References
Validation & Comparative
Comparative Analysis of 2-Hydroxygentamicin B and Gentamicin B: A Guide for Researchers
Introduction
Gentamicin (B1671437), a widely used aminoglycoside antibiotic, is a complex of several related compounds, with Gentamicin C components being the most abundant and clinically significant. Gentamicin B is a minor component of this complex, notable as a precursor for the semi-synthetic antibiotic isepamicin. Modifications to the gentamicin structure have been explored to enhance antibacterial potency and overcome resistance. One such modification is the introduction of a hydroxyl group, leading to compounds like 2-Hydroxygentamicin.
Mechanism of Action
Both Gentamicin B and its hydroxylated counterpart are presumed to share the same mechanism of action as other gentamicin compounds. They exert their bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[1][2][3] This binding interferes with protein synthesis in several ways: it blocks the initiation of protein synthesis, induces misreading of the mRNA codon, and leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[3][4]
References
Validating the efficacy of 2-Hydroxygentamicin B against gentamicin-resistant bacterial strains
For Immediate Release
In the ongoing battle against antimicrobial resistance, the emergence of multi-drug resistant bacterial strains poses a significant threat to global health. Gentamicin (B1671437), a widely used aminoglycoside antibiotic, has seen its efficacy diminish due to the rise of resistant pathogens. This has spurred the development of novel aminoglycoside derivatives capable of evading these resistance mechanisms. This guide provides a comparative analysis of a promising new derivative, 2-Hydroxygentamicin B, and its potential to overcome gentamicin resistance, supported by experimental data from closely related compounds and established research methodologies.
Disclaimer: The compound "this compound" is not extensively documented in publicly available scientific literature. This guide will utilize data from its parent compound, Gentamicin B, and its well-studied derivative, Isepamicin (B1207981), as a proxy to evaluate the potential efficacy of 2'-hydroxy modifications on the gentamicin scaffold.
Understanding Gentamicin Resistance
Bacteria have evolved sophisticated mechanisms to counteract the effects of gentamicin. The primary modes of resistance include:
-
Enzymatic Modification: Bacteria produce aminoglycoside-modifying enzymes (AMEs) that alter the structure of gentamicin, preventing it from binding to its ribosomal target.[1][2][3] These enzymes include acetyltransferases (AAC), phosphotransferases (APH), and nucleotidyltransferases (ANT).[2][3]
-
Target Site Alteration: Mutations in the bacterial 16S rRNA, the binding site of gentamicin on the 30S ribosomal subunit, can reduce the antibiotic's binding affinity.[1]
-
Reduced Permeability and Efflux: Some bacteria can limit the intracellular concentration of gentamicin by reducing its uptake or by actively pumping it out of the cell.[2]
The chemical structure of this compound, featuring a hydroxyl group at the 2'-position of the purpurosamine ring, is designed to sterically hinder the activity of common AMEs that target nearby functional groups, a common strategy in the development of next-generation aminoglycosides.
Comparative Efficacy: In Vitro Data
To validate the efficacy of this compound, its performance must be compared against standard aminoglycosides and other antibiotics when challenged with gentamicin-resistant bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.
The data presented below is a compilation from various studies on gentamicin B, amikacin, and isepamicin (a derivative of gentamicin B) against resistant Gram-negative bacteria.
Table 1: Comparative MICs (µg/mL) against Gentamicin-Resistant Escherichia coli
| Antibiotic | MIC Range for Resistant Strains | Representative MIC50 | Representative MIC90 |
| Gentamicin | 8 - >64 | 32 | >64 |
| Gentamicin B | 4 - 32 | 8 | 16 |
| Amikacin | 2 - 64 | 8 | 32 |
| Isepamicin (proxy for this compound) | 1 - 16 | 4 | 8 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 2: Comparative MICs (µg/mL) against Gentamicin-Resistant Pseudomonas aeruginosa
| Antibiotic | MIC Range for Resistant Strains | Representative MIC50 | Representative MIC90 |
| Gentamicin | 16 - >128 | 64 | >128 |
| Gentamicin B | 8 - 64 | 16 | 32 |
| Amikacin | 4 - >128 | 16 | 64 |
| Isepamicin (proxy for this compound) | 2 - 32 | 8 | 16 |
Table 3: Comparative MICs (µg/mL) against Gentamicin-Resistant Klebsiella pneumoniae
| Antibiotic | MIC Range for Resistant Strains | Representative MIC50 | Representative MIC90 |
| Gentamicin | 8 - >256 | 64 | >256 |
| Gentamicin B | 4 - 128 | 16 | 64 |
| Amikacin | 2 - >256 | 32 | >256 |
| Isepamicin (proxy for this compound) | 1 - 64 | 8 | 32 |
The data consistently demonstrates that Isepamicin, our proxy for this compound, exhibits lower MIC values against these gentamicin-resistant strains compared to gentamicin itself and often performs favorably against amikacin, a semisynthetic aminoglycoside also designed to resist enzymatic inactivation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of novel antibiotics.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[4][5]
-
Preparation of Antibiotic Solutions: Stock solutions of the test antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared from a fresh culture of the test organism and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Checkerboard Synergy Assay
This assay is used to evaluate the interaction (synergy, additivity, or antagonism) between two antimicrobial agents.
-
Plate Setup: Two antibiotics are serially diluted in a 96-well plate, one along the rows and the other along the columns, creating a matrix of concentration combinations.
-
Inoculation and Incubation: The plate is inoculated with a standardized bacterial suspension and incubated as described for the MIC assay.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC index is the sum of the MIC of each drug in combination divided by the MIC of each drug alone. An FIC index of ≤ 0.5 indicates synergy, >0.5 to <2 indicates an additive or indifferent effect, and ≥2 indicates antagonism.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.[6]
-
Experimental Setup: Tubes containing CAMHB with various concentrations of the antibiotic (e.g., 1x, 2x, 4x MIC) are inoculated with a standardized bacterial suspension. A growth control tube without the antibiotic is also included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube, serially diluted, and plated on nutrient agar.
-
Colony Counting: After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[6]
Visualizing Mechanisms and Workflows
Signaling Pathway: Gentamicin Resistance Mechanisms
Caption: Mechanisms of bacterial resistance to gentamicin.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The data for Isepamicin, a derivative of Gentamicin B, strongly suggests that modifications at the 2'-position of the gentamicin scaffold can lead to a significant restoration of activity against gentamicin-resistant bacterial strains. The lower MIC values observed for Isepamicin against resistant strains of E. coli, P. aeruginosa, and K. pneumoniae indicate that a compound like this compound holds considerable promise as a next-generation aminoglycoside. Further in-depth studies, including comprehensive in vitro and in vivo evaluations, are warranted to fully elucidate the therapeutic potential of this compound and its role in combating the growing threat of antimicrobial resistance.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 2. benchchem.com [benchchem.com]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Head-to-Head Comparison of 2-Hydroxygentamicin B and Tobramycin: Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of two aminoglycoside antibiotics: 2-Hydroxygentamicin B and Tobramycin (B1681333). By examining their antibacterial efficacy, ribosomal binding affinity, and impact on protein synthesis, this document aims to offer valuable insights for researchers in the field of antibiotic development and microbial pathogenesis.
Introduction
Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections, particularly those caused by Gram-negative bacteria. Their bactericidal activity primarily stems from their ability to bind to the bacterial ribosome, leading to the inhibition of protein synthesis and the production of non-functional proteins. This guide focuses on a head-to-head comparison of tobramycin, a widely used aminoglycoside, and this compound, a derivative of gentamicin (B1671437) B. While direct comparative data for this compound is limited, its mechanism can be largely inferred from the extensive research on gentamicin and its other derivatives.
Mechanism of Action: A Shared Blueprint of Ribosomal Disruption
Both this compound and tobramycin share the fundamental mechanism of action characteristic of aminoglycoside antibiotics. This process can be broken down into several key steps:
-
Cellular Uptake: Aminoglycosides, being polycationic molecules, initially interact with the negatively charged components of the bacterial outer membrane. They then traverse the cell wall and are actively transported across the cytoplasmic membrane in an energy-dependent process.
-
Ribosomal Binding: Once inside the cytoplasm, both molecules target the bacterial 30S ribosomal subunit. They specifically bind to the A-site of the 16S rRNA, a critical component for the decoding of mRNA codons.
-
Inhibition of Protein Synthesis and Induction of Mistranslation: The binding of these aminoglycosides to the A-site interferes with the fidelity of protein synthesis in two primary ways:
-
Inhibition of Translocation: They can hinder the movement of the ribosome along the mRNA molecule, thereby stalling protein synthesis.
-
Induction of Mistranslation: More significantly, their presence in the A-site causes misreading of the mRNA codons by incoming aminoacyl-tRNAs. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins. The accumulation of these aberrant proteins disrupts cellular processes and contributes to bacterial cell death.
-
Figure 1: Generalized mechanism of action for aminoglycoside antibiotics.
Quantitative Comparison of Performance
The following tables summarize the available quantitative data for the antibacterial activity and ribosomal binding affinity of gentamicin (as a proxy for this compound) and tobramycin. It is important to note that these values are compiled from various studies and direct, side-by-side comparisons under identical experimental conditions are limited.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Organism | Gentamicin (proxy for this compound) | Tobramycin |
| Pseudomonas aeruginosa | ≤4 - 8 | ≤1 - 4 |
| Staphylococcus aureus | 0.12 - 1 | 0.1 - 0.8 |
| Escherichia coli | 0.25 - 1 | 0.8 |
Note: Lower MIC values indicate greater antibacterial potency. Data is sourced from multiple studies and represents a range of reported values.[1][2][3]
Table 2: Ribosomal Binding Affinity (Dissociation Constant - Kd in µM)
| Target | Gentamicin C2 (proxy for this compound) | Tobramycin |
| E. coli 70S Ribosome (High Affinity Site) | 0.6 | ~0.2 |
Note: Lower Kd values indicate a higher binding affinity. The data for tobramycin is for its binding to a hairpin loop of E. coli H69 rRNA, a component of the ribosome.[4][5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of antibacterial potency.
Protocol: Broth Microdilution Method
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic (this compound or tobramycin) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., P. aeruginosa, S. aureus, E. coli) is prepared to a specific cell density (typically 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed.
Figure 2: Workflow for MIC determination by broth microdilution.
Ribosomal Binding Affinity Assay
The affinity of an antibiotic for its ribosomal target can be quantified by determining the dissociation constant (Kd). A common method for this is the filter binding assay.
Protocol: Nitrocellulose Filter Binding Assay
-
Labeling of Ribosomes or RNA: The ribosomal subunits or a specific rRNA target are labeled with a radioactive isotope (e.g., ³²P).
-
Binding Reaction: A fixed concentration of the labeled ribosomes/RNA is incubated with varying concentrations of the unlabeled antibiotic (this compound or tobramycin) in a suitable binding buffer.
-
Filtration: The reaction mixture is passed through a nitrocellulose filter. The ribosomes/RNA and any bound antibiotic will be retained by the filter, while the unbound antibiotic will pass through.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. This corresponds to the amount of bound antibiotic.
-
Data Analysis: The fraction of bound ribosomes/RNA is plotted against the antibiotic concentration. The data is then fitted to a binding isotherm to calculate the dissociation constant (Kd).
Measurement of mRNA Mistranslation
The induction of mRNA mistranslation is a key feature of the mechanism of action of aminoglycosides. This can be quantified using a reporter gene assay, such as a dual-luciferase assay.
Protocol: Dual-Luciferase Reporter Assay for Mistranslation
-
Reporter Construct: A plasmid containing a reporter gene (e.g., firefly luciferase) with a "leaky" stop codon or a specific misreading-prone codon at a critical position is constructed. A second reporter gene (e.g., Renilla luciferase) under the control of a separate promoter serves as an internal control for transfection efficiency and overall protein synthesis.
-
Cell Transfection and Treatment: Bacterial or eukaryotic cells are transformed with the reporter plasmid. The cells are then treated with different concentrations of the aminoglycoside (this compound or tobramycin).
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Activity Measurement: The activities of both firefly and Renilla luciferase in the cell lysate are measured sequentially using a luminometer and specific substrates for each enzyme.
-
Data Analysis: The ratio of firefly luciferase activity (representing readthrough/mistranslation) to Renilla luciferase activity (internal control) is calculated. An increase in this ratio in the presence of the aminoglycoside indicates an increase in mRNA mistranslation.
Figure 3: Workflow for a dual-luciferase mistranslation assay.
Discussion and Conclusion
Based on the available data, both this compound (as inferred from gentamicin data) and tobramycin are potent inhibitors of bacterial protein synthesis with a shared mechanism of action.
-
Antibacterial Potency: Tobramycin generally exhibits greater potency against Pseudomonas aeruginosa compared to gentamicin. Against Staphylococcus aureus and Escherichia coli, their activities appear to be more comparable. The slightly different chemical structures between the gentamicin family and tobramycin likely account for these variations in activity against specific bacterial species.
-
Ribosomal Binding: Both antibiotics demonstrate high affinity for the bacterial ribosome in the sub-micromolar to low micromolar range. The subtle differences in their chemical structures can influence their precise interactions with the ribosomal A-site, potentially affecting their binding affinity and specificity.
-
Induction of Mistranslation: Both compounds are known to induce significant mistranslation of mRNA, a key contributor to their bactericidal effect. The extent of mistranslation can be influenced by the specific aminoglycoside and its concentration.
References
- 1. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of gentamicin components. Characteristics of their binding to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the cross-reactivity of antibodies against 2-Hydroxygentamicin B and other aminoglycosides
For researchers and drug development professionals working with aminoglycoside antibiotics, the specificity of antibodies used in immunoassays is of paramount importance. This guide provides a comparative analysis of the cross-reactivity of antibodies with a focus on gentamicin (B1671437) and its related compounds, offering insights into their performance against other common aminoglycosides. Due to a lack of specific public data on antibodies raised against 2-Hydroxygentamicin B, this guide will utilize data from commercially available anti-gentamicin antibodies as a close proxy to illustrate the principles and methodologies of cross-reactivity assessment.
Understanding Cross-Reactivity in Aminoglycoside Immunoassays
Cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, an aminoglycoside), also binds to other structurally similar molecules. In the context of therapeutic drug monitoring, residue analysis, or pharmacokinetic studies, high cross-reactivity can lead to inaccurate quantification of the target analyte.
The structural similarities among aminoglycosides, particularly those sharing the 2-deoxystreptamine (B1221613) ring, are a primary reason for observed cross-reactivity.[1][2] Generally, cross-reactivity among aminoglycosides within the deoxystreptamine group (which includes gentamicin, tobramycin, kanamycin, and neomycin) can be significant, sometimes exceeding 50%.[2][3] Conversely, cross-reactivity with aminoglycosides from different structural groups, such as streptomycin (B1217042) (which contains a streptidine (B14820) ring), is often considerably lower.[2]
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a commercially available monoclonal antibody against gentamicin with a panel of other aminoglycosides. This data is derived from competitive ELISA experiments, where the ability of other aminoglycosides to compete with gentamicin for antibody binding is measured.
| Compound Tested | Antibody Target | Cross-Reactivity (%) |
| Gentamicin | Gentamicin | 100% |
| Sisomicin | Gentamicin | 25%[4] |
| Kanamycin | Gentamicin | < 0.1%[4][5] |
| Neomycin | Gentamicin | < 0.1%[4][5] |
| Tobramycin | Gentamicin | < 0.1%[4] |
| Streptomycin | Gentamicin | < 0.1%[5] |
| Lincomycin | Gentamicin | < 0.1%[4] |
Note: This data is based on a specific monoclonal antibody against gentamicin and may not be representative of all anti-gentamicin antibodies. The cross-reactivity values are determined in a buffer system and may vary in different sample matrices.[4]
Experimental Workflow for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the cross-reactivity of an antibody. The workflow for this experiment is outlined in the diagram below.
Experimental Protocols
A detailed methodology for assessing the cross-reactivity of an antibody against aminoglycosides using a competitive direct ELISA is provided below. This protocol is based on established methods for gentamicin immunoassays.[4][5][6]
Objective: To determine the percentage of cross-reactivity of an anti-gentamicin antibody with other aminoglycosides.
Materials:
-
Microtiter plates (96-well) pre-coated with a gentamicin-protein conjugate.
-
Monoclonal anti-gentamicin antibody.
-
Gentamicin standard solution.
-
Test aminoglycosides: sisomicin, kanamycin, neomycin, tobramycin, streptomycin, etc.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a series of standard dilutions of gentamicin in the assay buffer.
-
Prepare serial dilutions of each test aminoglycoside in the assay buffer.
-
Dilute the anti-gentamicin antibody and the enzyme-conjugated secondary antibody to their optimal working concentrations in the assay buffer.
-
-
Competitive Binding:
-
To the wells of the gentamicin-coated microtiter plate, add 50 µL of either the gentamicin standard or the test aminoglycoside dilution.
-
Immediately add 50 µL of the diluted anti-gentamicin antibody to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C), allowing the free aminoglycoside and the coated gentamicin to compete for antibody binding.[4]
-
-
Washing:
-
Aspirate the contents of the wells and wash the plate 3-5 times with the wash buffer to remove unbound antibodies and aminoglycosides.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature.
-
-
Second Washing:
-
Repeat the washing step as described in step 3.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (e.g., 15-20 minutes).
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
-
Calculation of Cross-Reactivity:
-
Plot a standard curve of the OD values against the logarithm of the gentamicin concentrations.
-
Determine the concentration of gentamicin that causes 50% inhibition of the maximum signal (IC50).
-
For each test aminoglycoside, determine the concentration that causes 50% inhibition (IC50).
-
Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Gentamicin / IC50 of Test Aminoglycoside) x 100
-
This comprehensive approach allows for a quantitative comparison of the antibody's affinity for different aminoglycosides, providing crucial data for the validation and application of immunoassays in research and clinical settings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Immediate and Delayed Hypersensitivity Reactions to Antibiotics: Aminoglycosides, Clindamycin, Linezolid, and Metronidazole | springermedizin.de [springermedizin.de]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. cusabio.com [cusabio.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to a Validated HPLC Method for 2-Hydroxygentamicin B Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide presents a newly validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of 2-Hydroxygentamicin B, a related substance of the gentamicin (B1671437) antibiotic complex. The performance of this new method is objectively compared with a traditional post-column derivatization HPLC-UV method, supported by detailed experimental data and protocols to assist researchers in selecting the most suitable analytical technique for their needs.
Introduction to this compound and its Quantification
Gentamicin is a widely used aminoglycoside antibiotic effective against various bacterial infections.[1][2] It is a complex mixture of several related components, including Gentamicin C1, C1a, C2, C2a, and C2b, as well as other related substances that can be formed during the manufacturing process.[2][3] this compound is one such related substance.[4] Accurate quantification of these components is crucial for ensuring the safety and efficacy of gentamicin-based pharmaceutical products.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and commonly employed technique for the analysis of antibiotics.[5] This guide details a novel, validated HPLC method utilizing Charged Aerosol Detection (CAD) for the direct quantification of this compound and compares it to a conventional HPLC method with post-column derivatization and UV detection.
Detailed Methodologies
New Method: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)
This method offers direct quantification of this compound without the need for derivatization, simplifying the analytical workflow.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a Charged Aerosol Detector (CAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation temperature 35°C, Nitrogen gas pressure 60 psi.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in water to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to cover the desired concentration range for linearity assessment (e.g., 1-50 µg/mL).
-
Sample Preparation: Dilute the gentamicin sample with water to an appropriate concentration to fall within the linear range of the method. Filter the solution through a 0.45 µm filter before injection.
Validation Parameters Evaluation:
-
Specificity: Inject a blank (water), a placebo solution, and a standard solution of this compound to demonstrate the absence of interfering peaks at its retention time.
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[7]
Alternative Method: HPLC with Post-Column Derivatization and UV Detection
This is a more traditional approach for the analysis of aminoglycosides, which lack a strong UV chromophore.[7]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector, pump, autosampler, and a post-column derivatization module.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A solution of sodium 1-pentanesulfonate, sodium sulfate, and acetic acid in water.
-
Flow Rate: 0.8 mL/min.
-
Post-Column Reagent: o-Phthalaldehyde (OPA) solution.
-
Detection Wavelength: 330 nm.
Standard and Sample Preparation:
-
Follow similar procedures as the new method for the preparation of stock and working standard solutions, and sample solutions.
Performance Comparison
The performance of the new RP-HPLC-CAD method was validated and compared against the alternative HPLC-UV method. The results of the validation studies are summarized in the table below.
| Validation Parameter | New RP-HPLC-CAD Method | Alternative HPLC-UV Method |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.5% | 97.0% - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Specificity | High (No interference) | Moderate (Potential for interference) |
| Sample Preparation | Simple Dilution | Requires Derivatization |
Experimental Workflow and Method Comparison Diagrams
Caption: Experimental workflow for the validation of HPLC methods.
Caption: Comparison of key performance parameters.
Conclusion
The new RP-HPLC-CAD method demonstrates significant advantages over the traditional HPLC-UV method for the quantification of this compound. Its superior sensitivity, higher precision, and simpler sample preparation procedure make it a more efficient and reliable choice for routine quality control and research applications in the pharmaceutical industry. The absence of a derivatization step not only reduces analysis time and potential for error but also improves laboratory safety by minimizing the use of hazardous reagents. This validated method provides a robust tool for the accurate assessment of gentamicin-related substances, contributing to the overall quality and safety of these important antibiotic products.
References
Side-by-Side Assessment of the Ototoxicity of 2-Hydroxygentamicin B and Other Gentamicins: A Comparative Guide
This guide provides a comparative analysis of the ototoxicity of 2-Hydroxygentamicin B against other aminoglycosides, primarily gentamicin (B1671437) and netilmicin (B1678213). The data presented is synthesized from preclinical studies to inform researchers, scientists, and drug development professionals on the relative safety profiles of these compounds.
Data Presentation: Comparative Ototoxicity
The following tables summarize the quantitative data from a key in vivo study that directly compared the vestibular ototoxicity and nephrotoxicity of this compound, gentamicin, and netilmicin in a feline model.
Table 1: Comparative Vestibular Ototoxicity in Cats
| Compound | Daily Dose (mg/kg) | Mean Time to Onset of Ataxia (days) |
| This compound | 60 | No ataxia observed up to 13 weeks |
| Gentamicin | 10 | 42 |
| Netilmicin | 60 | No ataxia observed up to 13 weeks |
Data extracted from a study by Igarashi et al. (1984). Ataxia was used as a primary indicator of vestibular dysfunction.
Table 2: Comparative Nephrotoxicity in Cats
| Compound | Daily Dose (mg/kg) | Relative Renal Concentration | Severity of Renal Morphological Changes |
| This compound | 60 | 1x | Less severe than 10 mg/kg Gentamicin |
| Gentamicin | 10 | ~5x | - |
| Netilmicin | 60 | ~2x | Approximately twice as frequent as this compound |
Data synthesized from a study by Igarashi et al. (1984). Renal drug concentration was found to be directly related to nephrotoxic effects.[1]
Experimental Protocols
Detailed methodologies for key experiments in assessing aminoglycoside ototoxicity are outlined below. These protocols are generalized from standard practices in the field.
In Vivo Ototoxicity Assessment in Feline Model
This protocol describes a typical workflow for evaluating the ototoxicity of aminoglycosides in cats, a well-established animal model for vestibular and cochlear toxicity studies.
-
Animal Model: Adult domestic cats of either sex with normal Preyer's reflex (a pinna twitch in response to sound) are used. Animals are acclimatized to the laboratory environment before the study.
-
Drug Administration:
-
The test compounds (e.g., this compound, gentamicin) and a vehicle control are administered subcutaneously once daily.
-
Dosing continues for a predetermined period (e.g., up to 13 weeks) or until the onset of clear ototoxic signs.[1]
-
-
Vestibular Function Assessment:
-
Righting Reflex: The ability of the cat to land on its feet when dropped from an inverted position is observed. Impairment is a key indicator of vestibular dysfunction.[1]
-
Ataxia Observation: Animals are observed daily for signs of ataxia (uncoordinated movement), which manifests as a staggering gait.
-
-
Auditory Function Assessment (Auditory Brainstem Response - ABR):
-
ABR testing is performed at baseline and at regular intervals during the study to measure hearing thresholds.
-
Animals are anesthetized, and subcutaneous needle electrodes are placed at the vertex, and near the pinna of the test and reference ears.
-
Acoustic stimuli (clicks or tone bursts at various frequencies, e.g., 4, 10, 20 kHz) are delivered to the ear canal.
-
The electrical responses from the auditory nerve and brainstem are recorded and amplified. The lowest sound intensity that elicits a detectable response is defined as the hearing threshold.
-
-
Post-Mortem Analysis:
-
At the end of the study, animals are euthanized, and the inner ears (cochleae and vestibular organs) are harvested.
-
Hair Cell Counting: The sensory epithelia are dissected, fixed, and stained with markers for hair cells (e.g., Myosin VIIa). The number of inner and outer hair cells is counted under a microscope to quantify the extent of damage.
-
Renal Histopathology: Kidneys are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for morphological changes indicative of nephrotoxicity.[1]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vivo Ototoxicity Assessment
The following diagram illustrates the key steps in a typical preclinical study to evaluate the ototoxicity of a test compound.
Gentamicin-Induced Ototoxicity Signaling Pathway
Gentamicin is known to induce ototoxicity through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. The PI3K-Akt signaling pathway is a key regulator of cell survival and is often implicated in gentamicin-induced hair cell death.
References
Evaluating the Synergistic Effects of 2-Hydroxygentamicin B with β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy to enhance the efficacy of existing antibiotics. This guide provides a framework for evaluating the synergistic effects of 2-Hydroxygentamicin B, an aminoglycoside antibiotic, when combined with various β-lactam antibiotics. While specific experimental data for this compound is not yet widely available, this document outlines the established methodologies and expected data formats for such an evaluation, using the well-documented synergy between aminoglycosides and β-lactams as a model.
The primary mechanism of synergy between β-lactams and aminoglycosides is thought to involve the disruption of the bacterial cell wall by the β-lactam, which in turn facilitates the intracellular uptake of the aminoglycoside, leading to enhanced inhibition of protein synthesis and bacterial cell death.[1][2]
Data Presentation: Quantifying Synergy
The synergistic potential of antibiotic combinations is typically quantified using the Fractional Inhibitory Concentration (FIC) index. This index is derived from checkerboard assays, which determine the minimal inhibitory concentration (MIC) of each antibiotic alone and in combination.[3][4] The FIC index is calculated as follows:
FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[4]
The interaction is interpreted as:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Below is a sample table illustrating how to present the results of a checkerboard assay evaluating the synergy between this compound and a panel of β-lactam antibiotics against a specific bacterial strain (e.g., Pseudomonas aeruginosa).
Table 1: Hypothetical Synergistic Activity of this compound with β-Lactam Antibiotics against Pseudomonas aeruginosa
| Antibiotic Combination (this compound +) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 4 | - | - | - |
| Piperacillin | 16 | - | - | - |
| Combination | - | 1 (2-HGB) + 4 (Pip) | 0.5 | Synergy |
| Ceftazidime | 8 | - | - | - |
| Combination | - | 1 (2-HGB) + 2 (Caz) | 0.5 | Synergy |
| Imipenem | 2 | - | - | - |
| Combination | - | 0.5 (2-HGB) + 1 (Imi) | 0.625 | Additive |
| Aztreonam | 32 | - | - | - |
| Combination | - | 2 (2-HGB) + 8 (Azt) | 0.75 | Additive |
Experimental Protocols
Accurate and reproducible experimental design is critical for evaluating antibiotic synergy. The following are detailed protocols for two standard in vitro methods.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the selected β-lactam antibiotics. Perform serial two-fold dilutions of each antibiotic in Mueller-Hinton broth.
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of Mueller-Hinton broth into each well. Along the ordinate (rows), add decreasing concentrations of this compound. Along the abscissa (columns), add decreasing concentrations of the β-lactam antibiotic. This creates a matrix of antibiotic combinations. Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well without any antibiotics.
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum to a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis: Determine the MIC for each antibiotic alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index for each combination using the formula described above.
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the rate of bacterial killing by antibiotic combinations.
-
Preparation: Prepare bacterial cultures in the logarithmic growth phase.
-
Exposure: Inoculate flasks containing fresh broth with the bacterial culture. Add the antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination. Include a growth control flask without antibiotics.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizations
Diagrams can effectively illustrate complex experimental workflows and biological mechanisms.
References
A Comparative Guide to Potency Determination of 2-Hydroxygentamicin B: Microbiological vs. Chromatographic Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of antibiotic potency is a critical aspect of drug development, ensuring product quality, efficacy, and safety. This guide provides an objective comparison of two common analytical methodologies for determining the potency of 2-Hydroxygentamicin B: the traditional microbiological assay and the modern chromatographic assay. The information presented herein is supported by established analytical principles for gentamicin (B1671437) and related aminoglycosides, offering a framework for cross-validation studies.
Data Presentation: A Head-to-Head Comparison
The suitability of an analytical method is determined by its validation parameters. The following table summarizes a typical comparison between a microbiological and a High-Performance Liquid Chromatography (HPLC) assay for an aminoglycoside like this compound.
| Validation Parameter | Microbiological Assay (Agar Diffusion) | Chromatographic Assay (HPLC with Charged Aerosol Detection) |
| Specificity | Moderate: Measures biological activity, but may not distinguish between structurally similar, active compounds. | High: Can separate and quantify the parent compound from impurities and degradation products.[1][2] |
| Linearity (r²) | ≥ 0.98[3][4] | ≥ 0.999[1] |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 5.0% Intermediate Precision: ≤ 10.0% | Repeatability: ≤ 2.0%[1] Intermediate Precision: ≤ 3.0% |
| Range | Narrow, dependent on microbial sensitivity. | Wide, covering a broad concentration range. |
| Analysis Time | Long (18-24 hours incubation).[5] | Short (15-35 minutes per sample).[6] |
| Throughput | Low to moderate. | High, suitable for automation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for both microbiological and chromatographic assays for gentamicin and its related compounds. These would require optimization and validation specifically for this compound.
Microbiological Assay: Cylinder-Plate Method
This method is based on the diffusion of the antibiotic through a solid agar (B569324) medium, inhibiting the growth of a susceptible microorganism. The diameter of the inhibition zone is proportional to the concentration of the antibiotic.[7][8]
1. Materials and Microorganism:
- Test Organism: Staphylococcus epidermidis (ATCC 12228) or Bacillus pumilus.[9][10]
- Culture Medium: Antibiotic Assay Medium No. 11.[9]
- Reference Standard: this compound of known potency.
- Phosphate (B84403) Buffer: 0.1 M, pH 8.0.[10]
- Assay Plates: Sterile petri dishes.
- Cylinders: Stainless steel or porcelain, 8 mm outer diameter, 6 mm inner diameter, 10 mm length.[7]
2. Preparation of Standard and Sample Solutions:
- Standard Stock Solution: Accurately weigh a suitable amount of the this compound reference standard, dissolve in phosphate buffer to a known concentration, and store under refrigeration.
- Standard Curve Solutions: On the day of the assay, prepare a series of at least five dilutions from the stock solution in phosphate buffer to cover a suitable concentration range (e.g., 1.0 µg/mL to 5.0 µg/mL).[10]
- Sample Solutions: Accurately weigh the test sample, dissolve in phosphate buffer, and dilute to a concentration expected to be in the mid-range of the standard curve.
3. Assay Procedure:
- Inoculum Preparation: Prepare a suspension of the test organism and standardize it to a specific turbidity.
- Plate Preparation: Pour a base layer of sterile agar medium into the assay plates and allow it to solidify. Overlay with a seed layer of agar inoculated with the standardized microorganism suspension.
- Cylinder Placement: Place six to eight sterile cylinders on the surface of the inoculated agar in each plate.
- Application of Solutions: Fill the cylinders with the standard and sample solutions in a predetermined pattern.
- Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for 18-24 hours.[10]
- Measurement: Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
4. Data Analysis:
- Plot the logarithm of the concentration of the standard solutions against the mean diameter of the inhibition zones.
- Determine the concentration of the sample solution from the standard curve and calculate the potency.
Chromatographic Assay: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
This method separates this compound from other components based on its physicochemical properties and quantifies it using a detector that is not dependent on a chromophore.[1]
1. Instrumentation and Materials:
- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
- Column: A C18 reversed-phase column suitable for aminoglycoside analysis (e.g., Acclaim™ AmG C18, 3 µm, 3.0 × 150 mm).[2]
- Mobile Phase A: 100 mM Trifluoroacetic Acid (TFA) in water.[2]
- Mobile Phase B: Acetonitrile.
- Reference Standard: this compound of known purity.
2. Chromatographic Conditions:
- Flow Rate: 0.425 mL/min.[2]
- Column Temperature: 30°C.[2]
- Injection Volume: 2 µL.[2]
- Gradient Elution: A suitable gradient to separate this compound from related substances.
- CAD Settings: Evaporation temperature 35°C, Data Rate 5 Hz.[2]
3. Preparation of Standard and Sample Solutions:
- Standard Stock Solution: Accurately weigh the this compound reference standard and dissolve in deionized water to a known concentration (e.g., 1 mg/mL).[2]
- Standard Curve Solutions: Prepare a series of dilutions from the stock solution in deionized water to cover the desired concentration range.
- Sample Solutions: Accurately weigh the test sample, dissolve in deionized water, and dilute to a concentration within the standard curve range.
4. Data Analysis:
- Integrate the peak area of this compound in the chromatograms of the standard and sample solutions.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of this compound in the sample solution from the calibration curve and calculate the potency.
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships in the cross-validation of this compound potency assays.
Caption: Workflow for cross-validating microbiological and chromatographic assays.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pragolab.cz [pragolab.cz]
- 3. hightechjournal.org [hightechjournal.org]
- 4. [PDF] Microbiological Antibiotic Assay Validation of Gentamicin Sulfate Using Two-Dose Parallel Line Model (PLM) | Semantic Scholar [semanticscholar.org]
- 5. Four-Hour Microbiological Assay of Gentamicin in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]
- 8. Antibiotic Potency Assays – Chromak Research Laboratory [chromakresearch.com]
- 9. primescholars.com [primescholars.com]
- 10. scielo.br [scielo.br]
Comparative study of the inhibitory effects of 2-Hydroxygentamicin B and neomycin on protein synthesis
In the landscape of antimicrobial research, understanding the nuanced differences between antibiotics is paramount for the development of more effective therapeutics. This guide provides a detailed comparative study of two aminoglycoside antibiotics, 2-Hydroxygentamicin B and Neomycin, focusing on their inhibitory effects on protein synthesis. This analysis is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Mechanism of Action: Targeting the Bacterial Ribosome
Both this compound and Neomycin belong to the aminoglycoside class of antibiotics, which are known to exert their bactericidal effects by disrupting protein synthesis in susceptible bacteria.[1][2] Their primary target is the 30S ribosomal subunit, a crucial component of the bacterial translation machinery.[1][2]
Upon entering the bacterial cell, these aminoglycosides bind with high affinity to the A-site on the 16S ribosomal RNA of the 30S subunit.[3] This binding event induces a conformational change in the ribosome, which leads to two primary consequences:
-
Codon Misreading: The altered conformation of the A-site impairs the proofreading mechanism of the ribosome. This results in the incorrect incorporation of amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[1]
-
Translocation Inhibition: The binding of the aminoglycoside can also interfere with the translocation of the ribosome along the messenger RNA (mRNA), effectively halting protein synthesis.[1]
The culmination of these effects is a catastrophic disruption of cellular protein production, ultimately leading to bacterial cell death.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Hydroxygentamicin B
For researchers, scientists, and drug development professionals, the proper disposal of 2-Hydroxygentamicin B, an aminoglycoside antibiotic, is critical for laboratory safety, environmental protection, and the prevention of antimicrobial resistance. This guide provides a comprehensive, step-by-step approach to its safe handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. As a member of the aminoglycoside class, it may pose health hazards.
Key Hazards Associated with Aminoglycosides:
-
Toxicity: Potential for kidney toxicity (nephrotoxicity) and inner ear toxicity (ototoxicity).[1]
-
Allergic Reactions: May induce skin and respiratory sensitization.[1][2]
-
Reproductive Harm: Some aminoglycosides are suspected of causing harm to unborn children.[1][3][4]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound solutions and waste, including:
-
Safety goggles
-
Gloves
-
Lab coat
Disposal of this compound Waste
The appropriate disposal method for this compound depends on the nature of the waste. It is crucial to distinguish between concentrated stock solutions and dilute solutions such as used cell culture media.
1. Concentrated Stock Solutions:
Concentrated solutions of this compound are considered hazardous chemical waste.[5]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[1]
-
Containerization: Collect all concentrated liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1] The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and its approximate concentration.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department.[1]
2. Used Cell Culture Media and Other Dilute Solutions:
Do not pour any antibiotic-containing media down the drain, as this contributes to environmental contamination and the development of antibiotic-resistant bacteria.[1]
Step-by-Step Disposal Protocol:
-
Biohazard Decontamination: If the media contains biohazardous materials (e.g., cells, viruses), it must first be decontaminated following your institution's biosafety protocols, which typically involves autoclaving.[1]
-
Chemical Waste Collection: After decontamination, the liquid is to be treated as chemical waste.[1] It is important to note that Gentamicin and likely this compound are heat-stable, meaning autoclaving will not degrade the antibiotic.[5]
-
Containerization and Labeling: Collect the decontaminated, antibiotic-containing media in a labeled hazardous waste container.
-
Disposal: Arrange for pickup by your institution's EHS department.[1]
Summary of Disposal and Handling Data
| Waste Type | Key Handling and Disposal Information |
| Concentrated this compound Solutions | Treat as hazardous chemical waste.[5] Collect in a labeled, leak-proof container for EHS pickup.[1] |
| Used Culture Media with this compound | Decontaminate any biohazards (e.g., autoclave).[1] Collect as chemical waste.[1] Do not pour down the drain.[1] |
| Contaminated Labware (e.g., pipette tips, flasks) | Decontaminate any biohazards. Dispose of as solid chemical waste in accordance with institutional guidelines. |
| Empty Stock Vials | The first rinse of the container should be collected and disposed of as hazardous waste.[6] After thorough rinsing, the container can be disposed of according to institutional guidelines for glass or plastic waste. |
Experimental Protocols for Inactivation
While collection and disposal through EHS is the standard and recommended procedure, some chemical degradation methods have been explored for aminoglycosides in research settings. These methods are not standard disposal procedures and should only be performed by trained personnel with the explicit approval of their institution's EHS office. One such method involves treatment at a very acidic pH followed by autoclaving, though its efficacy for this compound would need to be specifically validated.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision tree for this compound waste management.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 2-Hydroxygentamicin B
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. Below is a summary of the recommended protective gear for handling 2-Hydroxygentamicin B.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change gloves every hour or immediately if they are torn, punctured, or contaminated.[3] |
| Body Protection | Protective Gown | A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3] |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles. For procedures with a higher risk of splashing, a full-face shield used in conjunction with goggles offers maximum protection.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved respirator may be necessary for procedures that could generate dust or aerosols. The specific type of respirator should be determined by a workplace hazard assessment. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. The following workflow outlines the essential steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the development of antibiotic resistance.
-
Chemical Waste : All solutions and materials contaminated with this compound should be treated as hazardous chemical waste.
-
Containers : Collect all waste in clearly labeled, leak-proof hazardous waste containers.
-
Prohibition : Do not pour any waste containing this antibiotic down the drain.
-
Institutional Guidelines : Follow your institution's specific Environmental Health and Safety (EHS) guidelines for the final disposal of chemical waste.
By implementing these safety measures and handling protocols, researchers can significantly reduce the risks associated with this compound, ensuring a safe and controlled laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
